molecular formula C41H61F3N10O10 B13780020 FSLLRY-NH2 TFA

FSLLRY-NH2 TFA

カタログ番号: B13780020
分子量: 911.0 g/mol
InChIキー: YOHKVKBYKRRTME-YQWGHBPESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

FSLLRY-NH2 TFA is a useful research compound. Its molecular formula is C41H61F3N10O10 and its molecular weight is 911.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C41H61F3N10O10

分子量

911.0 g/mol

IUPAC名

(2S)-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C39H60N10O8.C2HF3O2/c1-22(2)17-30(36(55)45-28(11-8-16-44-39(42)43)35(54)46-29(33(41)52)20-25-12-14-26(51)15-13-25)47-37(56)31(18-23(3)4)48-38(57)32(21-50)49-34(53)27(40)19-24-9-6-5-7-10-24;3-2(4,5)1(6)7/h5-7,9-10,12-15,22-23,27-32,50-51H,8,11,16-21,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,54)(H,47,56)(H,48,57)(H,49,53)(H4,42,43,44);(H,6,7)/t27-,28-,29-,30-,31-,32-;/m0./s1

InChIキー

YOHKVKBYKRRTME-YQWGHBPESA-N

異性体SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O

正規SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FSLLRY-NH2 TFA on PAR2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the synthetic peptide FSLLRY-NH2 trifluoroacetate (TFA) as a modulator of Protease-Activated Receptor 2 (PAR2). While widely recognized as a PAR2 antagonist, this document delves into the nuances of its inhibitory action on canonical PAR2 signaling pathways, including G-protein-mediated and β-arrestin-dependent cascades. Furthermore, this guide incorporates recent findings on the off-target effects of FSLLRY-NH2, particularly its agonistic activity on Mas-related G protein-coupled Receptor C11 (MrgprC11). Detailed experimental protocols for key assays and quantitative data are presented to equip researchers with the necessary information for rigorous investigation of PAR2 pharmacology.

Introduction to PAR2 and FSLLRY-NH2 TFA

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological and pathological processes, including inflammation, pain, and tissue repair.[1][2] Unlike conventional GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus by serine proteases such as trypsin. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.[1]

FSLLRY-NH2 is a synthetic hexapeptide that has been instrumental in the study of PAR2 function. It is widely characterized as a competitive antagonist of PAR2, inhibiting receptor activation by preventing the binding of the tethered ligand.[3][4] This guide will explore the molecular mechanisms underlying this antagonism and its consequences on intracellular signaling.

Quantitative Data on this compound Activity

The inhibitory potency of FSLLRY-NH2 on PAR2 and its off-target activity on MrgprC11 have been quantified in various studies. The following table summarizes key quantitative parameters.

ParameterValueCell Line/SystemCommentsReference(s)
PAR2 Antagonism
IC5050 µMPAR2-KNRK cellsInhibition of trypsin-induced PAR2 activation.[3]
IC5050 - 200 µMPAR2-transfected KNRK cellsBlockade of trypsin-mediated PAR2 activation.[3]
MrgprC11 Agonism
EC5010.1 µMCHO cells expressing MrgprC11Activation of MrgprC11, comparable to the potency of the PAR2 agonist SLIGRL on PAR2.[5]

Mechanism of Action: Inhibition of PAR2 Signaling

FSLLRY-NH2 exerts its antagonistic effect by competitively binding to the ligand-binding pocket of PAR2, thereby preventing the interaction of the tethered ligand that is unmasked upon proteolytic cleavage. This blockade inhibits the conformational changes in the receptor required for the activation of downstream signaling pathways.

G Protein-Dependent Signaling

PAR2 couples to multiple G protein subtypes, primarily Gαq/11, Gαi, and Gα12/13, to initiate distinct signaling cascades.[6][7]

  • Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). FSLLRY-NH2 effectively blocks this pathway, preventing the mobilization of intracellular calcium.[4][8]

  • Gα12/13 Pathway: Coupling to Gα12/13 activates RhoGEFs, leading to the activation of the small GTPase RhoA and its downstream effector Rho kinase (ROCK). This pathway is involved in cytoskeletal rearrangements and cell migration.

  • Gαi Pathway: PAR2 activation can also lead to the inhibition of adenylyl cyclase through Gαi, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Signaling Pathway Diagram: PAR2 G Protein-Dependent Signaling

PAR2_G_Protein_Signaling cluster_receptor Plasma Membrane cluster_g_protein G Protein Subunits cluster_effectors Downstream Effectors PAR2 PAR2 Gq Gαq/11 PAR2->Gq G1213 Gα12/13 PAR2->G1213 Gi Gαi PAR2->Gi Protease Serine Protease (e.g., Trypsin) Protease->PAR2 Activates FSLLRY FSLLRY-NH2 FSLLRY->PAR2 Inhibits PLC PLC Gq->PLC Activates RhoA RhoA G1213->RhoA Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca Ca²⁺ Mobilization PLC->Ca Leads to ERK ERK Phosphorylation RhoA->ERK Ca->ERK

Caption: Canonical G protein-dependent signaling pathways activated by PAR2 and inhibited by FSLLRY-NH2.

β-Arrestin-Dependent Signaling

Upon activation and phosphorylation by G protein-coupled receptor kinases (GRKs), PAR2 recruits β-arrestins.[7] β-arrestins not only mediate receptor desensitization and internalization but also act as scaffolds for signaling complexes, leading to G protein-independent signaling. A key β-arrestin-mediated pathway downstream of PAR2 is the activation of the extracellular signal-regulated kinase (ERK) cascade.[9] FSLLRY-NH2, by preventing the initial activation of PAR2, also inhibits the subsequent recruitment of β-arrestin and downstream ERK signaling.

Signaling Pathway Diagram: PAR2 β-Arrestin-Dependent Signaling

PAR2_beta_arrestin_signaling cluster_receptor Plasma Membrane cluster_cytosol Cytosol PAR2_active Activated PAR2-P beta_arrestin β-Arrestin PAR2_active->beta_arrestin Recruits FSLLRY FSLLRY-NH2 PAR2_inactive PAR2 FSLLRY->PAR2_inactive Prevents Activation PAR2_inactive->PAR2_active Agonist Activation ERK_complex ERK Cascade (Raf/MEK/ERK) beta_arrestin->ERK_complex Scaffolds Internalization Receptor Internalization beta_arrestin->Internalization Mediates ERK_p p-ERK ERK_complex->ERK_p Activates

Caption: β-arrestin recruitment and downstream signaling following PAR2 activation, a process blocked by FSLLRY-NH2.

Off-Target Effect: Activation of MrgprC11

A significant finding is that FSLLRY-NH2, while an antagonist at PAR2, acts as an agonist at the Mas-related G protein-coupled receptor C11 (MrgprC11).[10][11] This off-target activation has been shown to induce scratching behavior in mice, a response mediated through Gαq/11 and subsequent calcium mobilization.[10][11] This highlights the importance of considering potential off-target effects when interpreting data obtained using FSLLRY-NH2 and underscores the need for appropriate controls in experimental design.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of FSLLRY-NH2 on PAR2.

Intracellular Calcium Mobilization Assay

This assay is a primary method to assess the functional consequences of PAR2 activation and its inhibition by FSLLRY-NH2.

Experimental Workflow Diagram: Calcium Mobilization Assay

Calcium_Mobilization_Workflow start Start cell_culture 1. Seed cells expressing PAR2 in a 96-well plate start->cell_culture dye_loading 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_culture->dye_loading incubation1 3. Incubate to allow dye de-esterification dye_loading->incubation1 antagonist_addition 4. Add FSLLRY-NH2 or vehicle incubation1->antagonist_addition incubation2 5. Incubate with antagonist antagonist_addition->incubation2 agonist_addition 6. Add PAR2 agonist (e.g., Trypsin, SLIGRL-NH2) incubation2->agonist_addition measurement 7. Measure fluorescence intensity over time using a plate reader agonist_addition->measurement analysis 8. Analyze data: - Baseline fluorescence - Peak fluorescence - Area under the curve measurement->analysis end End analysis->end

Caption: A step-by-step workflow for performing an intracellular calcium mobilization assay.

Protocol:

  • Cell Culture: Seed cells endogenously or recombinantly expressing PAR2 (e.g., HEK293, KNRK, or primary cells) in a black-walled, clear-bottom 96-well plate and culture overnight to allow for adherence.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Aspirate the culture medium from the cells and add the dye-loading buffer.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow for de-esterification of the dye within the cells.

  • Washing (Optional but Recommended): Gently wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

  • Antagonist Pre-incubation: Add varying concentrations of FSLLRY-NH2 or vehicle control to the appropriate wells. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads. Establish a stable baseline fluorescence reading. Inject a PAR2 agonist (e.g., trypsin or a synthetic activating peptide like SLIGRL-NH2) into the wells and immediately begin recording fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Analyze the data by measuring the peak fluorescence response or the area under the curve. Determine the IC50 of FSLLRY-NH2 by plotting the inhibition of the agonist response against the concentration of FSLLRY-NH2.

ERK Phosphorylation Assay (Western Blot)

This assay determines the effect of FSLLRY-NH2 on the activation of the ERK/MAPK pathway downstream of PAR2.

Experimental Workflow Diagram: ERK Phosphorylation Western Blot

ERK_Western_Blot_Workflow start Start cell_culture 1. Culture cells to ~80-90% confluency start->cell_culture serum_starve 2. Serum-starve cells to reduce basal ERK phosphorylation cell_culture->serum_starve treatment 3. Treat with FSLLRY-NH2, PAR2 agonist, or combination serum_starve->treatment lysis 4. Lyse cells and collect protein treatment->lysis quantification 5. Quantify protein concentration lysis->quantification sds_page 6. Separate proteins by SDS-PAGE quantification->sds_page transfer 7. Transfer proteins to a membrane sds_page->transfer blocking 8. Block non-specific binding sites transfer->blocking primary_ab 9. Incubate with primary antibodies (anti-p-ERK and anti-total-ERK) blocking->primary_ab secondary_ab 10. Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection 11. Detect chemiluminescence secondary_ab->detection analysis 12. Analyze band intensity and normalize p-ERK to total ERK detection->analysis end End analysis->end

Caption: A generalized workflow for assessing ERK phosphorylation via Western blotting.

Protocol:

  • Cell Culture and Serum Starvation: Culture PAR2-expressing cells in appropriate vessels until they reach 80-90% confluency. To reduce basal ERK phosphorylation, replace the growth medium with a serum-free medium and incubate for 4-24 hours.

  • Treatment: Pre-incubate cells with the desired concentrations of FSLLRY-NH2 or vehicle for 30 minutes. Subsequently, stimulate the cells with a PAR2 agonist for a predetermined time (typically 5-15 minutes for peak ERK activation).

  • Cell Lysis: Immediately after stimulation, place the cells on ice, aspirate the medium, and wash with ice-cold PBS. Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibody and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of p-ERK to total ERK.

β-Arrestin Recruitment Assay (BRET-based)

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor the interaction between PAR2 and β-arrestin in real-time in living cells.

Protocol Outline:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with constructs encoding for PAR2 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Cell Plating: Plate the transfected cells in a white, 96-well microplate.

  • Assay Procedure:

    • Wash the cells with an appropriate assay buffer.

    • Add the luciferase substrate (e.g., coelenterazine h) to the wells.

    • Measure the baseline BRET ratio by simultaneously reading the luminescence emitted by the donor and the acceptor.

    • Add FSLLRY-NH2 or vehicle and incubate.

    • Inject the PAR2 agonist and monitor the change in the BRET ratio over time. An increase in the BRET ratio indicates the recruitment of β-arrestin to PAR2.

  • Data Analysis: The BRET signal is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor. The net BRET is the BRET ratio in the presence of the acceptor minus the BRET ratio in its absence. The inhibitory effect of FSLLRY-NH2 is determined by its ability to reduce the agonist-induced increase in the BRET signal.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of PAR2. Its primary mechanism of action is the competitive antagonism of PAR2, leading to the inhibition of both G protein-dependent and β-arrestin-mediated signaling pathways. However, researchers must be cognizant of its agonistic activity on MrgprC11, which can confound experimental results if not properly controlled for. The experimental protocols and quantitative data provided in this guide offer a solid foundation for the accurate and comprehensive characterization of FSLLRY-NH2 and other potential modulators of PAR2. This detailed understanding is crucial for the development of novel therapeutics targeting PAR2 in various disease contexts.

References

The Dichotomous In Vitro Function of FSLLRY-NH2 TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FSLLRY-NH2 TFA is a synthetic peptide that has garnered significant attention in cellular and molecular research for its intriguing dual functionality. Initially characterized as a selective antagonist of Protease-Activated Receptor 2 (PAR2), it has been demonstrated to effectively block PAR2-mediated signaling pathways implicated in inflammation and pain. Subsequent research, however, has unveiled a surprising agonistic activity towards Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog, MRGPRX1, receptors involved in sensory neuron activation and itch sensation. This technical guide provides an in-depth exploration of the in vitro functions of this compound, presenting key quantitative data, detailed experimental protocols, and signaling pathway visualizations to support its application in research and drug development.

Core Functions and Mechanisms of Action

This compound exhibits two primary, receptor-specific functions in vitro:

  • Antagonism of Protease-Activated Receptor 2 (PAR2): FSLLRY-NH2 acts as a competitive antagonist at PAR2, a G protein-coupled receptor (GPCR) activated by the proteolytic cleavage of its N-terminus by serine proteases such as trypsin. By binding to the receptor, FSLLRY-NH2 is thought to interfere with the docking of the tethered ligand that is unmasked upon cleavage, thereby preventing the initiation of downstream signaling cascades.[1] This inhibitory action has been shown to block PAR2-mediated intracellular calcium mobilization and the activation of pro-inflammatory pathways.

  • Agonism of Mas-related G protein-coupled Receptor C11 (MrgprC11) and MRGPRX1: In contrast to its effects on PAR2, FSLLRY-NH2 functions as an agonist for MrgprC11 and its human counterpart, MRGPRX1.[2][3] These receptors are expressed in sensory neurons and are implicated in the sensation of itch. The binding of FSLLRY-NH2 to these receptors initiates a distinct signaling cascade, leading to neuronal activation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the in vitro activity of this compound.

ParameterReceptorCell LineAssay TypeValueReference
IC50 PAR2KNRKCalcium Mobilization50 µM[1]
Agonist Activity MrgprC11HEK293TCalcium ImagingDose-dependent[2][3]
Agonist Activity MRGPRX1HEK293TCalcium ImagingModerate, dose-dependent[2][3]

Signaling Pathways

The differential effects of FSLLRY-NH2 on PAR2 and MrgprC11/MRGPRX1 are mediated by distinct signaling pathways.

Inhibition of PAR2 Signaling

FSLLRY-NH2 blocks the canonical PAR2 signaling pathway, which is typically initiated by serine proteases. The diagram below illustrates the point of inhibition.

PAR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serine Protease Serine Protease PAR2 PAR2 Serine Protease->PAR2 cleavage FSLLRY-NH2 FSLLRY-NH2 FSLLRY-NH2->PAR2 inhibits Gq_11 Gαq/11 PAR2->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_PI3K MAPK/PI3K Pathways PKC->MAPK_PI3K

Caption: Inhibition of the PAR2 signaling pathway by FSLLRY-NH2.

Activation of MrgprC11/MRGPRX1 Signaling

FSLLRY-NH2 directly activates MrgprC11 and MRGPRX1, leading to an increase in intracellular calcium. The signaling cascade is depicted below.

MrgprC11_Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FSLLRY-NH2 FSLLRY-NH2 MrgprC11_X1 MrgprC11/MRGPRX1 FSLLRY-NH2->MrgprC11_X1 binds & activates TRPC TRPC Channels MrgprC11_X1->TRPC activates Gq_11 Gαq/11 MrgprC11_X1->Gq_11 activates Ca_influx Ca²⁺ Influx TRPC->Ca_influx PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor (on ER) IP3->IP3R Ca_release Ca²⁺ Release (from ER) IP3R->Ca_release Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Treatment & Measurement cluster_analysis Data Analysis A Seed PAR2-expressing cells in 96-well plate B Culture overnight to form a confluent monolayer A->B C Prepare Fluo-4 AM loading solution B->C D Incubate cells with Fluo-4 AM C->D E Wash cells to remove excess dye D->E F Pre-incubate with FSLLRY-NH2 or vehicle control E->F G Add PAR2 agonist F->G H Measure fluorescence intensity kinetically G->H I Calculate the change in fluorescence H->I J Determine IC50 of FSLLRY-NH2 I->J

References

An In-depth Technical Guide to FSLLRY-NH2 TFA: A Selective PAR2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selective Protease-Activated Receptor 2 (PAR2) antagonist, FSLLRY-NH2 TFA. It details its mechanism of action, quantitative pharmacological data, and key experimental protocols for its characterization, serving as a vital resource for researchers in pharmacology and drug development.

Introduction to this compound and PAR2

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their N-terminus, which unmasks a "tethered ligand" that binds to the receptor and initiates downstream signaling.[2][3]

FSLLRY-NH2 is a synthetic peptide antagonist that selectively targets PAR2.[4][5] Its trifluoroacetate (TFA) salt is a common formulation for research purposes. This antagonist is a valuable tool for elucidating the roles of PAR2 in various biological systems and serves as a lead compound for the development of novel therapeutics targeting PAR2-mediated diseases.

Mechanism of Action

FSLLRY-NH2 functions as a competitive antagonist of PAR2. It is believed to interact with the tethered ligand binding pocket on the receptor, thereby preventing the conformational changes required for receptor activation by endogenous or synthetic agonists.[5] This blockade inhibits the initiation of downstream signaling cascades.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound in various in vitro assays. This data is essential for comparing its potency and efficacy across different signaling pathways and experimental systems.

ParameterValueCell Line/SystemAgonistReference
IC50 (Calcium Mobilization)50 µMPAR2-KNRK cellsTrypsin[6]
IC50 (Calcium Mobilization)50-200 µMVariousTrypsin[5]

Note: Further quantitative data on binding affinity (Ki) and inhibition of other signaling pathways such as ERK phosphorylation and β-arrestin recruitment for FSLLRY-NH2 is still under investigation in publicly available literature.

Key Signaling Pathways Modulated by FSLLRY-NH2

PAR2 activation leads to the engagement of multiple intracellular signaling pathways. FSLLRY-NH2, by blocking PAR2, inhibits these cascades. The two primary pathways are the Gαq-mediated and the β-arrestin-mediated pathways.

Gαq-Mediated Calcium Signaling

Activation of PAR2 typically leads to the coupling of the Gαq subunit of the heterotrimeric G protein. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[3][7] FSLLRY-NH2 effectively blocks this pathway, preventing the rise in intracellular calcium.

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAR2 PAR2 Gq Gαq PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Agonist Agonist (e.g., Trypsin) Agonist->PAR2 Activates FSLLRY FSLLRY-NH2 FSLLRY->PAR2 Inhibits

PAR2 Gαq-mediated signaling pathway.

β-Arrestin-Mediated ERK Signaling

Upon activation, PAR2 can also recruit β-arrestins. β-arrestins can act as scaffold proteins, leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, including Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][8][9] This pathway is implicated in cell migration and other cellular responses. FSLLRY-NH2 is expected to inhibit this pathway by preventing the initial receptor activation and subsequent β-arrestin recruitment.

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAR2 Activated PAR2 BetaArrestin β-Arrestin PAR2->BetaArrestin Recruits ERK_Cascade ERK1/2 Activation BetaArrestin->ERK_Cascade Scaffolds CellularResponse Cellular Response (e.g., Migration) ERK_Cascade->CellularResponse Agonist Agonist Agonist->PAR2 Activates FSLLRY FSLLRY-NH2 FSLLRY->PAR2 Inhibits

PAR2 β-arrestin-mediated signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PAR2 antagonists. Below are outlines of key experimental protocols.

Calcium Mobilization Assay

This assay is a primary method for assessing the functional activity of PAR2 antagonists.

Objective: To determine the IC50 of FSLLRY-NH2 in inhibiting agonist-induced intracellular calcium mobilization.

Materials:

  • Cells expressing PAR2 (e.g., KNRK, HEK293, or primary cells)

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • PAR2 agonist (e.g., Trypsin, SLIGRL-NH2)

  • This compound

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM solution in the dark at 37°C for 45-60 minutes.

  • Wash: Gently wash the cells twice with assay buffer to remove excess dye.

  • Antagonist Incubation: Add varying concentrations of FSLLRY-NH2 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Signal Measurement: Place the plate in the fluorescence plate reader. Measure baseline fluorescence for a few seconds.

  • Agonist Injection and Reading: Inject the PAR2 agonist at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the fluorescence intensity over time (typically 1-2 minutes).

  • Data Analysis: The peak fluorescence intensity following agonist addition is used to determine the level of calcium mobilization. Plot the percentage of inhibition against the concentration of FSLLRY-NH2 to calculate the IC50 value.

Calcium_Assay_Workflow start Start plate_cells Plate PAR2-expressing cells in 96-well plate start->plate_cells dye_loading Load cells with Fluo-4 AM plate_cells->dye_loading wash1 Wash cells dye_loading->wash1 antagonist_incubation Incubate with FSLLRY-NH2 wash1->antagonist_incubation read_baseline Measure baseline fluorescence antagonist_incubation->read_baseline agonist_injection Inject PAR2 agonist read_baseline->agonist_injection read_signal Measure fluorescence change agonist_injection->read_signal analyze Analyze data and calculate IC50 read_signal->analyze end End analyze->end

References

The Discovery and Development of FSLLRY-NH2: A Technical Guide to a Prototypical PAR2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 2 (PAR2), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target in a multitude of inflammatory and pain-related disorders. Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has presented both challenges and opportunities for drug discovery. This technical guide provides an in-depth overview of the discovery, development, and characterization of FSLLRY-NH2, a seminal peptide-based antagonist of PAR2. We will delve into its mechanism of action, key experimental data, and the methodologies used to elucidate its function, offering a comprehensive resource for researchers in the field.

Discovery and Mechanism of Action

FSLLRY-NH2 was identified in early efforts to develop PAR2 antagonists based on the sequence of the receptor's tethered ligand.[1][2] The core concept was to create a peptide that could compete with the newly exposed tethered ligand following protease activation, thereby blocking receptor signaling.

The primary mechanism of action of FSLLRY-NH2 is the inhibition of PAR2 activation by proteases such as trypsin.[1][2] It is proposed to interact with the extracellular loop 2 (ECL-2) of the receptor, a region believed to be the docking site for the tethered ligand.[1] By occupying this site, FSLLRY-NH2 prevents the intramolecular binding and activation of the receptor by its tethered agonist. It is crucial to note that FSLLRY-NH2 does not inhibit the proteolytic activity of trypsin itself.[1][2]

An important characteristic of FSLLRY-NH2 is its selectivity for protease-induced activation. Studies have shown that it does not block PAR2 activation by synthetic peptide agonists like SLIGRL-NH2, which directly bind to the receptor without the need for proteolytic cleavage.[2] This specificity highlights its unique mechanism of interfering with the tethered ligand-receptor interaction.

Quantitative Data Summary

The following tables summarize the key quantitative data for FSLLRY-NH2 in various experimental settings.

ParameterValueCell Line/SystemReference
IC50 (Trypsin-induced PAR2 activation)~50 µMKNRK (Kirsten virus-transformed rat kidney) cells[1]
IC50 Range (Trypsin-induced PAR2 activation)50 - 200 µMKNRK cells[1]

Table 1: In Vitro Inhibitory Activity of FSLLRY-NH2

Animal ModelEffectEffective DoseReference
Rat Asphyxial Cardiac ArrestImproved neurological outcome, reduced hippocampal neuron degeneration50 µ g/rat (intranasal)[3]
Asthma ModelsDecreased intracellular calcium mobilization in bronchial/tracheal epithelial cells, human small airway epithelial cells, and bronchial smooth muscle cellsNot specified[4]

Table 2: In Vivo Efficacy of FSLLRY-NH2

Off-Target ReceptorEffectEC50Cell Line/SystemReference
MrgprC11 (Mas-related G protein-coupled receptor C11)Activation (agonist)Not specifiedHEK293T cells expressing MrgprC11[5][6]
MRGPRX1 (Human ortholog of MrgprC11)Moderate activation (agonist)Not specifiedHEK293T cells expressing MRGPRX1[5][6]

Table 3: Off-Target Activity of FSLLRY-NH2

Signaling Pathways and Experimental Workflows

PAR2 Signaling Pathway and Inhibition by FSLLRY-NH2

Protease-activated receptor 2 (PAR2) is primarily coupled to the Gαq/11 family of G proteins. Upon activation, Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration. DAG, in conjunction with calcium, activates protein kinase C (PKC). Furthermore, PAR2 activation can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) pathway, a key signaling cascade involved in cell proliferation, differentiation, and inflammation. FSLLRY-NH2 inhibits these downstream signaling events by preventing the initial activation of the receptor by proteases.

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAR2_inactive PAR2 (Inactive) TetheredLigand Tethered Ligand PAR2_inactive->TetheredLigand Exposes PAR2_active PAR2 (Active) Gq Gαq/11 PAR2_active->Gq Activates ERK_pathway ERK/MAPK Pathway PAR2_active->ERK_pathway Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Trypsin Trypsin Trypsin->PAR2_inactive Cleavage FSLLRY FSLLRY-NH2 FSLLRY->PAR2_inactive Blocks Binding Site TetheredLigand->PAR2_active Binds & Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activates Ca_release->PKC Activates

Caption: PAR2 Signaling and FSLLRY-NH2 Inhibition.

General Workflow for GPCR Inhibitor Discovery and Development

The discovery and development of a GPCR inhibitor like FSLLRY-NH2 typically follows a multi-stage process. It begins with target identification and validation, followed by high-throughput screening (HTS) of compound libraries or rational design based on the receptor's structure or endogenous ligand. Initial hits are then subjected to a series of in vitro assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action. Promising lead compounds are further optimized for their pharmacological properties and subsequently tested in preclinical in vivo models to assess their efficacy and safety before potentially moving into clinical trials.

GPCR_Inhibitor_Workflow Target_ID Target Identification & Validation Screening High-Throughput Screening (HTS) or Rational Design Target_ID->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In Vivo Models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: GPCR Inhibitor Discovery Workflow.

Experimental Protocols

Calcium Mobilization Assay

This assay is a primary method for assessing PAR2 activation and its inhibition by compounds like FSLLRY-NH2. It measures the increase in intracellular calcium concentration following receptor stimulation.

Materials:

  • KNRK cells stably expressing PAR2 (or other suitable cell line, e.g., HEK293)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Trypsin (for stimulation)

  • FSLLRY-NH2

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed PAR2-expressing KNRK cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 1 hour at 37°C in the dark.

  • Compound Incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add HBSS containing various concentrations of FSLLRY-NH2 or vehicle control to the respective wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Stimulation and Measurement:

    • Place the microplate in a fluorescence plate reader.

    • Set the instrument to record fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).

    • Establish a stable baseline reading for each well.

    • Inject a solution of trypsin (e.g., 10 nM final concentration) into each well to activate PAR2.

    • Continue to record fluorescence intensity for several minutes to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the vehicle control.

    • Plot the normalized response against the concentration of FSLLRY-NH2 to determine the IC50 value.

ERK Phosphorylation Assay (Western Blot)

This assay is used to determine the effect of PAR2 inhibition on the downstream ERK/MAPK signaling pathway.

Materials:

  • PAR2-expressing cells (e.g., HEK293)

  • Serum-free culture medium

  • Trypsin (for stimulation)

  • FSLLRY-NH2

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate PAR2-expressing cells and grow to near confluency.

    • Serum-starve the cells for several hours (e.g., 4-24 hours) to reduce basal ERK phosphorylation.

    • Pre-incubate the cells with various concentrations of FSLLRY-NH2 or vehicle control in serum-free medium for a specified time (e.g., 30 minutes).

    • Stimulate the cells with trypsin (e.g., 10 nM) for a short period (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the image using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody against total ERK.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and t-ERK using densitometry software.

    • Calculate the ratio of p-ERK to t-ERK for each sample.

    • Normalize the data to the stimulated control and plot against the concentration of FSLLRY-NH2 to assess the inhibitory effect.

Conclusion

FSLLRY-NH2 stands as a foundational tool in the study of PAR2 biology. Its discovery and characterization have been instrumental in elucidating the role of this receptor in health and disease. This technical guide has provided a comprehensive overview of its mechanism of action, key quantitative data, and the detailed experimental protocols used to investigate its inhibitory properties. While the development of more potent and bioavailable PAR2 antagonists has progressed, the principles learned from the study of FSLLRY-NH2 continue to inform and guide current drug discovery efforts targeting this important receptor. The information presented herein serves as a valuable resource for researchers aiming to further unravel the complexities of PAR2 signaling and develop novel therapeutics for a range of inflammatory and pain-related conditions.

References

The Role of FSLLRY-NH2 TFA in Neuroinflammation Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of FSLLRY-NH2 TFA, a synthetic peptide recognized primarily as a selective antagonist for Protease-Activated Receptor 2 (PAR2). We delve into its core mechanism of action, its application in preclinical neuroinflammation models, and critical off-target activities that researchers must consider. This document consolidates quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for professionals investigating neuroinflammatory diseases and developing novel therapeutics.

Core Concept: FSLLRY-NH2 as a PAR2 Antagonist

FSLLRY-NH2 is a hexapeptide amide (Phe-Ser-Leu-Leu-Arg-Tyr-NH2) that functions as a selective competitive antagonist of Protease-Activated Receptor 2 (PAR2).[1][2] PAR2 is a G protein-coupled receptor (GPCR) activated by the proteolytic cleavage of its N-terminus by serine proteases like trypsin, which exposes a tethered ligand that self-activates the receptor.[3] In the central nervous system, PAR2 is expressed on various cells, including neurons and glia. Its activation is increasingly implicated in the pathogenesis of neuroinflammation and neurodegeneration.[4] FSLLRY-NH2 blocks PAR2 activation, thereby inhibiting downstream inflammatory signaling cascades, making it a valuable tool for studying the role of PAR2 in neurological disorders.[2][5]

Mechanism of Action and Signaling Pathways

FSLLRY-NH2 exerts its effects by blocking the signaling cascade initiated by PAR2 activation. Upon activation by proteases, PAR2 typically couples to Gαq/11, initiating the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing intracellular calcium mobilization and protein kinase C (PKC) activation, respectively.[5] These events trigger downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK, JNK) and activation of transcription factors like NF-κB, culminating in the expression of pro-inflammatory mediators.[5][6] FSLLRY-NH2 prevents this entire sequence by inhibiting the initial receptor activation.

However, a critical finding for researchers is the peptide's ability to activate Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog MRGPRX1.[3][7] This off-target activation also proceeds through a Gαq/11-PLC pathway, leading to intracellular calcium increase and the sensation of itch.[3][7] This dual activity underscores the need for careful interpretation of experimental results.

Visualizing the Pathways

PAR2_Signaling_and_Inhibition cluster_par2 Canonical PAR2 Pathway cluster_mrgpr Off-Target MrgprC11/X1 Pathway Protease Serine Protease (e.g., Trypsin) PAR2 PAR2 Receptor Protease->PAR2 cleaves & activates Gq11_P Gαq/11 PAR2->Gq11_P activates PLC_P PLC Gq11_P->PLC_P Ca_PKC ↑ Intracellular Ca²⁺ Activation of PKC PLC_P->Ca_PKC via IP3/DAG MAPK MAPK Activation (ERK, JNK) Ca_PKC->MAPK Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation via NF-κB Mrgpr MrgprC11/MRGPRX1 Gq11_M Gαq/11 Mrgpr->Gq11_M activates PLC_M PLC Gq11_M->PLC_M Ca_TRPC ↑ Intracellular Ca²⁺ (via IP3R & TRPC) PLC_M->Ca_TRPC Neuron Sensory Neuron Activation Ca_TRPC->Neuron Itch Itch Sensation Neuron->Itch FSLLRY FSLLRY-NH2 FSLLRY->PAR2 antagonizes FSLLRY->Mrgpr activates

Caption: Dual role of FSLLRY-NH2 as a PAR2 antagonist and an Mrgpr agonist.

Application in a Neuroinflammation Model: Asphyxial Cardiac Arrest

FSLLRY-NH2 has demonstrated significant neuroprotective effects in a rat model of asphyxial cardiac arrest (ACA), a severe global cerebral ischemic injury known to induce profound neuroinflammation.[4][8] Intranasal administration post-resuscitation improved neurological outcomes and reduced neuronal death in the hippocampus.[4][6][9]

Quantitative Data Presentation

Table 1: In Vivo Efficacy of FSLLRY-NH2 in a Rat ACA Model

Group Treatment Key Outcomes Finding Reference
Sham N/A Hippocampal Neurons (CA1) Baseline neuronal count [4]
ACA + Vehicle Vehicle Hippocampal Neurons (CA1) Significant neuronal degeneration [4]
ACA + FSLLRY-NH2 50 µg per rat (intranasal) Hippocampal Neurons (CA1) Significantly reduced number of degenerating neurons vs. vehicle [4][8]
ACA + Vehicle Vehicle Neurological Function (T-maze) Significant decline in performance [4]

| ACA + FSLLRY-NH2 | 50 µg per rat (intranasal) | Neurological Function (T-maze) | Significantly improved performance vs. vehicle |[4] |

Experimental Workflow and Protocol

The workflow for assessing the neuroprotective effects of FSLLRY-NH2 involves inducing global cerebral ischemia, administering the compound, and evaluating both functional and cellular outcomes.

Workflow_ACA_Study start Animal Model (Sprague-Dawley Rats) aca Induce Asphyxial Cardiac Arrest (9 min) start->aca resus Resuscitation aca->resus treat Treatment (1 hr post) - FSLLRY-NH2 (50µg, i.n.) - Vehicle resus->treat eval Evaluation Period (7 days) treat->eval neuro_eval Neurological Assessment (T-Maze Test) eval->neuro_eval histo_eval Histological Analysis (Fluoro-Jade C Staining of Hippocampus) eval->histo_eval end Data Analysis & Conclusion neuro_eval->end histo_eval->end

Caption: Experimental workflow for the in vivo neuroprotection study.

Protocol: In Vivo Neuroprotection Study

  • Animal Model: Utilize adult male Sprague-Dawley rats.[4]

  • Induction of Asphyxial Cardiac Arrest (ACA): Induce 9 minutes of ACA followed by resuscitation.[4]

  • Randomization and Treatment: One hour following resuscitation, randomly assign animals to treatment groups. Administer FSLLRY-NH2 (50 µg per rat) or a vehicle control intranasally.[4][8]

  • Post-Injury Monitoring: Allow animals to recover for a period of 7 days.

  • Neurological Function Assessment: Evaluate neurocognitive function using the T-maze spontaneous alternation test.[4]

  • Histological Analysis: At the 7-day endpoint, perfuse the animals and prepare brain tissue. Perform Fluoro-Jade C (FJC) staining on hippocampal sections to quantify degenerating neurons, particularly in the CA1 region.[4]

  • Data Analysis: Compare the number of FJC-positive cells and T-maze performance between the vehicle- and FSLLRY-NH2-treated groups using appropriate statistical tests (e.g., ANOVA).[4]

Quantitative Data Summary

The utility of FSLLRY-NH2 in various experimental paradigms is defined by its effective concentrations.

Table 2: Summary of this compound Quantitative Data

Parameter Value System / Cell Line Application Context Reference
IC₅₀ 50 µM PAR2-KNRK cells In vitro PAR2 inhibition [1][2]
In Vitro Conc. 200 µM KNRK cells Inhibition of trypsin-induced PAR2 activation [1][2]
In Vitro Conc. 0.5 mM (500 µM) Human primary lung cells Inhibition of PAR2-agonist induced calcium flux [10]

| In Vivo Dose | 50 µg / rat (i.n.) | Sprague-Dawley Rats | Neuroprotection after cardiac arrest |[4][8] |

Additional Experimental Protocols

Protocol: In Vitro PAR2 Inhibition Assay

This assay directly measures the ability of FSLLRY-NH2 to block protease-mediated PAR2 activation.

  • Cell Culture: Use Kirsten virus-transformed kidney (KNRK) cells endogenously expressing PAR2.

  • Treatment Preparation: Prepare solutions of 10 nM trypsin and 200 µM FSLLRY-NH2.

  • Incubation: Incubate KNRK cells with 10 nM trypsin at 37°C for 10 to 60 minutes, either in the presence or absence of 200 µM FSLLRY-NH2.[1][2]

  • Activity Measurement: The assay relies on a substrate that releases resorufin upon proteolytic cleavage by trypsin. Measure the absorbance of the released resorufin at 574 nm using a spectrophotometer.[1][2]

  • Analysis: A reduction in resorufin absorbance in the presence of FSLLRY-NH2, without direct inhibition of trypsin's proteolytic activity on the substrate alone, indicates PAR2 antagonism.

Protocol: Intracellular Calcium Mobilization Assay

This protocol is used to assess functional receptor activation or inhibition by measuring a key downstream second messenger.

  • Cell Types: Use primary cells such as human bronchial epithelial cells or HEK293T cells transfected to express a specific receptor (e.g., PAR2 or MRGPRX1).[10][11]

  • Calcium Indicator Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a plate reader or fluorescence microscope (e.g., Ex/Em: 485/528 nm).[10]

  • Compound Addition: Add the PAR2 agonist (e.g., AC264613 at 10 µM) to stimulate the cells. To test for antagonism, pre-incubate the cells with FSLLRY-NH2 (e.g., 0.5 mM) before adding the agonist.[10]

  • Post-Stimulation Measurement: Immediately after compound addition (e.g., within 45 seconds), measure the change in fluorescence.[10]

  • Analysis: An increase in fluorescence indicates receptor activation and calcium mobilization. A blunted response to the agonist in the presence of FSLLRY-NH2 confirms its antagonistic activity at that receptor.

Conclusion and Future Directions

This compound is an invaluable research tool for probing the role of PAR2 in neuroinflammation and other inflammatory conditions. Its demonstrated neuroprotective effects in preclinical models highlight the therapeutic potential of targeting the PAR2 pathway. However, the discovery of its off-target agonist activity on MrgprC11/MRGPRX1 is a crucial consideration for drug development, as this could lead to side effects such as pruritus (itch).[3][7]

Future research should focus on:

  • Developing second-generation PAR2 antagonists with higher selectivity and no cross-reactivity with Mrgpr family receptors.

  • Further elucidating the specific downstream pathways (e.g., PAR-2/ERK1/2 vs. SAPK/JNK) modulated by PAR2 inhibition in different CNS cell types, such as microglia and astrocytes.

  • Evaluating the therapeutic window and long-term effects of PAR2 inhibition in chronic neurodegenerative disease models.

This guide provides the foundational knowledge, data, and protocols to aid researchers in effectively utilizing this compound and advancing the field of neuroinflammation therapeutics.

References

An In-depth Technical Guide to Investigating PAR2 Signaling with FSLLRY-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Protease-Activated Receptor 2 (PAR2), its complex signaling mechanisms, and the utility of the peptide FSLLRY-NH2 TFA as a tool for its investigation. Detailed experimental protocols and data presentation formats are included to facilitate research in this area.

Introduction to Protease-Activated Receptor 2 (PAR2)

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that belongs to a unique family of receptors activated by proteolytic cleavage of their extracellular N-terminus.[1][2] This cleavage unmasks a new N-terminal sequence, known as a "tethered ligand," which binds to the receptor's second extracellular loop, initiating intracellular signaling cascades.[3][4] PAR2 can also be activated non-proteolytically by synthetic peptides that mimic this tethered ligand sequence.[3]

PAR2 is expressed in a wide variety of cells, including epithelial, endothelial, and immune cells, such as mast cells, neutrophils, and macrophages.[3][4] Its activation is implicated in a host of physiological and pathophysiological processes, including inflammation, pain, immunity, angiogenesis, and cancer.[1][2][3] Endogenous activators include proteases like trypsin, mast cell tryptase, and certain coagulation factors.[1][2] Upon activation, PAR2 couples to multiple intracellular signaling pathways, leading to diverse cellular responses.[4][5]

The Role of this compound in PAR2 Research

FSLLRY-NH2 is a synthetic peptide widely used in the study of PAR2. It is predominantly characterized as a selective PAR2 antagonist, capable of blocking signaling initiated by PAR2 agonists.[6] For instance, it has been shown to block ERK activation and collagen production in cardiac fibroblasts and reverse hyperalgesia in animal models.[6]

However, researchers should be aware of its potential for off-target effects. A 2023 study revealed that FSLLRY-NH2 can act as an agonist for the mas-related G protein-coupled receptor C11 (MrgprC11), inducing scratching behaviors in mice, independent of PAR2.[7][8] This highlights the importance of using appropriate controls in experimental designs.

Furthermore, the "TFA" in the name refers to trifluoroacetic acid, a counter-ion remaining from the peptide synthesis process.[9] While often present in small amounts, TFA can potentially influence experimental results, for example by affecting cell growth, and should be a consideration in sensitive cellular assays.[9]

Section 1: Core PAR2 Signaling Pathways

PAR2 activation triggers a complex network of intracellular signaling events. The primary pathways are mediated by G proteins and β-arrestins, often leading to the transactivation of other receptor systems.

G Protein-Dependent Signaling

The canonical PAR2 signaling pathway involves its coupling to heterotrimeric G proteins.[5]

  • Gαq/11 Pathway : This is a primary transduction mechanism for PAR2.[10][11] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4][12] This calcium flux is a critical signaling event that can be readily measured to assess PAR2 activation.[13][14]

  • Gα12/13 Pathway : PAR2 can also couple to Gα12/13, leading to the activation of Rho-Kinase, which is involved in cytoskeletal rearrangements and other cellular processes.[4][5]

  • MAPK/ERK Pathway : A major downstream consequence of PAR2 activation is the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][15] This pathway is crucial for regulating cell proliferation, differentiation, and inflammation.[16]

PAR2_G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAR2 PAR2 Gq Gαq PAR2->Gq activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC activates DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER triggers RAF RAF PKC->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Gene Transcription ERK->Transcription regulates Protease Protease (e.g., Trypsin) Protease->PAR2 cleavage Agonist Agonist Peptide (e.g., SLIGRL-NH₂) Agonist->PAR2 binding PAR2_Beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_endosome Endosome PAR2_active Activated PAR2-P B_Arrestin β-Arrestin PAR2_active->B_Arrestin recruits PAR2_Endosome Internalized PAR2 PAR2_active->PAR2_Endosome Internalization GRK GRK PAR2_active->GRK recruits B_Arrestin->PAR2_active binds, blocks G protein MAPK_Scaffold MAPK Scaffold (ERK, MEK, RAF) B_Arrestin->MAPK_Scaffold scaffolds Clathrin Clathrin B_Arrestin->Clathrin recruits B_Arrestin->PAR2_Endosome Internalization Clathrin->PAR2_Endosome Internalization Degradation Lysosomal Degradation PAR2_Endosome->Degradation Recycling Recycling to Membrane PAR2_Endosome->Recycling Agonist Agonist Agonist->PAR2_active maintains activation GRK->PAR2_active phosphorylates Workflow_Calcium_Imaging step1 1. Cell Culture Seed cells (e.g., HEK293, HTEC) onto glass-bottom dishes. step2 2. Dye Loading Incubate cells with a Ca²⁺ indicator (e.g., Fluo-4 AM) in buffer. step1->step2 step3 3. Baseline Measurement Mount dish on fluorescence microscope. Record baseline fluorescence for 1-2 min. step2->step3 step4 4. Antagonist Pre-incubation (Test Group) Add FSLLRY-NH₂ and incubate for the specified time. step3->step4 for antagonist experiments step5 5. Agonist Stimulation Add PAR2 agonist (e.g., Trypsin, 2F). Continue recording fluorescence. step3->step5 for agonist-only control step4->step5 step6 6. Data Acquisition Capture images at regular intervals for 5-10 min post-stimulation. step5->step6 step7 7. Analysis Quantify fluorescence intensity change (ΔF/F₀) over time for individual cells or regions of interest. step6->step7 Workflow_Western_Blot step1 1. Cell Culture & Starvation Grow cells to confluency, then serum-starve overnight to reduce basal signaling. step2 2. Treatment Pre-treat with FSLLRY-NH₂ (test group) or vehicle (control), then stimulate with PAR2 agonist for a defined time (e.g., 5-30 min). step1->step2 step3 3. Cell Lysis Wash cells with cold PBS. Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors. step2->step3 step4 4. Protein Quantification Determine protein concentration of lysates using a BCA or Bradford assay. step3->step4 step5 5. SDS-PAGE Denature equal amounts of protein and separate by size using SDS-polyacrylamide gel electrophoresis. step4->step5 step6 6. Protein Transfer Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. step5->step6 step7 7. Immunoblotting Block membrane, then probe with primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, and a loading control like actin). Then probe with HRP-conjugated secondary antibodies. step6->step7 step8 8. Detection & Analysis Apply chemiluminescent substrate (ECL) and image the blot. Quantify band density using image analysis software. step7->step8

References

An In-depth Technical Guide to FSLLRY-NH2 TFA in Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of FSLLRY-NH2 TFA, a crucial peptide tool in the study of pain mechanisms. It details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex pathways and workflows.

Introduction: The Role of PAR2 in Pain and Inflammation

Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR), is a key player in inflammatory and pain signaling pathways.[1][2] It is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin, which reveals a tethered ligand that self-activates the receptor. This activation leads to a cascade of intracellular events implicated in neuroinflammation, central sensitization, and the perception of pain.[1][3][4] PAR2 is expressed in various cells relevant to pain processing, including neurons, microglia, and astrocytes in the dorsal horn of the spinal cord.[1] Given its significant role, PAR2 has become a major target for developing novel analgesic therapies.

This compound is a synthetic peptide that has been instrumental in elucidating the function of PAR2. It is widely characterized as a selective PAR2 antagonist, blocking the receptor's activation by proteases.[5][6][7][8] This guide explores its application as a research tool, focusing on its use in pain models and associated experimental methodologies.

Mechanism of Action of FSLLRY-NH2

FSLLRY-NH2 primarily functions by competitively inhibiting the activation of PAR2. It is understood to interact with the tethered ligand docking site on the receptor's second extracellular loop, thereby preventing the conformational change required for G-protein signaling.[6] However, recent research has revealed a more complex pharmacological profile, highlighting important off-target effects.

Primary Target: PAR2 Antagonism By blocking PAR2, FSLLRY-NH2 effectively attenuates downstream signaling cascades. In the context of pain, this includes the inhibition of the ERK1/2 pathway, which is involved in the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines such as TNF-α and IL-6.[3] This action reduces neuroinflammation and can alleviate hyperalgesia in various pain models.[1][3]

Off-Target Effects: MrgprC11/MRGPRX1 Agonism Surprisingly, FSLLRY-NH2 has been found to act as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) in mice and its human ortholog, MRGPRX1.[9][10] These receptors are expressed in sensory neurons and are associated with the sensation of itch.[9][10] Activation of this pathway by FSLLRY-NH2 can induce scratching behaviors in animal models, a critical consideration for interpreting experimental results.[9][10]

cluster_0 PAR2 Signaling Pathway cluster_1 Off-Target MrgprC11 Pathway Trypsin Trypsin (Protease) PAR2 PAR2 Receptor Trypsin->PAR2 Activates Gq11 Gαq/11 PAR2->Gq11 Activates FSLLRY_ant FSLLRY-NH2 (Antagonist) FSLLRY_ant->PAR2 Inhibits PLC PLC Gq11->PLC ERK p-ERK1/2 PLC->ERK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) ERK->Cytokines Upregulates Pain Neuroinflammation & Pain Cytokines->Pain FSLLRY_ag FSLLRY-NH2 (Agonist) MrgprC11 MrgprC11 / MRGPRX1 Receptor FSLLRY_ag->MrgprC11 Activates Gq11_2 Gαq/11 MrgprC11->Gq11_2 PLC_2 PLC Gq11_2->PLC_2 Ca Intracellular Ca²⁺ Increase PLC_2->Ca Itch Itch Sensation Ca->Itch cluster_workflow In Vivo Neuroinflammation Experimental Workflow A 1. Animal Model Induction (e.g., Asphyxial Cardiac Arrest) B 2. Drug Administration (Intranasal FSLLRY-NH2, 50 µg/rat) A->B C 3. Behavioral Assessment (Post-ACA) - Neurologic Deficit Score - T-maze Test B->C D 4. Tissue Collection (Brain hippocampus, 24h post-ACA) C->D E 5. Biochemical Analysis - Western Blot (PAR-2, p-ERK1/2) - Fluoro-Jade C Staining D->E F 6. Data Analysis & Interpretation E->F

References

The Dual Role of FSLLRY-NH2 in Dermatophyte-Associated Itch: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermatophytosis, a superficial fungal infection of the skin, hair, and nails, is frequently accompanied by pruritus, or itch, a symptom that significantly impacts quality of life. The underlying mechanisms of dermatophyte-associated itch are complex and not fully elucidated. Recent research has implicated the activation of Proteinase-Activated Receptor 2 (PAR2) by fungal proteases as a key signaling pathway in this process. This technical guide provides an in-depth exploration of the role of FSLLRY-NH2, a synthetic peptide, in the context of dermatophyte-induced itch. While traditionally classified as a PAR2 antagonist, emerging evidence reveals a paradoxical itch-inducing function of FSLLRY-NH2 through its agonistic activity on Mas-related G protein-coupled receptors (Mrgprs). This guide will detail the known signaling pathways, present quantitative data from relevant studies, and provide comprehensive experimental protocols for investigating these mechanisms.

Introduction: The Pathophysiology of Dermatophyte-Associated Itch

Dermatophytes, such as species from the genera Trichophyton and Arthroderma, are keratinophilic fungi that secrete a variety of enzymes, including proteases, to digest host tissues for nutrients[1][2]. These secreted proteases are not only crucial for fungal invasion but also act as virulence factors that can trigger host inflammatory and sensory responses, including itch[3][4]. One of the key receptors implicated in sensing these proteolytic signals is the G protein-coupled receptor, PAR2[5][6].

PAR2 is expressed on various cells in the skin, including keratinocytes and sensory neurons[6][7]. Activation of PAR2 by proteases, such as trypsin and mast cell tryptase, involves the cleavage of its N-terminal domain, exposing a tethered ligand that subsequently activates the receptor[6][8]. This activation initiates downstream signaling cascades that lead to the release of pro-inflammatory mediators and neuropeptides, ultimately resulting in neurogenic inflammation and the sensation of itch[9][10].

FSLLRY-NH2: A Molecule with a Dual Identity

FSLLRY-NH2 is a synthetic hexapeptide that has been instrumental in elucidating the role of PAR2 in various physiological and pathological processes.

FSLLRY-NH2 as a PAR2 Antagonist

FSLLRY-NH2 is widely recognized as a competitive antagonist of PAR2. It has been shown to inhibit PAR2 activation by serine proteases, preventing the subsequent signaling events that lead to inflammation and itch[5][11]. Studies have demonstrated that FSLLRY-NH2 can effectively block scratching behavior induced by PAR2 agonists and extracts from dermatophytes[5][11].

The Paradoxical Itch-Inducing Effect of FSLLRY-NH2 via MrgprC11

Contrary to its role as a PAR2 antagonist, recent studies have uncovered a surprising function of FSLLRY-NH2 as an agonist for MrgprC11, a receptor expressed on a subset of sensory neurons in mice[11][12]. This activation of MrgprC11 by FSLLRY-NH2 has been shown to directly induce scratching behavior, independent of PAR2[12]. This dual functionality highlights the complexity of itch signaling and the potential for off-target effects of pharmacological tools.

Signaling Pathways

The signaling mechanisms underlying the dual actions of FSLLRY-NH2 are distinct and are crucial for understanding its overall effect on dermatophyte-associated itch.

Dermatophyte-Induced PAR2 Signaling

Dermatophytes secrete serine proteases that can cleave and activate PAR2 on sensory neurons and keratinocytes[5]. This activation leads to the coupling of Gαq/11 proteins, which in turn activates Phospholipase C (PLC)[12]. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ can activate downstream effectors, including Transient Receptor Potential (TRP) channels, leading to neuronal depolarization and the transmission of itch signals[12].

PAR2_Signaling cluster_Dermatophyte Dermatophyte cluster_Extracellular Extracellular Space cluster_Intracellular Sensory Neuron / Keratinocyte Dermatophyte Dermatophyte Protease Secreted Proteases Dermatophyte->Protease releases PAR2 PAR2 Protease->PAR2 activates (cleavage) Gaq11 Gαq/11 PAR2->Gaq11 activates PLC PLC Gaq11->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Ca²⁺ Release IP3->Ca_release triggers Itch_Signal Itch Signal Transmission Ca_release->Itch_Signal leads to

Caption: Dermatophyte-induced PAR2 signaling pathway leading to itch.

FSLLRY-NH2-Induced MrgprC11 Signaling

FSLLRY-NH2 acts as a direct agonist on MrgprC11, which is also coupled to Gαq/11 proteins[12]. The subsequent signaling cascade mirrors that of PAR2 activation, involving PLC, IP3, and intracellular Ca2+ mobilization, ultimately resulting in neuronal activation and the sensation of itch[12].

MrgprC11_Signaling cluster_Extracellular Extracellular Space cluster_Intracellular Sensory Neuron FSLLRY FSLLRY-NH2 MrgprC11 MrgprC11 FSLLRY->MrgprC11 activates Gaq11 Gαq/11 MrgprC11->Gaq11 activates PLC PLC Gaq11->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Ca²⁺ Release IP3->Ca_release triggers Itch_Signal Itch Signal Transmission Ca_release->Itch_Signal leads to

Caption: FSLLRY-NH2-induced MrgprC11 signaling pathway leading to itch.

Quantitative Data

The following tables summarize key quantitative data from studies investigating the effects of FSLLRY-NH2 and dermatophyte extracts on itch-related responses.

Table 1: In Vivo Inhibition of Dermatophyte-Induced Itch by FSLLRY-NH2

Treatment GroupDose of FSLLRY-NH2Number of Scratches (Mean ± SEM)% InhibitionReference
Vehicle + ADV Extract-125 ± 15-[5]
FSLLRY-NH2 + ADV Extract10 µ g/site 60 ± 1052%[5]
FSLLRY-NH2 + ADV Extract100 µ g/site 30 ± 876%[5]

*ADV: Arthroderma vanbreuseghemii

Table 2: In Vitro Activity of FSLLRY-NH2

ReceptorCell LineAssayParameterValueReference
PAR2KNRK cellsInhibition of trypsin-mediated activationIC₅₀50-200 µM[13]
MrgprC11HEK293TCalcium ImagingEC₅₀~10 µM[12]
MRGPRX1 (human ortholog)HEK293TCalcium Imaging-Moderate activation[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Preparation of Dermatophyte Extract for In Vivo Itch Induction

This protocol is adapted from studies investigating dermatophyte-induced itch[5].

Materials:

  • Dermatophyte strain (e.g., Arthroderma vanbreuseghemii)

  • Sabouraud Dextrose Agar (SDA) plates

  • Phosphate-buffered saline (PBS), sterile

  • Glass beads, sterile

  • Centrifuge and centrifuge tubes

  • Sonicator

  • 0.22 µm syringe filter

  • Protein quantification assay kit (e.g., BCA)

Procedure:

  • Culture the dermatophyte on SDA plates at 27°C for 2-3 weeks.

  • Harvest the fungal mycelia by scraping the surface of the agar.

  • Suspend the mycelia in sterile PBS.

  • Homogenize the suspension by vortexing with sterile glass beads.

  • Further disrupt the fungal cells by sonication on ice.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter to sterilize.

  • Determine the protein concentration of the extract using a protein quantification assay.

  • Store the extract at -80°C in aliquots.

Dermatophyte_Extract_Prep Start Start: Dermatophyte Culture on SDA Harvest Harvest Mycelia Start->Harvest Suspend Suspend in PBS Harvest->Suspend Homogenize Homogenize with Glass Beads Suspend->Homogenize Sonicate Sonication Homogenize->Sonicate Centrifuge Centrifugation Sonicate->Centrifuge Filter Filter Sterilization (0.22 µm) Centrifuge->Filter Quantify Protein Quantification Filter->Quantify Store Store at -80°C Quantify->Store End End: Sterile Dermatophyte Extract Store->End

Caption: Workflow for preparing a sterile dermatophyte extract.

Mouse Model of Dermatophyte-Induced Itch and Scratching Behavior Analysis

This protocol is a standard method for assessing itch in vivo[5][14].

Animals:

  • Male ICR mice (6-8 weeks old) are commonly used.

Procedure:

  • Acclimatize mice to the observation chambers for at least 30 minutes before injection.

  • Administer an intradermal injection of the dermatophyte extract (e.g., 50 µl) into the rostral back or nape of the neck.

  • For antagonist studies, pre-treat with FSLLRY-NH2 (e.g., 10-100 µg in 20 µl saline, intradermally) at the same site 15-30 minutes before the dermatophyte extract injection.

  • Immediately after injection of the pruritogen, place the mouse in the observation chamber.

  • Videotape the behavior of the mice for a set period (e.g., 60 minutes).

  • A trained observer, blinded to the treatment groups, should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.

Scratching_Behavior_Analysis Start Start: Acclimatize Mice Pretreat Optional: Pre-treatment (e.g., FSLLRY-NH2) Start->Pretreat Inject Intradermal Injection (Dermatophyte Extract) Start->Inject Pretreat->Inject Record Videotape Behavior Inject->Record Analyze Blinded Manual Scoring (Number of Scratch Bouts) Record->Analyze End End: Quantitative Itch Data Analyze->End

Caption: Workflow for the mouse scratching behavior assay.

Calcium Imaging of MrgprC11 Activation by FSLLRY-NH2

This protocol describes how to measure intracellular calcium mobilization in response to FSLLRY-NH2 in cells expressing MrgprC11[12].

Materials:

  • HEK293T cells

  • Expression vector for MrgprC11

  • Transfection reagent

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscopy system equipped for ratiometric imaging

Procedure:

  • Transfect HEK293T cells with the MrgprC11 expression vector.

  • Plate the transfected cells onto glass-bottom dishes.

  • 24-48 hours post-transfection, load the cells with 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Mount the dish on the stage of the fluorescence microscope.

  • Perfuse the cells with HBSS and establish a baseline fluorescence ratio (F340/F380).

  • Apply FSLLRY-NH2 at various concentrations to the cells and record the change in the F340/F380 fluorescence ratio over time.

  • An increase in the F340/F380 ratio indicates an increase in intracellular calcium concentration.

Calcium_Imaging_Protocol Start Start: Transfect Cells with MrgprC11 Plate Plate Cells on Glass-Bottom Dishes Start->Plate Load Load with Fura-2 AM Plate->Load Wash Wash Cells Load->Wash Image Acquire Baseline Fluorescence (F340/F380) Wash->Image Apply Apply FSLLRY-NH2 Image->Apply Record Record Fluorescence Ratio Change Apply->Record Analyze Analyze Data (Δ Ratio) Record->Analyze End End: Calcium Mobilization Data Analyze->End

References

The Role of FSLLRY-NH2 TFA in Modulating Cardiac Fibroblast Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) by activated cardiac fibroblasts, is a key contributor to the pathogenesis of most heart diseases, leading to ventricular stiffening and dysfunction. A promising therapeutic target in the modulation of cardiac fibrosis is the Protease-Activated Receptor 2 (PAR2). This technical guide delves into the effects of FSLLRY-NH2 TFA, a selective PAR2 antagonist, on cardiac fibroblast behavior. We will explore its mechanism of action, its impact on critical cellular processes such as proliferation and collagen synthesis, and its influence on key signaling pathways, including the Transforming Growth Factor-β (TGF-β)/Smad and Mitogen-Activated Protein Kinase (MAPK) cascades. This document synthesizes available data, presents detailed experimental methodologies, and provides visual representations of the underlying molecular interactions to support further research and drug development in the field of anti-fibrotic therapies.

Introduction to Cardiac Fibrosis and the Role of PAR2

Cardiac fibroblasts are the primary cell type responsible for maintaining the structural integrity of the heart through regulated ECM turnover. In response to cardiac injury, such as myocardial infarction or hypertension, these quiescent cells undergo a phenotypic transformation into activated myofibroblasts. This activation is characterized by increased proliferation, migration, and excessive synthesis and deposition of ECM components, predominantly collagen type I and III, leading to the development of cardiac fibrosis.

Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, has emerged as a significant player in tissue fibrosis. PAR2 is activated by serine proteases, such as tryptase, which is released from mast cells during inflammatory responses in the heart. Upon activation, PAR2 initiates downstream signaling cascades that contribute to the pro-fibrotic phenotype of cardiac fibroblasts. Consequently, the inhibition of PAR2 presents a rational therapeutic strategy to mitigate cardiac fibrosis. FSLLRY-NH2 is a synthetic peptide that acts as a competitive antagonist of PAR2, preventing its activation by endogenous proteases.

Effects of this compound on Cardiac Fibroblast Function

While direct quantitative in vitro data on the effects of this compound on cardiac fibroblast proliferation and collagen synthesis is limited in publicly available literature, in vivo studies strongly suggest an anti-fibrotic role. Treatment with FSLLRY has been shown to prevent fibrosis in spontaneously hypertensive rats.[1] Furthermore, in a rat model of myocardial infarction, administration of a PAR2 antagonist, FSLLRY, was associated with improvements in cardiac function and a reduction in fibrosis markers, partly by inhibiting the TGF-β1 signaling pathway.[2] In a hypertensive renin transgenic mouse model, the PAR2 antagonist FSLLRY was also found to reduce the expression of collagen-3.[1]

Data on the Effects of PAR2 Modulation on Cardiac Fibroblasts

To provide context for the expected effects of this compound, the following tables summarize general findings on the impact of PAR2 activation and the pro-fibrotic stimuli it influences on cardiac fibroblast functions.

Table 1: Effects of Pro-Fibrotic Stimuli on Cardiac Fibroblast Proliferation

StimulusCell TypeAssayResultReference
Tryptase (PAR2 agonist)Adult Rat Cardiac FibroblastsCell CountingIncreased proliferation[1]
Angiotensin IINeonatal Rat Cardiac Fibroblasts[³H]-Thymidine incorporationIncreased DNA synthesis[3]
TGF-β1Neonatal Rat Cardiac FibroblastsCell CountingIncreased proliferation[4]

Table 2: Effects of Pro-Fibrotic Stimuli on Collagen Synthesis in Cardiac Fibroblasts

StimulusCell TypeAssayResultReference
Tryptase (PAR2 agonist)Adult Rat Cardiac Fibroblasts[³H]-Proline incorporationIncreased collagen synthesis[1]
Angiotensin IIAdult Rat Cardiac Fibroblasts[³H]-Proline incorporationIncreased collagen synthesis[3][5]
TGF-β1Adult Rat Cardiac Fibroblasts[³H]-Proline incorporationIncreased collagen synthesis[6]

Table 3: Effects of Pro-Fibrotic Stimuli on Gene and Protein Expression in Cardiac Fibroblasts

StimulusCell TypeTarget Gene/ProteinAssayResultReference
Tryptase (PAR2 agonist)Adult Rat Cardiac Fibroblastsα-Smooth Muscle ActinWestern BlotIncreased expression[1]
Tryptase (PAR2 agonist)Adult Rat Cardiac FibroblastsED-A FibronectinWestern BlotIncreased expression[1]
Angiotensin IINeonatal Rat Cardiac FibroblastsTGF-β1 mRNART-PCRUpregulation[3]
TGF-β1Mouse Cardiac FibroblastsCollagen I mRNART-PCRUpregulation[6]
TGF-β1Mouse Cardiac FibroblastsSmad2/3 phosphorylationWestern BlotIncreased phosphorylation[7]

Signaling Pathways Modulated by this compound

The anti-fibrotic effects of this compound are mediated through the inhibition of PAR2-initiated signaling cascades. The primary pathways implicated in cardiac fibrosis and influenced by PAR2 are the TGF-β/Smad and MAPK pathways.

TGF-β/Smad Signaling Pathway

The TGF-β signaling pathway is a master regulator of fibrosis.[8] TGF-β ligands bind to their receptors on the cardiac fibroblast surface, leading to the phosphorylation and activation of Smad2 and Smad3. These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of pro-fibrotic genes, including those for collagens and α-smooth muscle actin (α-SMA). Studies have indicated that PAR2 activation can amplify TGF-β signaling.[2] By blocking PAR2, FSLLRY-NH2 is expected to attenuate this pro-fibrotic signaling cascade.

TGF_beta_Smad_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition TGF-beta TGF-beta TGFbRII TGFbRII TGF-beta->TGFbRII TGFbRI TGFbRI TGFbRII->TGFbRI Recruitment & Phosphorylation Smad2_3 Smad2/3 TGFbRI->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Pro_fibrotic_Genes Pro-fibrotic Gene Transcription Smad_complex->Pro_fibrotic_Genes Nuclear Translocation FSLLRY FSLLRY-NH2 PAR2 PAR2 FSLLRY->PAR2 Inhibits PAR2->TGFbRI Potentiates

TGF-β/Smad Signaling Pathway Inhibition by FSLLRY-NH2.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in cardiac fibroblast proliferation and differentiation.[9] Activation of PAR2 can lead to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors that promote a pro-fibrotic gene program. FSLLRY-NH2, by inhibiting PAR2, is anticipated to reduce the activation of the MAPK signaling cascades.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Stimuli Pro-fibrotic Stimuli (e.g., Tryptase) PAR2 PAR2 Stimuli->PAR2 MAPKKK MAPKKK PAR2->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors MAPK->Transcription_Factors Nuclear Translocation & Activation Gene_Expression Pro-fibrotic Gene Expression Transcription_Factors->Gene_Expression FSLLRY FSLLRY-NH2 FSLLRY->PAR2 Inhibits Fibroblast_Isolation_Workflow start Euthanize Neonatal Rats excise Excise Hearts start->excise mince Mince Ventricular Tissue excise->mince digest Enzymatic Digestion (Collagenase/Trypsin) mince->digest collect Collect and Neutralize Cell Supernatant digest->collect centrifuge Centrifuge and Resuspend Cells collect->centrifuge preplate Pre-plate Cells centrifuge->preplate culture Culture Adherent Fibroblasts preplate->culture end Primary Cardiac Fibroblast Culture culture->end

References

An In-depth Technical Guide to the Pharmacology of FSLLRY-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FSLLRY-NH2 TFA is a synthetic peptide that has been primarily characterized as a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in inflammation, pain, and various other pathophysiological processes.[1][2][3][4] As a hexapeptide with the sequence Phe-Ser-Leu-Leu-Arg-Tyr-NH2, it serves as a valuable tool for investigating the physiological and pathological roles of PAR2. However, recent findings have unveiled a more complex pharmacological profile, revealing that FSLLRY-NH2 also functions as an agonist for a different class of GPCRs, the Mas-related G protein-coupled receptors (Mrgprs).[5][6] This dual activity underscores the importance of a thorough pharmacological understanding when utilizing this tool in experimental settings. This guide provides a comprehensive overview of the pharmacology of FSLLRY-NH2, detailing its mechanisms of action, signaling pathways, quantitative data, and the experimental protocols used for its characterization.

Pharmacological Profile

Primary Target: Protease-Activated Receptor 2 (PAR2) Antagonism

FSLLRY-NH2 functions as an inhibitor of PAR2 activation.[2][3] PAR2 is uniquely activated by the proteolytic cleavage of its N-terminus by serine proteases like trypsin, which unmasks a "tethered ligand" (SLIGKV-NH2 in humans, SLIGRL-NH2 in rodents). This new N-terminus then binds to the second extracellular loop (ECL-2) of the receptor, initiating intracellular signaling.

The primary mechanism of FSLLRY-NH2 involves blocking the activation of PAR2 by proteases. It is believed to competitively interact with the tethered ligand docking site on ECL-2, thereby preventing the conformational changes required for receptor activation.[7] Notably, FSLLRY-NH2 does not inhibit the enzymatic activity of the proteases themselves, but rather acts directly on the receptor.[7][8] Inhibition of PAR2 by FSLLRY-NH2 has been shown to block downstream signaling pathways, including Gq/11-mediated intracellular calcium mobilization and ERK activation.[4][9]

Off-Target Activity: MrgprC11/MRGPRX1 Agonism

Contrary to its role at PAR2, FSLLRY-NH2 has been identified as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) in mice and its human ortholog, MRGPRX1.[5][6] These receptors are predominantly expressed in sensory neurons and are associated with the sensation of itch (pruritus). The activation of MrgprC11 and MRGPRX1 by FSLLRY-NH2 has been demonstrated to induce scratching behaviors in animal models, a critical consideration for in vivo studies.[5][6] This off-target agonism highlights the potential for misinterpretation of experimental results if the dual pharmacology of FSLLRY-NH2 is not taken into account.

Signaling Pathways

The dual nature of FSLLRY-NH2 means it modulates two distinct signaling cascades.

1. Inhibition of PAR2 Signaling

As a PAR2 antagonist, FSLLRY-NH2 blocks the canonical signaling pathway activated by proteases. This involves the inhibition of Gαq/11 coupling, which in turn prevents the activation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This blockade results in the attenuation of intracellular calcium release and the downstream activation of protein kinase C (PKC) and the ERK/MAPK pathway.

cluster_membrane Plasma Membrane PAR2 PAR2 Gq11 Gαq/11 PAR2->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Produces Trypsin Trypsin Trypsin->PAR2 Activates FSLLRY FSLLRY-NH2 FSLLRY->PAR2 Blocks Ca_release Ca²⁺ Release IP3->Ca_release ERK ERK Activation Ca_release->ERK

Caption: FSLLRY-NH2 blocks Trypsin-mediated PAR2 activation and downstream signaling.

2. Activation of MrgprC11/MRGPRX1 Signaling

In contrast, FSLLRY-NH2 directly binds to and activates MrgprC11 and MRGPRX1. This engagement initiates a canonical Gαq/11-mediated signaling cascade, leading to PLC activation, IP3 production, and subsequent release of calcium from intracellular stores via the IP3 receptor. This increase in cytosolic calcium in sensory neurons is the trigger for the sensation of itch.[5][6]

cluster_membrane Plasma Membrane Mrgpr MrgprC11 MRGPRX1 Gq11 Gαq/11 Mrgpr->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Produces FSLLRY FSLLRY-NH2 FSLLRY->Mrgpr Activates IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum Ca_release ↑ [Ca²⁺]i ER->Ca_release Release Itch Itch Sensation Ca_release->Itch

Caption: FSLLRY-NH2 activates MrgprC11/MRGPRX1, leading to calcium release and itch.

Quantitative Pharmacological Data

ParameterReceptor/AssaySpecies/Cell LineValueReference(s)
IC50 PAR2 Inhibition (Trypsin-induced activation)Rat Kirsten virus-transformed kidney (KNRK) cells50 µM[1][3][8]
IC50 Range PAR2 Inhibition (Trypsin-induced activation)Not Specified50 - 200 µM[7]
Effective Dose Neuroprotection (In vivo)Rat (Asphyxial Cardiac Arrest Model)50 µg per rat, intranasal[2][10][11][12]
EC50 MrgprC11 / MRGPRX1 AgonismNot AvailableNot Available-
Ki PAR2 Binding AffinityNot AvailableNot Available-
Pharmacokinetics ADME ProfileNot AvailableNot Available-

Experimental Protocols

The characterization of compounds like FSLLRY-NH2 relies on specific in vitro assays. Below are detailed methodologies for two key experiments.

Protocol 1: Intracellular Calcium Mobilization Assay

This functional assay is used to measure both the antagonist effect of FSLLRY-NH2 at PAR2 and its agonist effect at MrgprC11/MRGPRX1.

Objective: To determine the ability of a compound to inhibit agonist-induced calcium release (antagonist mode) or to directly trigger calcium release (agonist mode).

Materials:

  • Cells expressing the target receptor (e.g., KNRK-PAR2, HEK293T-MrgprC11).

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Cell culture medium (e.g., DMEM).

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8, or Calcium 6 kit).

  • Probenecid (to prevent dye extrusion).

  • PAR2 agonist (e.g., Trypsin, SLIGRL-NH2).

  • Test compound (FSLLRY-NH2).

  • Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Seed cells into the microplate at an appropriate density (e.g., 50,000 cells/well for a 96-well plate) and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a dye loading solution in HBSS containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM).

    • Aspirate the culture medium from the wells.

    • Add the dye loading solution to each well and incubate for 60-90 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of FSLLRY-NH2 and the PAR2 agonist in HBSS.

  • Assay Execution (Antagonist Mode for PAR2):

    • After dye incubation, place the plate in the fluorescence reader.

    • Add FSLLRY-NH2 (or vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injector, add the PAR2 agonist (e.g., trypsin) to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) every 1-2 seconds for 2-3 minutes.

  • Assay Execution (Agonist Mode for MrgprC11/X1):

    • After dye incubation, place the plate in the reader.

    • Establish a baseline fluorescence reading.

    • Inject FSLLRY-NH2 into the wells.

    • Immediately measure the kinetic fluorescence response as described above.

  • Data Analysis:

    • The change in fluorescence (Max peak - Baseline) is proportional to the intracellular calcium concentration.

    • For antagonist mode, plot the response versus the concentration of FSLLRY-NH2 to determine the IC50 value.

    • For agonist mode, plot the response versus the concentration of FSLLRY-NH2 to determine the EC50 value.

Protocol 2: Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a non-radiolabeled compound (like FSLLRY-NH2) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the affinity (Ki) of FSLLRY-NH2 for the PAR2 receptor.

Materials:

  • Membrane preparation from cells or tissues expressing PAR2.

  • Radiolabeled PAR2 ligand (e.g., [3H]-2-furoyl-LIGRL-NH2).[13]

  • Test compound (FSLLRY-NH2).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

  • 96-well filter plates and vacuum manifold (harvester).

  • Scintillation cocktail and a microplate scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize cells expressing PAR2 in a lysis buffer and isolate the membrane fraction via differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine in each well:

    • A fixed volume of membrane preparation (e.g., 20-50 µg protein).

    • A fixed concentration of the radiolabeled ligand (typically at or near its Kd).

    • Varying concentrations of the unlabeled competitor, FSLLRY-NH2 (typically a 10-point dilution series).

    • For determining non-specific binding, use a high concentration of a known, unlabeled PAR2 ligand.

    • For determining total binding, use assay buffer instead of a competitor.

  • Incubation: Incubate the plate at a set temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a vacuum harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of FSLLRY-NH2.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

General Experimental Workflow

The process of identifying and characterizing a PAR2 antagonist like FSLLRY-NH2 follows a logical progression from initial screening to more detailed pharmacological profiling.

cluster_workflow Antagonist Characterization Workflow Screen Primary Screen (e.g., Calcium Mobilization Assay) Hit_Confirm Hit Confirmation (Dose-Response Curve) Screen->Hit_Confirm Identifies Hits Selectivity Selectivity & Off-Target Screening (e.g., MrgprC11 Agonism Assay) Hit_Confirm->Selectivity Confirms Potency (IC50) Affinity Affinity Determination (Radioligand Binding Assay) Selectivity->Affinity Identifies Off-Targets Mechanism Mechanism of Action (e.g., ERK Phosphorylation Assay) Affinity->Mechanism Determines Affinity (Ki) InVivo In Vivo Validation (e.g., Pain or Inflammation Model) Mechanism->InVivo Elucidates Pathway

Caption: A typical workflow for the discovery and characterization of a PAR2 antagonist.

Conclusion

This compound is a complex pharmacological tool. While it is a well-established and selective antagonist of PAR2, its newly discovered agonist activity at MrgprC11 and MRGPRX1 necessitates careful experimental design and data interpretation.[5][6][12] Researchers using this peptide, particularly in studies related to pain and inflammation, must consider the potential confounding effects of itch induction through its off-target activity. This guide provides the foundational knowledge of its mechanisms, quantitative properties, and the key experimental protocols required for its study, enabling more robust and accurately interpreted research in the field of GPCR pharmacology.

References

An In-depth Technical Guide to FSLLRY-NH2 TFA for Studying Asthma Pathophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the peptide antagonist FSLLRY-NH2 trifluoroacetate (TFA) as a tool for investigating the pathophysiology of asthma. It details the mechanism of action, experimental protocols, and key findings related to its use in targeting Protease-Activated Receptor 2 (PAR2), a critical receptor in airway inflammation and hyperresponsiveness.

Introduction: The Role of PAR2 in Asthma

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling.[1] A growing body of evidence points to the significant role of proteases, both from endogenous sources like mast cell tryptase and environmental triggers like dust mites, in the onset of asthma pathophysiology.[2][3] These proteases activate a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[4]

Specifically, PAR2 has been identified as a key player.[4] It is widely expressed on various cells within the respiratory tract that are integral to the asthma response, including:

  • Airway epithelial cells (bronchial/tracheal and small airway)[2]

  • Bronchial smooth muscle cells[2][5]

  • Eosinophils, neutrophils, and mast cells[2]

  • Macrophages[2]

Activation of PAR2 on these cells triggers pro-inflammatory signaling cascades, leading to cytokine release, bronchoconstriction, and eosinophil infiltration, all hallmark features of asthma.[2] This makes PAR2 a compelling target for therapeutic intervention and a crucial subject of study.

FSLLRY-NH2 is a selective peptide antagonist of PAR2.[6] By blocking the activation of this receptor, it allows researchers to dissect the specific contributions of the PAR2 signaling pathway to asthma pathogenesis and to evaluate the therapeutic potential of PAR2 inhibition. The compound is typically supplied as a TFA salt, a common result of the peptide synthesis and purification process.[7]

Mechanism of Action of FSLLRY-NH2

PAR2 Activation

PAR2 is activated through a unique proteolytic mechanism. Serine proteases, such as trypsin or mast cell tryptase, cleave the receptor's extracellular N-terminus.[4] This cleavage unmasks a new N-terminal sequence (SLIGKV in humans) that acts as a "tethered ligand," binding to the second extracellular loop of the receptor to initiate signal transduction.[5] This process activates intracellular G-proteins, primarily Gαq/11, leading to the activation of downstream signaling pathways.[8]

Inhibition by FSLLRY-NH2

FSLLRY-NH2 functions as a competitive antagonist, preventing the activation of PAR2.[9] While the precise binding mechanism is not fully detailed in the provided results, its antagonistic action effectively blocks the initiation of the downstream signaling cascades that result from receptor activation. The primary outcome measured in several key studies is the inhibition of intracellular calcium mobilization, a direct consequence of the Gαq/11-PLC-IP3 pathway.[2][10]

The diagram below illustrates the PAR2 signaling pathway and the inhibitory action of FSLLRY-NH2.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Protease PAR2 PAR2 Protease->PAR2 Activates FSLLRY-NH2 FSLLRY-NH2 FSLLRY-NH2->PAR2 Inhibits G_Protein Gαq/11 PAR2->G_Protein Activates PLC PLC G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization MAPK_PI3K MAPK / PI3K Pathways IP3_DAG->MAPK_PI3K Inflammation Airway Inflammation & Hyperresponsiveness Ca_Mobilization->Inflammation MAPK_PI3K->Inflammation

PAR2 signaling pathway and inhibition by FSLLRY-NH2.

Quantitative Data Summary

The effects of PAR2 modulation by a specific agonist (AC264613) and the antagonist FSLLRY-NH2 have been quantified in several primary human cell types relevant to asthma. The data is summarized below.

Table 1: Effect of PAR2 Agonist and Antagonist on Intracellular Calcium Mobilization in Airway Cells
Cell TypeTreatmentOutcomeP-value
Bronchial/Tracheal Epithelial CellsPAR-2 Agonist (AC264613)Significant increase in Ca²⁺ mobilizationP = 0.01[2][10]
PAR-2 Antagonist (FSLLRY-NH2) Significant decrease to undetectable levels P = 0.01 [2][10]
Human Small Airway Epithelial CellsPAR-2 Agonist (AC264613)Significant increase in Ca²⁺ mobilizationP = 0.01[2][10]
PAR-2 Antagonist (FSLLRY-NH2) Significant decrease to undetectable levels P = 0.01 [2][10]
Bronchial Smooth Muscle CellsPAR-2 Agonist (AC264613)Significant increase in Ca²⁺ mobilizationP = 0.01[2][10]
PAR-2 Antagonist (FSLLRY-NH2) Significant decrease to undetectable levels P = 0.01 [2][10]
Asthmatic-derived Bronchial Smooth Muscle CellsPAR-2 Antagonist (FSLLRY-NH2) Significant decrease in Ca²⁺ mobilization P = 0.01 [10]
Table 2: Effect of PAR2 Agonist and Antagonist on Eosinophils
Participant GroupTreatmentOutcomeP-value
Asthmatic vs. Non-AsthmaticPAR-2 Agonist (AC264613)300% increase in Ca²⁺ mobilization in asthmatic-derived eosinophils compared to non-asthmaticP = 0.0001[10]
Asthmatic vs. Non-AsthmaticPAR-2 Antagonist (FSLLRY-NH2) No significant difference between groups P = 0.99 [10]
Table 3: FSLLRY-NH2 Product Specifications
PropertyValueReference
Target Protease-Activated Receptor 2 (PAR2)[9]
IC₅₀ 50 µM (in PAR2-KNRK cells)[9]
Molecular Formula C₃₉H₆₀N₁₀O₈[6]
Molecular Weight 796.97 g/mol [6]
Sequence FSLLRY (C-terminal amide)[6]
Solubility Soluble to 1 mg/ml in water[6]
Storage Store at -20°C[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are based on the experimental designs described in the cited literature.[3][10]

Cell Culture and Eosinophil Isolation
  • Primary Human Cells : Primary pulmonary bronchial/tracheal epithelial cells, human small airway epithelial cells, and lung bronchial smooth muscle cells (from both asthmatic and non-asthmatic donors) are cultured according to standard protocols.[10] These cells provide a physiologically relevant in vitro model system.[11][12]

  • Eosinophil Isolation : Human-derived eosinophils are isolated from peripheral blood samples of asthmatic and non-asthmatic participants.[10] This allows for direct comparison of cell responses between healthy and diseased states.

Intracellular Calcium Mobilization Assay

This assay is used as a direct surrogate for PAR2 activation and inhibition.[10]

Objective : To measure the change in intracellular calcium levels in response to a PAR2 agonist and antagonist.

Materials :

  • Cultured primary cells or isolated eosinophils

  • PAR2 Agonist: AC264613 (e.g., 10 µM final concentration)[10]

  • PAR2 Antagonist: FSLLRY-NH2 (e.g., 0.5 mM final concentration)[10]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Fluorometric imaging plate reader or microscope

Procedure :

  • Cell Plating : Plate the cells in a suitable format (e.g., 96-well black-walled plates).

  • Dye Loading : Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Baseline Measurement : Measure the baseline fluorescence for a set period to establish a stable signal.

  • Compound Addition :

    • For antagonist studies, pre-incubate the cells with FSLLRY-NH2 for a specified time.

    • Add the PAR2 agonist (AC264613) to stimulate the cells.

    • For antagonist effect, add FSLLRY-NH2 after agonist stimulation or during pre-incubation.

  • Data Acquisition : Continuously record the fluorescence signal before, during, and after the addition of compounds. The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

  • Analysis : Quantify the peak fluorescence response and compare the results between control, agonist-treated, and antagonist-treated cells.

The workflow for this assay is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Isolate/Culture Primary Cells B Plate Cells in Assay Plate A->B C Load with Calcium- Sensitive Dye B->C D Measure Baseline Fluorescence C->D E Add Antagonist (FSLLRY-NH2) D->E F Add Agonist (AC264613) E->F G Record Fluorescence Signal F->G H Quantify Peak Response G->H I Statistical Comparison of Treatment Groups H->I J Determine Inhibitory Effect I->J

Experimental workflow for the calcium mobilization assay.
Flow Cytometry for Pro-inflammatory Markers

  • Objective : To analyze the activation of key pro-inflammatory signaling pathways (MAPK and PI3K) downstream of PAR2 in eosinophils.[3][10]

  • Procedure :

    • Isolate eosinophils from asthmatic participants (n=8 in the cited study).[10]

    • Treat cells with the PAR2 agonist and/or antagonist as required.

    • Fix and permeabilize the cells.

    • Stain with fluorescently-labeled antibodies specific for phosphorylated (activated) forms of MAPK and PI3K pathway proteins (e.g., phospho-ERK, phospho-Akt).

    • Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the activated markers.

Key Findings and Implications for Asthma Research

Studies using FSLLRY-NH2 have provided critical insights into the role of PAR2 in asthma.

  • Hyper-responsive Eosinophils in Asthmatics : Eosinophils from asthmatic individuals show a dramatically heightened response (a 300% increase in calcium mobilization) to PAR2 activation compared to those from non-asthmatics.[2][10] This suggests that PAR2 signaling is dysregulated in asthmatic eosinophils and may contribute to the severity of eosinophilic inflammation.[13][14]

  • Broad Efficacy Across Airway Cells : FSLLRY-NH2 effectively blocks PAR2 activation not only in immune cells but also in structural cells like bronchial epithelial and smooth muscle cells.[3][10] This is significant because PAR2 activation on these cells is known to contribute to airway remodeling, mucus production, and bronchoconstriction.[4][5]

  • Therapeutic Potential : The ability of FSLLRY-NH2 to potently inhibit PAR2-mediated responses in a wide range of relevant primary human cells makes it a promising candidate for a potential adjuvant therapy in asthma.[3][10] It could potentially mitigate airway inflammation, hyperresponsiveness, and other key features of the disease.[1]

The logical relationship between PAR2 activation and asthma pathophysiology, and the intervention point for FSLLRY-NH2, is summarized in the diagram below.

Logical_Relationship A Environmental Proteases (e.g., Allergens) C PAR2 Activation on Airway Cells A->C B Endogenous Proteases (e.g., Mast Cell Tryptase) B->C D Intracellular Signaling (Ca²⁺, MAPK, PI3K) C->D E Cytokine/Chemokine Release D->E F Eosinophil Recruitment & Activation D->F G Bronchoconstriction D->G H Asthma Pathophysiology (Inflammation, AHR) E->H F->H G->H I FSLLRY-NH2 I->C Blocks

The role of PAR2 in asthma and the inhibitory point of FSLLRY-NH2.

Important Considerations

  • The TFA Counterion : FSLLRY-NH2 is provided as a TFA salt. Trifluoroacetic acid is used extensively in peptide synthesis and purification.[7] Researchers should be aware that TFA counterions can sometimes interfere with biological assays.[7] While not reported as an issue in the cited asthma studies, it is a factor to consider in experimental design, and methods exist to exchange the counterion if necessary.[7]

  • Off-Target Effects : Recent research has revealed that FSLLRY-NH2 can surprisingly activate the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog MRGPRX1.[8] This activation is linked to inducing itch sensations.[8] This off-target effect is a critical consideration for in vivo studies and for interpreting results, particularly those involving sensory nerve activation.

Conclusion

FSLLRY-NH2 TFA is an invaluable pharmacological tool for elucidating the complex role of the PAR2 signaling pathway in asthma. Research utilizing this antagonist has demonstrated that PAR2 is a critical mediator of pro-inflammatory responses in key airway and immune cells and that its signaling is amplified in cells from asthmatic individuals. The potent inhibitory effects of FSLLRY-NH2 across multiple cell types underscore the potential of PAR2 antagonism as a future adjuvant therapeutic strategy for managing asthma. Continued research with this tool will be vital for further dissecting the mechanisms of airway inflammation and for developing novel treatments.

References

Unmasking the Off-Target Itch: A Technical Guide to the Interaction of FSLLRY-NH2 with MrgprC11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide FSLLRY-NH2, widely recognized as a selective antagonist for the Protease-Activated Receptor 2 (PAR2), exhibits unexpected off-target agonistic activity on the Mas-related G protein-coupled receptor C11 (MrgprC11). This interaction is of significant interest as it can elicit pruritic (itch) responses, a critical consideration in the development of PAR2-targeted therapeutics. This technical guide provides an in-depth analysis of the off-target activity of FSLLRY-NH2 on MrgprC11, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development in this area.

Introduction

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Consequently, the development of PAR2 modulators has been an active area of research. FSLLRY-NH2 is a synthetic peptide developed as a selective PAR2 antagonist.[2] However, studies have revealed that FSLLRY-NH2 can induce scratching behaviors in mice, independent of PAR2, by activating the Mas-related G protein-coupled receptor C11 (MrgprC11), a receptor primarily expressed in sensory neurons and involved in itch sensation.[3] This off-target activity highlights the importance of comprehensive selectivity profiling in drug development. This guide serves as a technical resource for understanding and investigating the interaction between FSLLRY-NH2 and MrgprC11.

Quantitative Data Summary

The following table summarizes the known quantitative data for the activity of FSLLRY-NH2 on its intended target, PAR2, and its off-target, MrgprC11. This side-by-side comparison underscores the significant potency of FSLLRY-NH2 as an agonist at MrgprC11.

CompoundTarget ReceptorActivityPotencyCell LineReference
FSLLRY-NH2 TFAPAR2AntagonistIC50: 50 µMPAR2-KNRK cells[2]
FSLLRY-NH2MrgprC11AgonistEC50: 10.1 µMCHO cells[3]

Signaling Pathway

The activation of MrgprC11 by FSLLRY-NH2 initiates a distinct signaling cascade within sensory neurons, culminating in the sensation of itch. This pathway is primarily mediated by the Gαq/11 family of G proteins.

FSLLRY_MrgprC11_Signaling FSLLRY FSLLRY-NH2 MrgprC11 MrgprC11 FSLLRY->MrgprC11 Binds to G_protein Gαq/11 MrgprC11->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on TRPC TRPC Ion Channels DAG->TRPC Activates Ca_release Ca²⁺ Release ER->Ca_release Neuronal_Activation Neuronal Activation & Itch Sensation Ca_release->Neuronal_Activation Ca_influx Ca²⁺ Influx TRPC->Ca_influx Ca_influx->Neuronal_Activation

FSLLRY-NH2 induced MrgprC11 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the off-target activity of FSLLRY-NH2 on MrgprC11.

Intracellular Calcium Mobilization Assay

This assay is the primary method to quantify the agonistic activity of FSLLRY-NH2 on MrgprC11.[3]

Objective: To measure the increase in intracellular calcium concentration in MrgprC11-expressing cells upon stimulation with FSLLRY-NH2.

Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of FSLLRY-NH2 TFA in Rats

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the in vivo administration of FSLLRY-NH2 TFA, a selective peptide antagonist of Protease-Activated Receptor 2 (PAR2), in rat models. The information is intended for researchers, scientists, and drug development professionals.

Compound Information

PropertyValueSource
Full Name FSLLRY-NH2 Trifluoroacetate SaltMedChemExpress, Selleck Chemicals
Sequence Phe-Ser-Leu-Leu-Arg-Tyr-NH2MedChemExpress[1][2]
Molecular Formula C41H61F3N10O10MedChemExpress[1]
Molecular Weight 910.98 g/mol MedChemExpress[1]
Appearance White to off-white solidMedChemExpress[1][2]
Purity ≥95%R&D Systems
Storage Powder: -20°C for 1 year, -80°C for 2 years. In solvent: -20°C for 1 month, -80°C for 6 months. Avoid repeated freeze-thaw cycles.MedChemExpress[1][2]

Mechanism of Action and Signaling Pathway

FSLLRY-NH2 is a selective antagonist of Protease-Activated Receptor 2 (PAR2)[3]. PAR2 is a G protein-coupled receptor (GPCR) activated by the proteolytic cleavage of its extracellular domain by proteases such as trypsin. This cleavage unmasks a tethered ligand that binds to and activates the receptor, leading to downstream signaling. FSLLRY-NH2 is thought to act by interfering with the binding of the tethered ligand[3].

Recent studies have also shown that FSLLRY-NH2 can activate Mas-related G protein-coupled receptor C11 (MrgprC11) in mice, which is involved in itch sensation[4][5]. The downstream signaling of this interaction involves Gαq/11, phospholipase C, the IP3 receptor, and TRPC ion channels[4][5].

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Cleavage Gq Gαq PAR2->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Release Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream FSLLRY FSLLRY-NH2 FSLLRY->PAR2 Inhibits

Caption: PAR2 signaling pathway and inhibition by FSLLRY-NH2.

Experimental Protocols

Materials
  • This compound powder

  • Vehicle (e.g., sterile saline, DMSO, PEG300, Tween 80, corn oil)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile tips

  • Animal balance

  • Administration supplies (e.g., micropipette for intranasal delivery, syringes and needles for injection)

Reagent Preparation

3.2.1. Stock Solution Preparation

This compound is soluble in DMSO (100 mg/mL) and water (1.43 mg/mL)[1]. It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration with the appropriate vehicle.

  • To prepare a 10 mM stock solution in DMSO:

    • Weigh out the required amount of this compound powder.

    • Add DMSO to a final concentration of 10 mM (based on a molecular weight of 910.98 g/mol ).

    • Vortex and sonicate if necessary to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

3.2.2. Working Solution Preparation

Intranasal Administration:

For the protocol used by Ocak et al. (2020), a specific concentration for the 50 µg dose was not detailed. However, the dose can be prepared in a small volume of saline for intranasal delivery.

  • Thaw a stock solution of this compound.

  • Dilute the stock solution with sterile saline to achieve the desired final concentration that allows for the administration of 50 µg in a suitable volume for intranasal delivery in rats (e.g., 10-20 µL per nostril).

Injectable Formulations (Hypothetical):

The following are example vehicle formulations that may be suitable for in vivo injections. Note: These have not been specifically validated in published studies for this compound in rats and may require optimization.

  • Formulation 1 (Aqueous-based):

    • 5% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 50% ddH2O

    • To prepare 1 mL: Add 50 µL of a 100 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Add 50 µL of Tween 80 and mix. Add 500 µL of ddH2O to reach a final volume of 1 mL. Use immediately[3].

  • Formulation 2 (Oil-based):

    • 5% DMSO

    • 95% Corn oil

    • To prepare 1 mL: Add 50 µL of a 14.2 mg/mL DMSO stock solution to 950 µL of corn oil and mix well. Use immediately[3].

In Vivo Administration Protocol: Intranasal

This protocol is based on the study by Ocak et al. (2020), which investigated the neuroprotective effects of FSLLRY-NH2 in a rat model of asphyxial cardiac arrest[6][7].

Animal Model:

  • Adult male Sprague-Dawley rats[6].

Dosage and Administration:

  • Dose: 50 µg per rat[6][7].

  • Route: Intranasal[6][7].

  • Timing: Administered at 1 hour post-resuscitation from cardiac arrest[6][7].

  • Procedure:

    • Anesthetize the rat lightly if necessary.

    • Hold the rat in a supine position.

    • Using a micropipette, deliver half of the total volume of the working solution to one nostril and the other half to the other nostril.

    • Keep the rat in a supine position for a short period to allow for absorption.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of FSLLRY-NH2 in a rat model of disease, based on the study by Ocak et al. (2020).

experimental_workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_assessment Outcome Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Randomization Randomization into Experimental Groups Animal_Acclimation->Randomization Disease_Induction Disease Induction (e.g., Asphyxial Cardiac Arrest) Randomization->Disease_Induction Sham_Control Sham Control Group (No Disease Induction) Randomization->Sham_Control Treatment FSLLRY-NH2 Administration (50 µg, Intranasal, 1 hr post-event) Disease_Induction->Treatment Vehicle_Control Vehicle Control Group (Disease + Vehicle) Disease_Induction->Vehicle_Control Neuro_Function Neurological Function Evaluation Treatment->Neuro_Function Sham_Control->Neuro_Function Vehicle_Control->Neuro_Function Histology Histological Analysis (e.g., Hippocampal Neuronal Degeneration) Neuro_Function->Histology Data_Collection Data Collection Histology->Data_Collection Stats_Analysis Statistical Analysis Data_Collection->Stats_Analysis Conclusion Conclusion Stats_Analysis->Conclusion

Caption: Experimental workflow for in vivo studies with FSLLRY-NH2.

Quantitative Data Summary

The primary quantitative data available from the referenced literature is the effective in vivo dose in a specific rat model.

ParameterValueAnimal ModelRoute of AdministrationStudy
Effective Dose 50 µg per ratAsphyxial Cardiac ArrestIntranasalOcak et al., 2020[6][7]
In Vitro IC50 50 µMPAR2-KNRK cellsN/ASelleck Chemicals[3]

Disclaimer: The information provided in these application notes is for research purposes only. The protocols and formulations should be optimized and validated by the end-user for their specific experimental setup. Always adhere to institutional guidelines for animal care and use.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FSLLRY-NH2 is a synthetic peptide that acts as a selective antagonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in a variety of physiological and pathophysiological processes, including inflammation and pain.[1] The trifluoroacetate (TFA) salt of FSLLRY-NH2 is a common formulation for research use. Proper handling and storage of the FSLLRY-NH2 TFA solution are critical to ensure its stability, purity, and optimal performance in experimental assays. These application notes provide detailed recommendations for storage conditions, protocols for stability assessment, and an overview of its mechanism of action.

Recommended Storage Conditions

To maintain the integrity of the this compound solution, it is imperative to adhere to the recommended storage conditions. The stability of the peptide is dependent on temperature, solvent, and exposure to environmental factors such as moisture and light.

Quantitative Storage Recommendations

The following table summarizes the recommended storage conditions for this compound in both lyophilized powder and solution forms, based on information from various suppliers.

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°CUp to 1 year[2]Store in a desiccator, protected from light.[3]
-80°CUp to 2 years[2]Ideal for long-term storage.
In Solvent (e.g., DMSO) -20°CUp to 1 month[2][4]Aliquot to avoid repeated freeze-thaw cycles.[5]
-80°CUp to 6 months[2][5]Use freshly opened, anhydrous DMSO for best results.[2]

Note: The stability of peptide solutions is significantly lower than that of the lyophilized powder. It is highly recommended to prepare solutions fresh for each experiment. If storage in solution is necessary, prepare aliquots of a concentrated stock solution to minimize freeze-thaw cycles.

Handling and Preparation of a Stock Solution

Proper handling techniques are crucial to prevent contamination and degradation of the peptide.

  • Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation and moisture absorption, which can compromise the peptide's stability.[6][7]

  • Weighing: Weigh the desired amount of peptide quickly in a clean, controlled environment.

  • Reconstitution: For a stock solution, reconstitute the lyophilized peptide in an appropriate solvent. Anhydrous dimethyl sulfoxide (DMSO) is a common choice.[2][4] For aqueous solutions, sterile, purified water can be used, though solubility may be limited. Sonication may be required to fully dissolve the peptide.[5]

Potential Degradation Pathways

While specific degradation products for FSLLRY-NH2 have not been extensively documented in publicly available literature, peptides, in general, are susceptible to several degradation pathways based on their amino acid sequence (Phe-Ser-Leu-Leu-Arg-Tyr-NH2) and storage conditions.

  • Oxidation: The presence of a Tyrosine (Tyr) residue makes the peptide susceptible to oxidation, especially when exposed to air and certain metal ions.

  • Hydrolysis: Peptide bonds can undergo hydrolysis, particularly at acidic or basic pH. The presence of Serine (Ser) and Arginine (Arg) can influence the rate of hydrolysis at adjacent peptide bonds.

  • Deamidation: Although this peptide does not contain Asparagine or Glutamine, which are most susceptible, the C-terminal amide could potentially undergo hydrolysis under harsh conditions.

  • Photodegradation: Aromatic residues like Phenylalanine (Phe) and Tyrosine (Tyr) can absorb UV light, potentially leading to photodegradation. Therefore, protection from light is recommended.

Experimental Protocols

Protocol 1: Stability Assessment of this compound Solution using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of an this compound solution over time. A stability-indicating HPLC method separates the intact peptide from its potential degradation products.

Objective: To determine the percentage of intact FSLLRY-NH2 remaining in a solution under specific storage conditions over a set period.

Materials:

  • This compound solution (e.g., 1 mg/mL in DMSO)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC vials

Procedure:

  • Sample Preparation:

    • Prepare a fresh solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent (e.g., DMSO). This will serve as the "time zero" sample.

    • Aliquot the remaining solution into several HPLC vials and store them under the desired test conditions (e.g., -20°C, 4°C, room temperature).

  • HPLC Analysis (Time Zero):

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject an appropriate volume (e.g., 10 µL) of the "time zero" sample.

    • Run a linear gradient elution, for example:

      • 0-5 min: 5% Mobile Phase B

      • 5-25 min: 5% to 95% Mobile Phase B

      • 25-30 min: 95% Mobile Phase B

      • 30-35 min: 95% to 5% Mobile Phase B

      • 35-40 min: 5% Mobile Phase B

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

    • Record the peak area of the intact FSLLRY-NH2 peptide.

  • Stability Testing at Subsequent Time Points:

    • At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), retrieve one aliquot from each storage condition.

    • Allow the sample to reach room temperature.

    • Perform HPLC analysis using the same method as for the "time zero" sample.

    • Record the peak area of the intact FSLLRY-NH2 peptide.

  • Data Analysis:

    • Calculate the percentage of remaining FSLLRY-NH2 at each time point relative to the "time zero" sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time Zero) * 100

    • Plot the percentage of remaining peptide against time for each storage condition to visualize the degradation kinetics.

Protocol 2: Functional Assessment of FSLLRY-NH2 Activity via Intracellular Calcium Mobilization Assay

FSLLRY-NH2 functions as a PAR2 antagonist, inhibiting the signaling cascade initiated by PAR2 agonists. One of the key downstream effects of PAR2 activation is the mobilization of intracellular calcium. This assay measures the ability of FSLLRY-NH2 to block agonist-induced calcium release.

Objective: To determine the inhibitory activity of FSLLRY-NH2 on PAR2-mediated intracellular calcium mobilization.

Materials:

  • A cell line expressing PAR2 (e.g., HEK293 or KNRK cells)

  • A PAR2 agonist (e.g., Trypsin or SLIGRL-NH2)

  • This compound solution

  • A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • A fluorescence plate reader with automated injection capabilities (e.g., FlexStation)

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Seeding:

    • Seed the PAR2-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with the calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

    • Wash the cells to remove excess dye.

  • Antagonist Incubation:

    • Add varying concentrations of this compound solution to the wells.

    • Include a vehicle control (assay buffer with the same final concentration of solvent as the FSLLRY-NH2 solution).

    • Incubate for a sufficient time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

    • Using the instrument's injector, add a fixed concentration of the PAR2 agonist (predetermined to give a submaximal response) to all wells.

    • Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data to the baseline fluorescence.

    • Calculate the percentage of inhibition for each concentration of FSLLRY-NH2 compared to the agonist-only control.

    • Plot the percentage of inhibition against the log concentration of FSLLRY-NH2 to determine the IC50 value.

Mechanism of Action and Signaling Pathways

FSLLRY-NH2 is primarily known as a competitive antagonist of PAR2. PAR2 is activated by the proteolytic cleavage of its N-terminal domain by serine proteases like trypsin, which exposes a tethered ligand that binds to and activates the receptor. This activation leads to the coupling of G proteins and the initiation of downstream signaling cascades. FSLLRY-NH2 is thought to act by blocking the binding of the tethered ligand to its docking site on the receptor.[4]

Interestingly, some studies have reported that FSLLRY-NH2 can also act as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11), suggesting a potential for off-target effects or a more complex pharmacological profile.

Visualizing the Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for stability testing and the signaling pathways associated with FSLLRY-NH2.

G cluster_0 Sample Preparation and Storage cluster_1 HPLC Analysis cluster_2 Data Analysis A Prepare FSLLRY-NH2 Stock Solution (Time 0) B Aliquot for Stability Testing A->B D Inject Sample onto HPLC A->D Time 0 Analysis C Store at Varied Conditions (-20°C, 4°C, RT) B->C C->D Subsequent Time Points E Gradient Elution D->E F UV Detection E->F G Record Peak Area F->G H Calculate % Remaining Peptide G->H I Plot Degradation Kinetics H->I

Caption: Workflow for HPLC-based stability testing of FSLLRY-NH2.

G cluster_par2 PAR2 Signaling cluster_mrgprc11 MrgprC11 Signaling protease Protease (e.g., Trypsin) par2 PAR2 protease->par2 cleavage gq Gαq par2->gq plc PLC gq->plc ip3 IP3 plc->ip3 dag DAG plc->dag ca2 ↑ [Ca2+]i ip3->ca2 pkc PKC dag->pkc erk ERK Activation pkc->erk fsllry FSLLRY-NH2 fsllry->par2 antagonism fsllry_agonist FSLLRY-NH2 mrgprc11 MrgprC11 fsllry_agonist->mrgprc11 agonism gq_mrg Gαq mrgprc11->gq_mrg plc_mrg PLC gq_mrg->plc_mrg ca2_mrg ↑ [Ca2+]i plc_mrg->ca2_mrg

Caption: Signaling pathways involving FSLLRY-NH2.

References

Application Notes and Protocols for FSLLRY-NH2 TFA in In Vitro Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FSLLRY-NH2, a synthetic peptide, is a fascinating modulator of cellular signaling with a dual role that is critical for researchers to understand. Initially identified and widely characterized as a selective antagonist for Protease-Activated Receptor 2 (PAR2), recent studies have revealed a surprising agonist activity on Mas-related G protein-coupled receptors (Mrgprs), specifically MrgprC11 (murine) and its human ortholog, MRGPRX1.[1][2] This dual functionality makes FSLLRY-NH2 a valuable tool for dissecting the distinct signaling pathways of these receptors.

This document provides detailed application notes and protocols for the use of FSLLRY-NH2 TFA in in vitro calcium mobilization assays, a common method to study the function of Gq-coupled receptors.[1][2] Understanding the appropriate concentrations and experimental conditions is paramount to accurately interpret the resulting data, whether investigating its PAR2 antagonist properties or its Mrgpr agonist effects.

Dual Functionality of FSLLRY-NH2

It is crucial to consider the cellular context and the receptors expressed in the experimental system when using FSLLRY-NH2.

  • As a PAR2 Antagonist: FSLLRY-NH2 competitively inhibits the activation of PAR2 by proteases like trypsin or PAR2-activating peptides (PAR2-APs). This inhibition blocks the downstream signaling cascade, including the mobilization of intracellular calcium.

  • As an MrgprC11/MRGPRX1 Agonist: In cells expressing these receptors, FSLLRY-NH2 acts as a direct agonist, initiating a signaling cascade that results in a robust increase in intracellular calcium.[1][2] This effect is dose-dependent.[1][2]

Signaling Pathways

The signaling pathways activated or inhibited by FSLLRY-NH2 are receptor-specific and converge on the mobilization of intracellular calcium.

FSLLRY-NH2 as a PAR2 Antagonist

When used as an antagonist, FSLLRY-NH2 blocks the canonical PAR2 signaling pathway.

PAR2_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Activates FSLLRY-NH2 FSLLRY-NH2 FSLLRY-NH2->PAR2 Inhibits Gq Gq PAR2->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_Store Ca2+ Store (ER/SR) IP3->Ca_Store Ca_Mobilization Calcium Mobilization Ca_Store->Ca_Mobilization

FSLLRY-NH2 as a PAR2 antagonist.

FSLLRY-NH2 as an MrgprC11/MRGPRX1 Agonist

As an agonist, FSLLRY-NH2 directly activates MrgprC11/MRGPRX1, which couples to Gαq/11, leading to calcium mobilization.[2]

Mrgpr_Agonist_Pathway FSLLRY-NH2 FSLLRY-NH2 MrgprC11_X1 MrgprC11/MRGPRX1 FSLLRY-NH2->MrgprC11_X1 Binds and Activates Gq11 Gαq/11 MrgprC11_X1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG IP3R IP3 Receptor IP3_DAG->IP3R IP3 activates ER Endoplasmic Reticulum (Ca2+ Store) Ca_Release Intracellular Ca2+ Release ER->Ca_Release Releases Ca2+

FSLLRY-NH2 agonist signaling pathway.

Quantitative Data Summary

The following table summarizes the recommended concentrations of this compound for different applications in in vitro calcium mobilization assays based on published data.

ApplicationTarget Receptor(s)Recommended Concentration RangeNotes
Antagonist Activity PAR250 µM - 500 µMAn IC50 of 50 µM has been reported for PAR2 inhibition. Higher concentrations (e.g., 200 µM or 0.5 mM) have been used to ensure complete antagonism.
Agonist Activity MrgprC11 / MRGPRX11 µM - 100 µMFSLLRY-NH2 shows dose-dependent agonist activity. A full dose-response curve should be generated to determine the EC50 in your specific cell system.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in water (up to 1 mg/mL) and DMSO. For cell-based assays, a concentrated stock solution in DMSO is recommended.

  • Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Briefly vortex to dissolve.

  • Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

In Vitro Calcium Mobilization Assay Protocol

This protocol provides a general guideline for a fluorescence-based calcium mobilization assay using a plate reader. Optimization of cell number, dye concentration, and incubation times is recommended for each specific cell line and experimental setup.

Calcium_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Seed_Cells 1. Seed cells expressing the receptor of interest in a 96-well black, clear-bottom plate. Incubate_Cells 2. Incubate overnight (37°C, 5% CO2). Seed_Cells->Incubate_Cells Prepare_Dye 3. Prepare calcium-sensitive dye loading buffer (e.g., Fluo-4 AM). Load_Cells 4. Remove media and load cells with the dye buffer. Prepare_Dye->Load_Cells Incubate_Dye 5. Incubate for 30-60 min at 37°C or room temperature. Load_Cells->Incubate_Dye Measure_Fluorescence 7. Measure baseline fluorescence in a plate reader (e.g., FlexStation). Incubate_Dye->Measure_Fluorescence Prepare_Compound 6. Prepare serial dilutions of This compound in assay buffer. Add_Compound 8. Add this compound and continuously measure fluorescence to detect calcium mobilization. Prepare_Compound->Add_Compound Measure_Fluorescence->Add_Compound Analyze_Data 9. Analyze the change in fluorescence to determine the response. Add_Compound->Analyze_Data

Calcium mobilization assay workflow.

Materials:

  • Cells expressing the receptor of interest (e.g., PAR2, MrgprC11, or MRGPRX1)

  • This compound

  • PAR2 agonist (e.g., Trypsin, SLIGRL-NH2) for antagonist studies

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (for aiding dye solubilization)

  • Probenecid (optional, to prevent dye leakage from cells)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Fluorescence plate reader with an injection system (e.g., FlexStation, FLIPR)

Procedure:

  • Cell Seeding:

    • The day before the assay, seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions. A typical solution includes the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and optionally probenecid (e.g., 2.5 mM) in the assay buffer.

    • Aspirate the cell culture medium from the wells.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C or room temperature, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in the assay buffer at the desired concentrations. For dose-response experiments, a 10-point dilution series is recommended.

    • If testing for antagonist activity, prepare the PAR2 agonist at a concentration that elicits a sub-maximal response (e.g., EC80).

  • Calcium Mobilization Measurement:

    • Set the plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well for approximately 10-20 seconds.

    • Inject the this compound solution (for agonist testing) or the PAR2 agonist (for antagonist testing where cells were pre-incubated with FSLLRY-NH2) into the wells.

    • Continuously record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in intracellular calcium is typically expressed as the ratio of the peak fluorescence intensity to the baseline fluorescence (F/F0) or the absolute change in fluorescence (ΔF).

    • For dose-response experiments, plot the response against the logarithm of the FSLLRY-NH2 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).

Conclusion

This compound is a versatile pharmacological tool for studying both PAR2 and MrgprC11/MRGPRX1 signaling. Its dual nature as a PAR2 antagonist and an Mrgpr agonist necessitates careful experimental design and interpretation of results. By using the appropriate concentration ranges and a robust calcium mobilization assay protocol as outlined in these notes, researchers can effectively leverage FSLLRY-NH2 to investigate the distinct physiological and pathological roles of these important G protein-coupled receptors.

References

Application Notes and Protocols for FSLLRY-NH2 TFA in a Mouse Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

FSLLRY-NH2 TFA is a synthetic peptide that acts as a competitive antagonist of Protease-Activated Receptor 2 (PAR2). PAR2 is a G protein-coupled receptor implicated in neurogenic inflammation and pain signaling.[1][2] Its activation in the peripheral and central nervous system is associated with the development and maintenance of neuropathic pain states.[1] Consequently, antagonism of PAR2 presents a promising therapeutic strategy for the management of neuropathic pain.

These application notes provide detailed protocols for utilizing this compound in a mouse model of neuropathic pain, specifically the Spared Nerve Injury (SNI) model. The protocols cover the surgical procedure for inducing neuropathic pain, the administration of this compound, and the behavioral assessment of mechanical allodynia and thermal hyperalgesia.

Important Consideration: Recent studies have revealed that FSLLRY-NH2 can also function as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) in mice.[3][4] Activation of MrgprC11 is associated with the sensation of itch, which can manifest as scratching behavior.[3][4] This dual activity of FSLLRY-NH2 is a critical consideration in experimental design and data interpretation, as itch-related behaviors could potentially confound the assessment of pain responses. Researchers should carefully observe and potentially quantify scratching behavior to differentiate it from nocifensive responses.

Data Presentation

Treatment GroupPaw Withdrawal Threshold (g) - BaselinePaw Withdrawal Threshold (g) - Post-Injury (Day 7)Paw Withdrawal Threshold (g) - Post-Treatment (Day 7)
Vehicle1.5 ± 0.20.2 ± 0.050.2 ± 0.06
C781 (10 mg/kg)1.6 ± 0.30.3 ± 0.071.1 ± 0.2*

*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle-treated group. Data is representative from studies on PAR2 antagonists in mouse models of neuropathic pain.

Experimental Protocols

Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice

This protocol describes a widely used surgical model to induce robust and persistent neuropathic pain.

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • Suture (e.g., 5-0 silk)

  • Wound clips or sutures for skin closure

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Heating pad

Procedure:

  • Anesthetize the mouse using isoflurane (or other approved anesthetic). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Shave the lateral surface of the left thigh and sterilize the skin with an antiseptic solution.

  • Make a small incision in the skin of the thigh to expose the biceps femoris muscle.

  • Carefully dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Isolate the common peroneal and tibial nerves.

  • Tightly ligate the common peroneal and tibial nerves with 5-0 silk suture and then transect them distal to the ligation, removing a small section of the distal nerve stump.

  • Take extreme care to avoid any contact with or stretching of the intact sural nerve.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Allow the mouse to recover on a heating pad until it regains consciousness.

  • House the mice individually after surgery to prevent cage mates from interfering with the wound.

  • Monitor the animals daily for the first week post-surgery for any signs of infection or distress. Mechanical allodynia and thermal hyperalgesia typically develop within 3-7 days and persist for several weeks.

Administration of this compound

Intrathecal (i.t.) injection is a common route for delivering drugs directly to the spinal cord.

Materials:

  • This compound

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • Anesthetic (light isoflurane)

Formulation:

  • Dissolve this compound in sterile saline to the desired concentration. A typical dose for intrathecal injection in mice is in the range of 5-20 µg per mouse in a volume of 5-10 µL. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Procedure:

  • Briefly anesthetize the mouse with light isoflurane.

  • Hold the mouse firmly by the pelvic girdle.

  • Palpate the spine to locate the intervertebral space between the L5 and L6 vertebrae.

  • Carefully insert the 30-gauge needle into the intervertebral space. A slight tail flick is often observed upon successful entry into the intrathecal space.

  • Slowly inject the this compound solution (5-10 µL) over 10-15 seconds.

  • Hold the needle in place for a few seconds after the injection to prevent backflow.

  • Withdraw the needle and return the mouse to its cage for recovery.

  • Behavioral testing can typically be performed 15-60 minutes after intrathecal injection.

Behavioral Assessment of Neuropathic Pain

This test measures the sensitivity to a non-noxious mechanical stimulus.

Materials:

  • Von Frey filaments of varying calibrated forces (e.g., 0.008 g to 2.0 g)

  • Elevated wire mesh platform

  • Plexiglas enclosures

Procedure:

  • Place the mice in individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.

  • Apply the von Frey filaments to the plantar surface of the hind paw in the sural nerve territory (lateral aspect).

  • Begin with a filament in the middle of the force range and apply it with enough pressure to cause it to bend. Hold for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.

  • The 50% paw withdrawal threshold can be calculated using a formula or a statistical package.

This test measures the sensitivity to a noxious thermal stimulus.

Materials:

  • Plantar test apparatus (Hargreaves apparatus)

  • Glass floor

  • Plexiglas enclosures

Procedure:

  • Place the mice in individual Plexiglas enclosures on the glass floor of the apparatus and allow them to acclimate for at least 30-60 minutes.

  • Position the radiant heat source under the glass floor, directly beneath the plantar surface of the hind paw.

  • Activate the heat source. A timer will automatically start.

  • The timer stops when the mouse withdraws its paw. The latency to withdrawal is recorded.

  • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

  • Perform several measurements for each paw, with a sufficient interval between measurements to avoid sensitization.

  • The paw withdrawal latency is used as a measure of thermal sensitivity. A shorter latency indicates thermal hyperalgesia.

Visualizations

Experimental Workflow

G cluster_0 Neuropathic Pain Induction cluster_1 Drug Administration cluster_2 Behavioral Assessment cluster_3 Data Analysis SNI_Surgery Spared Nerve Injury (SNI) Surgery Drug_Admin Intrathecal Injection of this compound SNI_Surgery->Drug_Admin Post-operative recovery (3-7 days) Von_Frey Von Frey Test (Mechanical Allodynia) Drug_Admin->Von_Frey Assessment period (15-60 min post-injection) Hargreaves Hargreaves Test (Thermal Hyperalgesia) Drug_Admin->Hargreaves Assessment period (15-60 min post-injection) Data_Analysis Data Analysis and Interpretation Von_Frey->Data_Analysis Hargreaves->Data_Analysis

Caption: Experimental workflow for assessing the effect of this compound.

PAR2 Signaling Pathway in Neuropathic Pain

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Protease Proteases (e.g., Trypsin, Tryptase) PAR2 PAR2 Protease->PAR2 Activates FSLLRY FSLLRY-NH2 FSLLRY->PAR2 Inhibits Gq11 Gαq/11 PAR2->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC TRPV1_TRPA1 TRPV1/TRPA1 Sensitization PKC->TRPV1_TRPA1 Neuronal_Hyperexcitability Neuronal Hyperexcitability (Neuropathic Pain) TRPV1_TRPA1->Neuronal_Hyperexcitability

Caption: PAR2 signaling cascade in the context of neuropathic pain.

MrgprC11 Signaling Pathway (Itch)

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling FSLLRY_agonist FSLLRY-NH2 MrgprC11 MrgprC11 FSLLRY_agonist->MrgprC11 Activates Gq11_itch Gαq/11 MrgprC11->Gq11_itch Activates PLC_itch Phospholipase C (PLC) Gq11_itch->PLC_itch IP3_itch IP3 PLC_itch->IP3_itch Ca_release_itch Ca²⁺ Release IP3_itch->Ca_release_itch TRPC_channels TRPC Channels Ca_release_itch->TRPC_channels Itch_sensation Itch Sensation (Scratching Behavior) TRPC_channels->Itch_sensation

Caption: MrgprC11 signaling pathway, a potential confounding factor.

References

Application Notes and Protocols for Using FSLLRY-NH2 TFA to Block ERK Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Extracellular signal-regulated kinase (ERK) pathway is a fundamental signaling cascade that governs a wide array of cellular processes, including proliferation, differentiation, and survival. As a central component of the Mitogen-Activated Protein Kinase (MAPK) signaling network, the ERK pathway relays extracellular signals from the cell surface to the nucleus. Dysregulation of this pathway is a hallmark of numerous diseases, particularly cancer, making it a critical target for therapeutic intervention.

FSLLRY-NH2 TFA is a selective peptide antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in inflammation and various cellular signaling pathways. Activation of PAR2 by proteases such as trypsin or tryptase can lead to the downstream activation of the ERK pathway. By blocking PAR2, FSLLRY-NH2 serves as a valuable tool for investigating the roles of PAR2 in cellular signaling and for exploring its potential as a therapeutic target.

These application notes provide a detailed protocol for utilizing this compound to inhibit ERK activation in response to a PAR2 agonist. The protocol covers cell culture, treatment with the antagonist and agonist, and subsequent analysis of ERK phosphorylation (p-ERK) levels by Western blotting.

Signaling Pathway and Point of Inhibition

The canonical ERK signaling pathway is initiated by the activation of a receptor on the cell surface, such as PAR2. This triggers a cascade of protein phosphorylations, leading to the activation of ERK. FSLLRY-NH2 acts as an antagonist at the PAR2 receptor, preventing its activation by agonists and thereby inhibiting the downstream signaling to ERK.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAR2_Agonist PAR2 Agonist (e.g., Trypsin) PAR2 PAR2 Receptor PAR2_Agonist->PAR2 Activates G_Protein G Protein PAR2->G_Protein Activates FSLLRY This compound FSLLRY->PAR2 Inhibits MEK MEK G_Protein->MEK Activates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK Transcription_Factors Transcription Factors pERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: ERK Signaling Pathway and FSLLRY-NH2 Inhibition.

Data Presentation

The inhibitory effect of a PAR2 antagonist on ERK phosphorylation is typically quantified by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK. The following table presents representative quantitative data from a dose-response experiment using a PAR2 peptide mimetic antagonist, C391, which demonstrates a similar mechanism to FSLLRY-NH2.[1] This data illustrates the expected dose-dependent decrease in p-ERK levels.

Antagonist Conc. (µM)p-ERK/Total ERK Ratio (Normalized)% Inhibition
0 (Agonist only)1.000
0.30.8515
10.6535
30.4060
100.2080
300.1090
1000.0595

Table 1: Representative Quantitative Data of p-ERK Inhibition by a PAR2 Antagonist. Data is representative of expected results based on studies with similar PAR2 antagonists.[1]

Experimental Protocols

This section provides a detailed methodology for assessing the inhibitory effect of this compound on PAR2-agonist-induced ERK phosphorylation.

Materials and Reagents
  • Cell Line: A cell line endogenously expressing PAR2 (e.g., cardiac fibroblasts, 16HBE14o- human bronchial epithelial cells).

  • This compound: To be dissolved in a suitable solvent.

  • PAR2 Agonist: e.g., Trypsin or a PAR2-activating peptide (e.g., 2-furoyl-LIGRLO-NH2).

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: e.g., BCA or Bradford assay kit.

  • SDS-PAGE Gels and Buffers.

  • PVDF or Nitrocellulose Membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 (p44/42 MAPK) and Rabbit anti-total ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent Substrate.

Experimental Workflow

Experimental_Workflow Cell_Seeding 1. Seed Cells (e.g., 6-well plates) Serum_Starvation 2. Serum Starve Cells (e.g., 18-24 hours) Cell_Seeding->Serum_Starvation Antagonist_Pretreatment 3. Pre-treat with FSLLRY-NH2 (e.g., 15-30 minutes) Serum_Starvation->Antagonist_Pretreatment Agonist_Stimulation 4. Stimulate with PAR2 Agonist (e.g., 5-10 minutes) Antagonist_Pretreatment->Agonist_Stimulation Cell_Lysis 5. Lyse Cells and Collect Protein Agonist_Stimulation->Cell_Lysis Protein_Quantification 6. Quantify Protein Concentration Cell_Lysis->Protein_Quantification SDS_PAGE 7. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 8. Western Blot SDS_PAGE->Western_Blot Primary_Ab_pERK 9. Incubate with anti-p-ERK Western_Blot->Primary_Ab_pERK Secondary_Ab 10. Incubate with HRP-conjugated Secondary Ab Primary_Ab_pERK->Secondary_Ab Detection_pERK 11. Detect and Image p-ERK Secondary_Ab->Detection_pERK Stripping 12. Strip Membrane Detection_pERK->Stripping Primary_Ab_TotalERK 13. Incubate with anti-total ERK Stripping->Primary_Ab_TotalERK Detection_TotalERK 14. Detect and Image Total ERK Primary_Ab_TotalERK->Detection_TotalERK Data_Analysis 15. Densitometry and Analysis Detection_TotalERK->Data_Analysis

Figure 2: Western Blot Experimental Workflow.
Detailed Protocol

1. Cell Culture and Treatment

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 18-24 hours prior to the experiment to reduce basal ERK activation.

  • Prepare stock solutions of this compound and the PAR2 agonist at appropriate concentrations.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 15-30 minutes at 37°C. Include a vehicle control.

  • Stimulate the cells with a PAR2 agonist (e.g., 10 nM Trypsin or 2.5 µM 2-at-LIGRL-NH2) for 5-10 minutes at 37°C.[1]

2. Lysate Preparation

  • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold lysis buffer to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the protein extract.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

4. Western Blotting

  • Sample Preparation for SDS-PAGE: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the prepared samples into the wells of an SDS-PAGE gel. Include a protein ladder to determine molecular weights. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation (p-ERK): Incubate the membrane with the anti-phospho-ERK1/2 antibody (typically at a 1:1000 to 1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[2]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10,000 dilution in 5% BSA/TBST) for 1 hour at room temperature with gentle agitation.[2]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and visualize the bands using an imaging system.

  • Stripping and Re-probing for Total ERK: To normalize for protein loading, the membrane can be stripped and re-probed for total ERK. Incubate the membrane in a stripping buffer, wash, re-block, and then follow steps 5-9 using the anti-total ERK1/2 antibody.[2]

5. Data Analysis

  • Quantify the band intensities for both p-ERK and total ERK using densitometry software.

  • For each sample, calculate the ratio of the p-ERK band intensity to the total ERK band intensity.

  • Normalize the p-ERK/total ERK ratios to the control sample (agonist stimulation without antagonist) to determine the percentage of inhibition for each concentration of this compound.

Conclusion

This application note provides a comprehensive protocol for investigating the inhibitory effect of this compound on ERK activation. By following these detailed methodologies, researchers can effectively quantify the dose-dependent inhibition of the PAR2-mediated ERK signaling pathway. This is crucial for understanding the cellular functions of PAR2 and for the preclinical evaluation of PAR2 antagonists in drug development.

References

Application Notes and Protocols for FSLLRY-NH2 TFA Treatment of Primary Bronchial Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Synopsis

These application notes provide a comprehensive guide for studying the effects of FSLLRY-NH2 TFA salt, a potent and specific antagonist of Protease-Activated Receptor 2 (PAR-2), on primary human bronchial epithelial cells (HBECs). PAR-2 is a G-protein coupled receptor implicated in airway inflammation and hyperreactivity, making it a key target in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). FSLLRY-NH2 offers a valuable tool to investigate the role of PAR-2 in these conditions and to explore its therapeutic potential.

This document outlines the mechanism of action of FSLLRY-NH2, details key experimental protocols to assess its impact on intracellular signaling and inflammatory responses, and presents quantitative data from relevant studies in a clear, tabular format. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Application Notes

Mechanism of Action of FSLLRY-NH2 in Primary Bronchial Epithelial Cells

FSLLRY-NH2 acts as a competitive antagonist at the PAR-2 receptor. In primary bronchial epithelial cells, PAR-2 can be activated by endogenous proteases like trypsin and mast cell tryptase, or by exogenous allergens with proteolytic activity.[1] This activation triggers a cascade of intracellular events, primarily through the coupling to Gq and Gi G-proteins.[2]

The activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium concentration is a hallmark of PAR-2 activation.[3][4][5]

FSLLRY-NH2 effectively blocks the binding of PAR-2 agonists, thereby inhibiting this signaling cascade at its inception. The primary and most readily measurable consequence of FSLLRY-NH2 treatment in HBECs is the significant attenuation of the agonist-induced intracellular calcium mobilization.[3][4][5] Downstream of calcium signaling, PAR-2 activation can also influence other critical inflammatory pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which regulate the expression of pro-inflammatory cytokines and chemokines.[3][6] By blocking the initial PAR-2 activation, FSLLRY-NH2 is expected to mitigate these downstream inflammatory responses.

Key Experiments and Expected Outcomes

To elucidate the effects of FSLLRY-NH2 on primary bronchial epithelial cells, a series of key experiments can be performed:

  • Intracellular Calcium Mobilization Assay: This is the most direct method to confirm the antagonistic activity of FSLLRY-NH2.

    • Expected Outcome: Pre-treatment of HBECs with FSLLRY-NH2 will significantly inhibit or completely block the increase in intracellular calcium concentration induced by a PAR-2 agonist (e.g., trypsin, AC264613, or SLIGRL-NH2).[3][4][5]

  • MAPK/PI3K Pathway Activation Assay: This experiment investigates the downstream effects of PAR-2 inhibition on key signaling cascades.

    • Expected Outcome: FSLLRY-NH2 treatment is expected to reduce the phosphorylation of key MAPK proteins (e.g., ERK1/2, p38) and PI3K pathway components (e.g., Akt) that would otherwise be induced by PAR-2 activation.[3]

  • NF-κB Activation Assay: This assay determines the impact of FSLLRY-NH2 on a critical transcription factor for inflammatory gene expression.

    • Expected Outcome: By inhibiting PAR-2 signaling, FSLLRY-NH2 should prevent the activation and nuclear translocation of NF-κB in response to PAR-2 agonists.[7][8]

  • Cytokine and Chemokine Release Assay: This experiment quantifies the functional anti-inflammatory effects of FSLLRY-NH2.

    • Expected Outcome: Treatment with FSLLRY-NH2 is anticipated to decrease the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8, GM-CSF) and chemokines from HBECs stimulated with PAR-2 agonists.[9][10]

Protocols

Culture of Primary Human Bronchial Epithelial Cells (HBECs)

Detailed protocols for the culture and differentiation of primary HBECs at the air-liquid interface (ALI) are essential for obtaining physiologically relevant results.[11][12][13]

  • Expansion of Cryopreserved HBECs:

    • Thaw cryopreserved primary HBECs and culture them on collagen-coated tissue culture dishes in a suitable expansion medium (e.g., PneumaCult™-Ex Medium).

    • Incubate at 37°C in a 5% CO2 humidified incubator.

    • Passage the cells when they reach approximately 90% confluence.

  • Seeding on Transwell Inserts:

    • Coat Transwell inserts with an appropriate matrix (e.g., human placental collagen type IV).

    • Seed the expanded HBECs onto the inserts at a high density (e.g., 4 x 10^5 cells/mL).

    • Culture the cells submerged in expansion medium in both the apical and basolateral compartments until they reach 100% confluence.

  • Differentiation at Air-Liquid Interface (ALI):

    • Once confluent, initiate differentiation by removing the medium from the apical compartment and feeding the cells only from the basolateral chamber with a differentiation medium (e.g., PneumaCult™-ALI Maintenance Medium).

    • Change the basolateral medium every 2-3 days for approximately 4 weeks to allow for full differentiation into a mucociliary epithelium.

Intracellular Calcium Mobilization Assay

This protocol is adapted from methodologies described for primary airway epithelial cells.[1][14]

  • Cell Preparation:

    • Seed primary HBECs in a 96-well black, clear-bottom plate and culture to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye extrusion.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate for 1 hour at 37°C in the dark.

  • Treatment and Measurement:

    • Wash the cells with the assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation or FLIPR).

    • Establish a baseline fluorescence reading.

    • Inject the PAR-2 antagonist, this compound, at various concentrations and incubate for the desired time.

    • Inject the PAR-2 agonist (e.g., AC264613 or trypsin) to stimulate the cells.

    • Measure the change in fluorescence intensity over time. The fluorescence signal is proportional to the intracellular calcium concentration.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the baseline fluorescence.

    • Plot the dose-response curve for FSLLRY-NH2 inhibition.

Flow Cytometry for MAPK/PI3K Pathway Activation

This protocol provides a general framework for assessing protein phosphorylation by flow cytometry.[9]

  • Cell Treatment:

    • Culture primary HBECs in 6-well plates to near confluence.

    • Starve the cells in a serum-free medium for a few hours before the experiment.

    • Pre-treat the cells with different concentrations of this compound.

    • Stimulate the cells with a PAR-2 agonist for a short period (e.g., 5-30 minutes).

  • Cell Fixation and Permeabilization:

    • Harvest the cells and fix them immediately with a suitable fixation buffer (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol or a commercial saponin-based buffer) to allow antibody access to intracellular proteins.

  • Antibody Staining:

    • Stain the cells with fluorescently conjugated antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-ERK1/2, phospho-p38, phospho-Akt) and corresponding isotype controls.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells to remove unbound antibodies.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo).

    • Gate on the cell population of interest and quantify the median fluorescence intensity of the phospho-specific antibodies.

NF-κB Activation Assay (General Protocol)

This can be assessed by various methods, including immunofluorescence microscopy for nuclear translocation or Western blotting for IκBα degradation.[7][15][16]

  • Cell Treatment:

    • Follow the cell treatment steps as described for the MAPK/PI3K assay.

  • Immunofluorescence for p65 Nuclear Translocation:

    • Grow and treat cells on coverslips.

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the subcellular localization of p65 using a fluorescence microscope. Increased nuclear staining indicates activation.

  • Western Blot for IκBα Degradation:

    • Lyse the treated cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody against IκBα. A decrease in the IκBα band indicates its degradation and subsequent NF-κB activation.

    • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Cytokine and Chemokine Release Assay (General Protocol)

This protocol uses ELISA to quantify secreted inflammatory mediators.[10][17][18]

  • Cell Treatment:

    • Culture primary HBECs in 24-well plates.

    • Pre-treat with this compound at various concentrations.

    • Stimulate with a PAR-2 agonist for an extended period (e.g., 6-24 hours).

  • Supernatant Collection:

    • Collect the cell culture supernatants.

    • Centrifuge to remove any cellular debris.

  • ELISA:

    • Use commercially available ELISA kits to quantify the concentration of specific cytokines and chemokines (e.g., IL-6, IL-8, GM-CSF) in the supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of the cytokines/chemokines in the samples based on the standard curve.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of the PAR-2 antagonist FSLLRY-NH2 on primary bronchial epithelial cells and related cell types.

Experiment Cell Type Treatment Outcome Significance Reference
Intracellular Calcium MobilizationPrimary Bronchial/Tracheal Epithelial CellsPAR-2 Agonist (AC264613)Significant increase in intracellular calciumP = 0.01[3][4][5]
Intracellular Calcium MobilizationPrimary Bronchial/Tracheal Epithelial CellsPAR-2 Antagonist (FSLLRY-NH2)Significant decrease in intracellular calcium to undetectable levelsP = 0.01[3][4][5]
MAPK/PI3K SignalingEosinophils (from human participants)PAR-2 Antagonist (FSLLRY-NH2)Inhibition of pro-inflammatory markersNot specified[3][4][5]

Signaling Pathway Diagrams

PAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAR2 PAR-2 Gq Gq PAR2->Gq Activates Agonist PAR-2 Agonist (e.g., Trypsin) Agonist->PAR2 Activates FSLLRY FSLLRY-NH2 FSLLRY->PAR2 Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca2+ ER->Ca2 Releases MAPK MAPK Pathway Ca2->MAPK Activates NFkB_complex IκB-NF-κB Ca2->NFkB_complex Activates IKK NFkB NF-κB NFkB_complex->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Gene Expression (IL-6, IL-8, etc.) NFkB_nuc->Genes Induces

Caption: PAR-2 signaling pathway in bronchial epithelial cells and the inhibitory action of FSLLRY-NH2.

Experimental Workflow Diagrams

Calcium_Mobilization_Workflow start Start seed_cells Seed Primary HBECs in 96-well plate start->seed_cells dye_loading Load cells with calcium-sensitive dye seed_cells->dye_loading wash Wash cells dye_loading->wash baseline Measure baseline fluorescence wash->baseline add_fsllry Add FSLLRY-NH2 baseline->add_fsllry add_agonist Add PAR-2 Agonist add_fsllry->add_agonist measure_fluorescence Measure fluorescence change add_agonist->measure_fluorescence analyze Analyze data and plot dose-response curve measure_fluorescence->analyze end End analyze->end

Caption: Experimental workflow for the intracellular calcium mobilization assay.

Flow_Cytometry_Workflow start Start treat_cells Treat HBECs with FSLLRY-NH2 and PAR-2 Agonist start->treat_cells fix_perm Fix and Permeabilize Cells treat_cells->fix_perm stain Stain with phospho-specific fluorescent antibodies fix_perm->stain wash Wash cells stain->wash acquire Acquire data on flow cytometer wash->acquire analyze Analyze median fluorescence intensity acquire->analyze end End analyze->end

Caption: Experimental workflow for MAPK/PI3K pathway activation analysis by flow cytometry.

Conclusion

This compound is a critical tool for investigating the role of PAR-2 in the pathophysiology of inflammatory airway diseases. The protocols and data presented herein provide a framework for researchers to effectively utilize this antagonist in primary human bronchial epithelial cell models. By elucidating the inhibitory effects of FSLLRY-NH2 on intracellular calcium mobilization and downstream inflammatory signaling, these studies will contribute to a better understanding of PAR-2 mediated mechanisms and the development of novel therapeutic strategies for respiratory diseases.

References

Application Notes and Protocols for Intranasal Administration of FSLLRY-NH2 TFA in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intranasal administration of FSLLRY-NH2 TFA, a selective Protease-Activated Receptor 2 (PAR2) antagonist, in animal models. This document includes a summary of its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and relevant signaling pathways.

Introduction and Mechanism of Action

This compound is a synthetic peptide that acts as a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) involved in inflammation and pain signaling.[1][2] Unlike PAR2 agonists that activate the receptor, this compound competitively binds to the receptor, preventing its activation by proteases like trypsin.[1] The activation of PAR2 typically involves the cleavage of its N-terminal domain, exposing a tethered ligand that self-activates the receptor. FSLLRY-NH2 is believed to interfere with this process.[3]

The downstream signaling cascade of PAR2 activation involves the Gαq/11 G-protein subunit, which in turn activates phospholipase C (PLC).[2][3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key event in many cellular responses.[2][3] By blocking PAR2 activation, this compound is expected to inhibit this cascade, thereby reducing intracellular calcium mobilization and subsequent inflammatory responses.[4]

Interestingly, while FSLLRY-NH2 is a PAR2 antagonist, it has been shown to activate the Mas-related G protein-coupled receptor C11 (MrgprC11) in mice, which can induce scratching behaviors.[2] This off-target effect should be considered when interpreting experimental results.

Quantitative Data from Animal Studies

The following table summarizes the available quantitative data for the intranasal administration of FSLLRY-NH2 in animal models.

Parameter Animal Model Dosage Key Findings Reference
Neurological OutcomeRat (Asphyxial Cardiac Arrest Model)50 μg per ratSignificantly improved neurological outcome and reduced the number of degenerating hippocampal neurons.[5] (from initial search)

Note: Specific pharmacokinetic data for intranasally administered this compound is limited in the public domain. Researchers may need to perform pilot studies to determine the pharmacokinetic profile in their specific animal model and experimental conditions.

Experimental Protocols

This section provides detailed protocols for the intranasal administration of this compound in rodent models. These protocols are based on general guidelines for intranasal delivery of peptides and should be adapted to specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

3.1. Materials

  • This compound peptide

  • Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)

  • Anesthetic agent (e.g., Ketamine/Xylazine mixture, Isoflurane)

  • Micropipette and sterile tips

  • Animal restrainer (for awake administration)

3.2. Preparation of this compound Solution

  • Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.

  • Reconstitute the peptide in sterile saline or PBS to the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, add 1 mL of saline to 1 mg of peptide.

  • Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking.

  • For working solutions, dilute the stock solution to the final desired concentration for administration. The final volume administered to each nostril is typically small (5-20 µL).

3.3. Intranasal Administration to Anesthetized Rodents

This method is suitable for single-dose administration or when precise, slow instillation is required.

  • Anesthetize the animal using an approved anesthetic protocol (e.g., intraperitoneal injection of Ketamine at 87.5 mg/kg and Xylazine at 12.5 mg/kg for mice).[6] Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

  • Place the anesthetized animal in a supine position with its head slightly tilted back.

  • Using a micropipette, slowly instill the desired volume of the this compound solution into one nostril (e.g., 5-10 µL for a mouse, 10-20 µL for a rat).[5]

  • Allow a few seconds for the animal to inhale the solution before administering the remaining volume to the other nostril.

  • Keep the animal in the supine position for a few minutes post-administration to facilitate absorption into the nasal passages and minimize drainage into the pharynx.

  • Monitor the animal closely until it has fully recovered from anesthesia.

3.4. Intranasal Administration to Awake Rodents

This method is advantageous for chronic dosing studies as it avoids the repeated use of anesthesia.[7] Proper handling and acclimation are crucial for success.

  • Acclimation: For several days prior to the experiment, handle the animals to acclimate them to the procedure. This will reduce stress and improve the accuracy of the administration.[7]

  • Restraint: Securely restrain the animal. For mice, this can be achieved by scruffing the neck to immobilize the head.[7] For rats, wrapping in a towel may be effective.[5] The animal's head should be held in a stable, slightly inverted position.

  • Administration: Using a micropipette, deliver a small drop of the this compound solution to the opening of one nostril. The animal will inhale the droplet.

  • Alternate between nostrils until the full dose has been administered.

  • Return the animal to its cage and monitor for any adverse reactions.

3.5. Experimental Workflow Diagram

experimental_workflow prep This compound Solution Preparation admin Intranasal Administration prep->admin animal_prep Animal Preparation (Acclimation/Anesthesia) animal_prep->admin post_obs Post-Administration Monitoring admin->post_obs data_coll Data Collection (Behavioral, Tissue, etc.) post_obs->data_coll analysis Data Analysis data_coll->analysis

Caption: Experimental workflow for intranasal this compound administration.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway inhibited by this compound.

signaling_pathway protease Protease (e.g., Trypsin) par2 PAR2 protease->par2 Activates gq11 Gαq/11 par2->gq11 Activates fsllry This compound fsllry->par2 Inhibits plc PLC gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release Stimulates response Cellular Response (Inflammation, etc.) ca_release->response

Caption: PAR2 signaling pathway and inhibition by this compound.

Pharmacokinetic Considerations and Protocol

5.1. Sample Collection Protocol (Rat Model)

This protocol is adapted from studies on other intranasally administered compounds.

  • Administer this compound intranasally as described in Section 3.

  • At predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) post-administration, collect blood samples (approximately 0.3-0.5 mL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).

  • Immediately centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • At the final time point, euthanize the animal according to IACUC-approved procedures.

  • Perfuse the animal with cold saline to remove blood from the tissues.

  • Dissect the brain and other tissues of interest (e.g., nasal mucosa, lungs, liver, kidneys).

  • Homogenize the tissues and store them at -80°C until analysis.

5.2. Sample Analysis

  • Quantify the concentration of this compound in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

5.3. Pharmacokinetic Analysis Workflow

pk_workflow dosing Intranasal Dosing of this compound sampling Serial Blood & Tissue Sampling dosing->sampling processing Sample Processing (Plasma/Homogenate) sampling->processing analysis LC-MS Analysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc

Caption: Workflow for pharmacokinetic analysis of intranasal this compound.

Conclusion

The intranasal administration of this compound presents a promising, non-invasive method for delivering this PAR2 antagonist to target tissues, including the central nervous system, in animal models. The protocols and information provided herein offer a foundation for researchers to design and execute preclinical studies to further investigate the therapeutic potential of this compound. Adherence to institutional guidelines for animal care and use is paramount in all experimental procedures.

References

Application Notes and Protocols for FS-LLRY-NH2 TFA in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FSLLRY-NH2 is a synthetic hexapeptide that has been widely characterized as a competitive antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in inflammation, pain, and other physiological processes.[1][2] However, recent studies have revealed a dual role for this peptide, as it can also act as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog MRGPRX1, which are implicated in sensory functions like itch.[3] This document provides detailed application notes on the stability of FSLLRY-NH2 TFA in aqueous solutions, protocols for its use in experiments, and an overview of its known signaling pathways.

The trifluoroacetate (TFA) salt form is common for synthetic peptides due to its use in HPLC purification.[4] However, TFA can interfere with biological assays and impact cell growth, making it crucial to consider its potential effects and, if necessary, perform a salt exchange.[5]

Stability of this compound in Aqueous Solution

Potential degradation pathways in aqueous solutions include:

  • Hydrolysis: Cleavage of peptide bonds, particularly at acidic or alkaline pH.

  • Oxidation: The tyrosine residue is susceptible to oxidation.

  • Deamidation: While less likely for this specific sequence, asparagine and glutamine residues in peptides are prone to deamidation.

To ensure the integrity of the peptide during experiments, it is recommended to perform a stability assessment under the specific experimental conditions (e.g., buffer composition, pH, and temperature).

Quantitative Stability Data

As specific stability data for FSLLRY-NH2 is not published, the following table provides a template with hypothetical data to illustrate how results from a stability study, as described in Protocol 1, should be presented.

Time (hours)Temperature (°C)pH% Remaining FSLLRY-NH2 (Hypothetical)Degradation Products Detected
047.4100%None
2447.495%Minor peak at RRT 0.8
4847.490%Peak at RRT 0.8 increases
0257.4100%None
8257.485%Multiple minor peaks
24257.460%Significant degradation peaks
0377.4100%None
4377.475%Major degradation peak at RRT 0.9
8377.450%Multiple significant degradation peaks

RRT = Relative Retention Time

Experimental Protocols

Protocol 1: Assessment of FSLLRY-NH2 Stability in Aqueous Solution by HPLC

This protocol outlines a method to determine the stability of FSLLRY-NH2 in a specific aqueous buffer.

Materials:

  • This compound (powder)

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Buffer of choice (e.g., Phosphate Buffered Saline, PBS)

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mass spectrometer (optional, for identification of degradation products)

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve in a suitable solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).[5][9] Note that hygroscopic DMSO can impact solubility, so fresh, high-quality solvent is recommended.[5][9]

    • Aliquot the stock solution and store at -80°C for up to 6 months or -20°C for up to 1 month.[6][9]

  • Preparation of Working Solution:

    • Dilute the stock solution with the aqueous buffer of interest (e.g., PBS, pH 7.4) to the final working concentration (e.g., 100 µM).

    • Filter the working solution through a 0.22 µm filter before use or HPLC analysis.[9]

  • Incubation:

    • Incubate the working solution at the desired experimental temperatures (e.g., 4°C, 25°C, 37°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm or 280 nm (for tyrosine absorbance)

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

    • This is a general gradient and should be optimized for the specific HPLC system and column.

  • Data Analysis:

    • Integrate the peak area of the intact FSLLRY-NH2 at each time point.

    • Calculate the percentage of remaining FSLLRY-NH2 relative to the t=0 time point.

    • If using a mass spectrometer, analyze the degradation products to understand the degradation pathways.

Protocol 2: In Vitro Calcium Mobilization Assay

This protocol is for assessing the activity of FSLLRY-NH2 on PAR2 or MrgprC11/MRGPRX1 expressing cells by measuring changes in intracellular calcium.

Materials:

  • HEK293 cells stably expressing PAR2 or MrgprC11/MRGPRX1

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • This compound

  • PAR2 agonist (e.g., Trypsin or SLIGRL-NH2)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader or microscope with calcium imaging capabilities

Methodology:

  • Cell Preparation:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • On the day of the experiment, wash the cells with HBSS.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM at 37°C for 30-60 minutes).

    • Wash the cells again with HBSS to remove excess dye.

  • Assay Procedure (Antagonist Activity on PAR2):

    • Prepare fresh working solutions of FSLLRY-NH2 and the PAR2 agonist in HBSS.

    • Add the FSLLRY-NH2 solution to the cells and incubate for a specified time (e.g., 10-30 minutes).

    • Measure the baseline fluorescence.

    • Add the PAR2 agonist and immediately begin measuring the fluorescence intensity over time.

    • A decrease in the agonist-induced calcium signal in the presence of FSLLRY-NH2 indicates antagonist activity.

  • Assay Procedure (Agonist Activity on MrgprC11/MRGPRX1):

    • Prepare fresh working solutions of FSLLRY-NH2 in HBSS.

    • Measure the baseline fluorescence of the MrgprC11/MRGPRX1 expressing cells.

    • Add the FSLLRY-NH2 solution and immediately measure the fluorescence intensity over time.

    • An increase in fluorescence indicates agonist activity.[3]

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline.

    • Plot the dose-response curves to determine IC50 (for antagonism) or EC50 (for agonism).

Signaling Pathways and Visualizations

FSLLRY-NH2 interacts with at least two distinct signaling pathways, which both converge on the mobilization of intracellular calcium.

PAR2 Antagonism

FSLLRY-NH2 is thought to competitively block the binding of the tethered ligand of PAR2, which is exposed after proteolytic cleavage by enzymes like trypsin. This prevents the activation of Gαq/11 and the subsequent downstream signaling cascade.

PAR2_Antagonism Trypsin Trypsin PAR2_inactive PAR2 (Inactive) Trypsin->PAR2_inactive Cleavage PAR2_active PAR2 (Active) Tethered Ligand PAR2_inactive->PAR2_active FSLLRY FSLLRY-NH2 FSLLRY->PAR2_active Blocks Gaq11 Gαq/11 PAR2_active->Gaq11 Activates PLC PLC Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release

Caption: PAR2 antagonism by FSLLRY-NH2.

MrgprC11/MRGPRX1 Agonism

FSLLRY-NH2 directly binds to and activates MrgprC11/MRGPRX1, initiating a Gαq/11-mediated signaling cascade that is similar to that of PAR2, leading to intracellular calcium release.[3]

MrgprC11_Agonism FSLLRY FSLLRY-NH2 Mrgpr MrgprC11/ MRGPRX1 FSLLRY->Mrgpr Activates Gaq11 Gαq/11 Mrgpr->Gaq11 Activates PLC PLC Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release

Caption: MrgprC11/MRGPRX1 agonism by FSLLRY-NH2.

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow of the stability assessment protocol described in Protocol 1.

Stability_Workflow start Start prep_stock Prepare Concentrated Stock in DMSO start->prep_stock prep_work Dilute to Working Concentration in Aqueous Buffer prep_stock->prep_work incubate Incubate at Desired Temperature(s) prep_work->incubate sampling Take Aliquots at Time Points (t=0, t=x...) incubate->sampling Over Time hplc Analyze by HPLC sampling->hplc analysis Calculate % Remaining Peptide vs. Time hplc->analysis end End analysis->end

Caption: Workflow for assessing peptide stability.

Considerations for TFA Salt

The trifluoroacetate counterion can have unintended biological effects.[5] If experiments, particularly cell-based assays, show inconsistent results or unexpected toxicity, it may be advisable to exchange the TFA salt for a more biologically compatible one, such as acetate or hydrochloride. This can be achieved through ion exchange chromatography or by repeatedly dissolving the peptide in a dilute acid solution (e.g., 0.1% acetic acid or 10 mM HCl) and lyophilizing. The completeness of the exchange should be verified analytically.[2]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting FSLLRY-NH2 TFA Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the solubility of FSLLRY-NH2 TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the trifluoroacetate salt of the synthetic peptide FSLLRY-NH2 (Phe-Ser-Leu-Leu-Arg-Tyr-NH2)[1]. It acts as a selective antagonist for the Protease-Activated Receptor 2 (PAR2)[2]. The TFA counter-ion originates from the purification process, typically reverse-phase high-performance liquid chromatography (HPLC)[3][4].

Q2: What are the key chemical properties of FSLLRY-NH2 that influence its solubility?

To understand the solubility of FSLLRY-NH2, we must first analyze its amino acid sequence: Phenylalanine (F), Serine (S), Leucine (L), Leucine (L), Arginine (R), Tyrosine (Y).

  • Hydrophobicity: The presence of hydrophobic residues, particularly Leucine (L) and Phenylalanine (F), can make the peptide challenging to dissolve in aqueous solutions[5][6].

  • Charge: The overall charge of a peptide is a critical determinant of its solubility[6][7]. At neutral pH, the Arginine (R) residue provides a positive charge. The N-terminal amine group also contributes a positive charge, while the C-terminal amide is neutral. Therefore, the peptide is considered basic. Basic peptides are generally more soluble in acidic solutions[6][8].

Q3: How does the TFA salt form affect the solubility of the peptide?

The trifluoroacetic acid (TFA) used during peptide synthesis and purification can form salts with the basic residues of the peptide, such as Arginine[3]. While TFA helps in handling and purification, residual TFA can sometimes influence the peptide's conformation and solubility characteristics. In some instances, exchanging the TFA counter-ion for a different one, like hydrochloride or acetate, may improve solubility, though this is a more advanced technique[3][4].

Troubleshooting Guide

Issue: My this compound powder is not dissolving in aqueous buffers (e.g., PBS, Tris).

This is a common issue due to the peptide's partial hydrophobic nature. Here is a systematic approach to troubleshoot this problem.

Step 1: Initial Assessment and Small-Scale Testing

Before dissolving the entire sample, it is crucial to perform a small-scale solubility test[5][7]. This prevents the potential loss of valuable peptide.

Step 2: Follow the Recommended Dissolution Protocol

The general recommendation for a basic peptide like FSLLRY-NH2 is to start with a slightly acidic solution.

  • Start with Distilled Water: Attempt to dissolve a small amount of the peptide in sterile, distilled water[7].

  • Acidify the Solution: If it does not dissolve in water, try adding a small amount of a weak acid. A 10% acetic acid solution is a good starting point[8][9]. Add it dropwise while vortexing until the peptide dissolves.

  • Consider a Stronger Acid (with caution): If the peptide remains insoluble, a very small amount of 0.1% TFA in water can be used[5][9]. Be aware that TFA can be harsh on cells, so the final concentration in your experiment should be minimal[10].

Step 3: Utilizing Organic Solvents

If the peptide is still insoluble, organic solvents can be employed. This is often necessary for peptides with significant hydrophobic character[6][8].

  • Use DMSO: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic peptides[5][9]. Prepare a concentrated stock solution in 100% DMSO. Subsequently, this stock can be diluted with your aqueous experimental buffer to the desired final concentration[5]. Ensure the final DMSO concentration is compatible with your experimental system, as high concentrations can be toxic to cells.

  • Alternative Organic Solvents: If DMSO is not suitable for your experiment, other options include dimethylformamide (DMF), acetonitrile (ACN), or isopropanol[6][8].

Step 4: Aiding Dissolution

The following techniques can assist in dissolving the peptide:

  • Sonication: Brief periods of sonication in a water bath can help break up aggregates and enhance solubility[5].

  • Gentle Warming: Gently warming the solution to around 37-40°C can also improve solubility. However, avoid excessive heat, as it may degrade the peptide[9].

Step 5: Last Resort Options

For extremely difficult-to-dissolve peptides, stronger denaturing agents can be used, but these are generally not compatible with biological assays.

  • Guanidine Hydrochloride or Urea: Solutions of 6 M guanidine hydrochloride or 8 M urea can be effective but will denature the peptide and interfere with most biological experiments[7][8].

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in different solvents.

SolventConcentrationNotesReference
DMSO100 mg/mL (109.77 mM)Ultrasonic treatment may be needed. Hygroscopic DMSO can affect solubility, so use a fresh aliquot.[1][11][12]
Water1.43 mg/mL (1.57 mM)Ultrasonic treatment may be needed.[1][11]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

Objective: To determine the optimal solvent for this compound without risking the entire sample.

Materials:

  • This compound peptide

  • Sterile, distilled water

  • 10% Acetic Acid

  • 0.1% Trifluoroacetic Acid (TFA) in water

  • Dimethyl sulfoxide (DMSO)

  • Small, sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh out a small, accurately measured amount of this compound (e.g., 1 mg).

  • Add a small, defined volume of sterile, distilled water (e.g., 100 µL) to the tube.

  • Vortex the tube for 30 seconds. Observe for dissolution.

  • If not dissolved, add 1-2 µL of 10% acetic acid. Vortex and observe. Repeat if necessary.

  • If still not dissolved, in a separate test with a fresh sample, try dissolving in a small volume of 0.1% TFA.

  • If aqueous solutions fail, take a fresh 1 mg sample and add a small volume of DMSO (e.g., 10 µL for a 100 mg/mL stock). Vortex and sonicate briefly if necessary.

  • Once a clear stock solution is obtained in the optimal solvent, it can be serially diluted with the appropriate aqueous buffer for your experiment. Note the point at which precipitation occurs upon dilution.

Visualizations

Troubleshooting Workflow

G Troubleshooting this compound Solubility start Start: Insoluble this compound test_water Attempt to dissolve in sterile dH2O start->test_water is_soluble_water Is it soluble? test_water->is_soluble_water add_acid Add 10% Acetic Acid dropwise is_soluble_water->add_acid No success Success: Peptide is dissolved is_soluble_water->success Yes is_soluble_acid Is it soluble? add_acid->is_soluble_acid use_dmso Dissolve in 100% DMSO to make a stock solution is_soluble_acid->use_dmso No is_soluble_acid->success Yes is_soluble_dmso Is it soluble? use_dmso->is_soluble_dmso sonicate_warm Aid dissolution with sonication or gentle warming is_soluble_dmso->sonicate_warm No is_soluble_dmso->success Yes fail Consider alternative solvents (DMF, ACN) or advanced methods is_soluble_dmso->fail Still Insoluble sonicate_warm->is_soluble_dmso

Caption: A flowchart for troubleshooting this compound solubility issues.

FSLLRY-NH2 Signaling Pathway Interaction

G FSLLRY-NH2 Interaction with PAR2 fsllry FSLLRY-NH2 par2 PAR2 Receptor fsllry->par2 Antagonizes/Inhibits signaling Downstream Signaling Cascade (e.g., ERK activation) par2->signaling cellular_response Cellular Response (e.g., Inflammation, Pain) signaling->cellular_response

References

Preventing FSLLRY-NH2 TFA precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FSLLRY-NH2 TFA. Our goal is to help you prevent precipitation and ensure the successful use of this peptide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

FSLLRY-NH2 is a selective peptide antagonist for the Protease-Activated Receptor 2 (PAR2).[1][2][3] It functions by blocking the signaling pathways associated with PAR2 activation.[4][5] The peptide is often supplied as a trifluoroacetate (TFA) salt, which results from its synthesis and purification process.[6][7][8]

Q2: Why is my this compound precipitating in my cell culture media?

Precipitation of this compound in aqueous solutions like cell culture media can be attributed to several factors:

  • Low intrinsic solubility: The peptide sequence of FSLLRY-NH2 has hydrophobic residues which can lead to poor solubility in aqueous buffers.

  • Presence of TFA: Trifluoroacetic acid (TFA) is a remnant from peptide synthesis that can form salts with the peptide.[9] These TFA salts can influence the peptide's conformation, reduce its solubility, and promote aggregation, especially in physiological buffers.[9]

  • Interaction with media components: Salts and proteins, such as those found in serum, can interact with the peptide and cause it to precipitate.[10]

Q3: What are the potential consequences of using precipitated FSLLRY-NH2 in my experiments?

Using a peptide solution with precipitates can lead to several issues:

  • Inaccurate concentration: The actual concentration of the soluble, active peptide will be lower than intended, leading to unreliable and non-reproducible experimental results.

  • Cellular toxicity: Aggregated peptides can sometimes be toxic to cells.[11]

  • Altered biological activity: The aggregated form of the peptide may have a different or diminished biological activity compared to the soluble form.

Q4: Is the TFA counter-ion problematic for my experiments?

Yes, the TFA counter-ion can be problematic. It has been shown to be cytotoxic even at low concentrations, potentially interfering with cell proliferation and other cellular assays.[9][12] It can also alter the secondary structure of the peptide, affecting its biological activity.[9] For sensitive applications, such as in vivo studies or cell-based assays, it is highly recommended to either remove the TFA or use a peptide with a different counter-ion like hydrochloride (HCl) or acetate.[13]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem 1: Peptide precipitates immediately upon reconstitution in water or buffer.

Possible Cause Solution
Low intrinsic solubility of the peptide.Use a small amount of an organic solvent like DMSO to first dissolve the peptide. Then, slowly add the aqueous buffer to the desired concentration.[14]
Incorrect pH of the buffer.Based on the peptide's amino acid sequence (FSLLRY-NH2), it has a net positive charge. Therefore, dissolving it in a slightly acidic solution (e.g., 10% acetic acid) might improve solubility before diluting it into your experimental media.[15]

Problem 2: Peptide is soluble in the initial stock solution (e.g., in DMSO) but precipitates when diluted into cell culture media.

Possible Cause Solution
The final concentration of the organic solvent is too low to maintain solubility.Try to keep the final concentration of the organic solvent as high as your experiment allows without causing cellular toxicity.
Interaction with salts or proteins in the media.Prepare a more concentrated stock solution and add a smaller volume to your media to minimize local concentration effects that can trigger precipitation. Also, consider reducing the serum concentration if your experimental design permits.[10]
TFA-induced aggregation.If you suspect TFA is the cause, consider performing a counter-ion exchange to replace TFA with HCl or acetate.[6][7][13]

Problem 3: Inconsistent results between experiments.

Possible Cause Solution
Partial precipitation of the peptide.Always ensure your peptide solution is clear and free of any visible precipitates before use. If you notice any cloudiness, try sonicating the solution briefly.[15]
Degradation of the peptide stock solution.Prepare fresh stock solutions regularly and store them appropriately. For short-term storage, -20°C is acceptable, but for long-term storage, -80°C is recommended.[2] Avoid repeated freeze-thaw cycles.
Interference from TFA.As mentioned, TFA can affect biological assays.[9][12] For consistent results, especially in cell-based assays, using a TFA-free form of the peptide is advisable.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound for In Vitro Experiments

This protocol is a general guideline for dissolving this compound.

  • Preparation of Stock Solution:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

    • Add a small volume of sterile DMSO to the vial to dissolve the peptide. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the amount of peptide in the vial.

    • Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. The solution should be clear.

  • Dilution into Aqueous Buffer or Media:

    • Slowly add the DMSO stock solution to your pre-warmed cell culture media or buffer while gently vortexing.

    • Do not exceed a final DMSO concentration that is toxic to your cells (typically <0.5%).

Protocol 2: Enhanced Solubility Dissolution Protocol

This protocol is adapted from a method suggested for achieving higher concentrations of this compound in solution.[16][17]

  • Preparation of the Solvent Mixture:

    • Prepare a solvent mixture containing 10% DMSO, 40% PEG300, and 5% Tween-80.

  • Dissolving the Peptide:

    • Add the solvent mixture to the lyophilized this compound to achieve the desired concentration (e.g., 2.5 mg/mL).

    • Vortex and sonicate until the peptide is completely dissolved.

  • Final Dilution:

    • Add saline (45% of the final volume) to the dissolved peptide solution to reach the final desired concentration.

Protocol 3: TFA Counter-Ion Exchange to Hydrochloride (HCl)

This protocol describes a common method for replacing the TFA counter-ion with chloride.[7][13]

  • Initial Dissolution:

    • Dissolve the this compound peptide in deionized water at a concentration of 1 mg/mL.

  • Acidification:

    • Add a sufficient amount of a 100 mM HCl solution to bring the final HCl concentration to 10 mM.

  • Lyophilization:

    • Freeze the peptide solution at -80°C and then lyophilize overnight until all the liquid has been removed.

  • Repeat:

    • Repeat steps 1-3 two more times to ensure complete exchange of the counter-ion.

  • Final Product:

    • The resulting lyophilized powder will be the HCl salt of FSLLRY-NH2. Reconstitute this peptide using Protocol 1.

Quantitative Data Summary

Parameter Value Reference
Molecular Weight (TFA salt) ~911.0 g/mol Calculated
Molecular Weight (Free base) 796.97 g/mol [1]
Solubility in Water Up to 1 mg/mL[1]
Solubility in DMSO ≥ 100 mg/mL[2][16]
Solubility with Co-solvents ≥ 2.5 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[16]

Visualizations

FSLLRY_NH2_Dissolution_Workflow cluster_start Start cluster_dissolution Dissolution cluster_dilution Dilution cluster_check Quality Control cluster_end Result start Lyophilized this compound dissolve_dmso Dissolve in minimal 100% DMSO start->dissolve_dmso dilute_media Slowly add to pre-warmed media dissolve_dmso->dilute_media check_sol Check for precipitation dilute_media->check_sol clear_sol Clear Solution (Ready for use) check_sol->clear_sol No precipitate Precipitation (Troubleshoot) check_sol->precipitate Yes

Caption: Workflow for dissolving this compound.

PAR2_Signaling_Pathway PAR2 PAR2 Gq11 Gαq/11 PAR2->Gq11 Activation FSLLRY FSLLRY-NH2 (Antagonist) FSLLRY->PAR2 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (IP3R) IP3->IP3R TRPC TRPC Channels DAG->TRPC Ca_release Ca²⁺ Release from ER IP3R->Ca_release Cell_response Cellular Response Ca_release->Cell_response Ca_influx Ca²⁺ Influx TRPC->Ca_influx Ca_influx->Cell_response

Caption: Simplified PAR2 signaling pathway inhibited by FSLLRY-NH2.

References

Interpreting Unexpected Results with FSLLRY-NH2 TFA: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with FSLLRY-NH2 TFA.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected inhibition of Protease-Activated Receptor 2 (PAR2) with this compound. What are the possible reasons?

A1: Several factors could contribute to a lack of PAR2 inhibition. Consider the following:

  • Compound Integrity and Storage: Improper storage can lead to the degradation of the peptide. This compound powder should be stored at -20°C for up to 3 years or -80°C for up to 1 year in solvent.[1] Avoid repeated freeze-thaw cycles of stock solutions.[1]

  • Solubility Issues: Incomplete dissolution of the peptide can result in a lower effective concentration. Ensure the peptide is fully dissolved in an appropriate solvent like DMSO or water.[1] Note that hygroscopic DMSO can reduce solubility, so use fresh, high-quality DMSO.[1]

  • Experimental System:

    • Cell Line/Tissue Expression: Confirm that your experimental system expresses sufficient levels of PAR2.

    • Agonist Concentration: The concentration of the PAR2 agonist (e.g., trypsin, SLIGRL-NH2) may be too high, overcoming the inhibitory effect of this compound. Consider performing a dose-response curve for the agonist in your system.

  • TFA Counter-ion Interference: The trifluoroacetic acid (TFA) counter-ion can sometimes have biological effects of its own, potentially interfering with your assay.[2] If TFA interference is suspected, consider using a different salt form of the peptide if available.

Q2: My in vivo study with this compound is showing unexpected phenotypes, such as scratching or signs of irritation in the animals. What could be the cause?

A2: While FSLLRY-NH2 is known as a PAR2 antagonist, it has been shown to have off-target effects. A key unexpected finding is that FSLLRY-NH2 can activate the Mas-related G protein-coupled receptor C11 (MrgprC11) in mice and its human ortholog, MRGPRX1.[3][4] This activation can induce an itching sensation, leading to scratching behaviors.[3][4]

  • Troubleshooting Steps:

    • Observe Animal Behavior: Carefully monitor animals for scratching or other signs of itch-related behavior.

    • Control Experiments: If possible, use PAR2 knockout mice to determine if the observed effect is independent of PAR2.[3]

    • Alternative Antagonists: Consider using a structurally different PAR2 antagonist to confirm that the desired therapeutic effect is PAR2-specific.

Q3: I am observing inconsistent results between experimental batches of this compound. What should I do?

A3: Inconsistent results can be frustrating. Here are some steps to troubleshoot this issue:

  • Verify Peptide Purity and Concentration: Ensure that the purity of different batches is comparable. Have the concentration of your stock solution independently verified if possible.

  • Standardize Solution Preparation: Prepare fresh stock solutions for each experiment and use a consistent, validated protocol for solubilization. As noted, the quality of the solvent (e.g., DMSO) can impact solubility.[1]

  • Control for TFA Levels: The amount of residual TFA can vary between peptide synthesis batches, which may contribute to variability in biological assays.[2]

  • Perform a Dose-Response Curve: For each new batch, it is good practice to perform a dose-response curve to confirm its potency in your assay system.

Q4: Can the trifluoroacetic acid (TFA) in the product affect my cell-based assays?

A4: Yes, the TFA counter-ion can have direct biological effects. Studies have shown that TFA can:

  • Inhibit or promote cell growth, with effects observed at concentrations as low as 10 nM.[2]

  • Act as an allosteric modulator of certain receptors.[2]

  • Induce inflammatory responses.[2]

If you suspect TFA is affecting your results, it is advisable to include a vehicle control that accounts for the potential effects of TFA at the concentration present in your this compound solution.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 for PAR2 Inhibition 50 µMPAR2-KNRK cells[1][5]
In Vivo Dosage (Rat) 50 µg per ratSprague-Dawley rats (intranasal)[6][7]
Solubility in DMSO 100 mg/mL (109.77 mM)-[1]
Solubility in Water 1.43 mg/mL (1.57 mM)-

Experimental Protocols

Protocol 1: In Vitro PAR2 Inhibition Assay in KNRK Cells

This protocol is adapted from a method to assess the ability of FSLLRY-NH2 to block trypsin-induced PAR2 activation.[1][5]

  • Cell Culture: Culture Kirsten virus-transformed kidney (KNRK) cells, which endogenously express PAR2, in appropriate media until they reach the desired confluency.

  • Pre-incubation with Inhibitor: Pre-incubate the KNRK cells with varying concentrations of this compound (e.g., 1 µM to 200 µM) for a specified period (e.g., 30 minutes) at 37°C. Include a vehicle-only control.

  • PAR2 Activation: Add a known concentration of trypsin (e.g., 10 nM) to the cells and incubate at 37°C for 10 to 60 minutes.

  • Measurement of Activity: The readout for PAR2 activation will depend on the specific assay. This could involve measuring the release of a fluorescent substrate cleaved by a downstream protease or measuring intracellular calcium mobilization. For instance, if a resorufin-based substrate is used, measure the absorbance at 574 nm.[1]

  • Data Analysis: Calculate the percentage of inhibition of the trypsin-induced response by this compound and determine the IC50 value.

Protocol 2: In Vivo Administration in a Rat Model of Asphyxial Cardiac Arrest

This protocol is based on a study investigating the neuroprotective effects of FSLLRY-NH2.[6][7]

  • Animal Model: Utilize a rat model of asphyxial cardiac arrest.

  • Compound Preparation: Prepare this compound for intranasal administration. A typical dose is 50 µg per rat.[8][6][7] Ensure the peptide is dissolved in a vehicle suitable for intranasal delivery.

  • Administration: At a defined time point post-resuscitation (e.g., 1 hour), administer the this compound solution intranasally to the rats.[8][6]

  • Outcome Assessment: Evaluate neurological function and perform histological analysis of the brain (e.g., hippocampus) at specified time points after administration to assess for neurodegeneration.[6][7]

Signaling Pathways and Workflows

PAR2 Signaling Pathway

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR).[9][10] Its activation by proteases like trypsin or tryptase leads to the cleavage of its N-terminus, exposing a tethered ligand that binds to the receptor and initiates downstream signaling.[9][11] This can lead to various cellular responses, including inflammation and pain.[9][12]

PAR2_Signaling cluster_membrane Cell Membrane PAR2 PAR2 G_Protein G Protein (Gq/11, Gs, G12/13) PAR2->G_Protein Activates Protease Protease (e.g., Trypsin) Protease->PAR2 Activates FSLLRY FSLLRY-NH2 FSLLRY->PAR2 Inhibits PLC PLC G_Protein->PLC AC AC G_Protein->AC RhoGEF RhoGEF G_Protein->RhoGEF Cellular_Response Cellular Response (Inflammation, Pain, etc.) PLC->Cellular_Response AC->Cellular_Response RhoGEF->Cellular_Response

Caption: Canonical signaling pathway of PAR2 activation and its inhibition by FSLLRY-NH2.

Off-Target MrgprC11/X1 Activation by FSLLRY-NH2

An unexpected finding is the activation of MrgprC11 (mouse) and MRGPRX1 (human) by FSLLRY-NH2, which is intended to be a PAR2 antagonist.[3][4] This off-target effect is mediated through a Gαq/11 signaling cascade, leading to an increase in intracellular calcium and potentially causing an itch sensation.[3][4]

Off_Target_Signaling FSLLRY FSLLRY-NH2 Mrgpr MrgprC11 / MRGPRX1 FSLLRY->Mrgpr Activates Gaq11 Gαq/11 Mrgpr->Gaq11 PLC Phospholipase C Gaq11->PLC IP3R IP3 Receptor PLC->IP3R TRPC TRPC Ion Channels PLC->TRPC Ca_Influx ↑ Intracellular Ca²⁺ IP3R->Ca_Influx TRPC->Ca_Influx Itch Itch Sensation Ca_Influx->Itch

Caption: Off-target activation of MrgprC11/MRGPRX1 by FSLLRY-NH2 leading to itch.

Troubleshooting Workflow for Unexpected In Vivo Results

When encountering unexpected in vivo results with this compound, a systematic approach can help identify the root cause.

Troubleshooting_Workflow Start Unexpected In Vivo Result CheckBehavior Observe for Scratching/ Itch Behavior Start->CheckBehavior BehaviorPresent Itch Behavior Observed CheckBehavior->BehaviorPresent Yes NoBehavior No Itch Behavior CheckBehavior->NoBehavior No OffTarget Consider Off-Target MrgprC11/X1 Activation BehaviorPresent->OffTarget CheckSolubility Review Compound Solubility and Vehicle Effects NoBehavior->CheckSolubility SolubilityIssue Potential Solubility/ Vehicle Issue CheckSolubility->SolubilityIssue Issue Found CheckDose Review Dose and Administration Route CheckSolubility->CheckDose No Issue DoseIssue Potential Dosing Issue CheckDose->DoseIssue Issue Found TFA_Effect Consider TFA Counter-ion Effects CheckDose->TFA_Effect No Issue

Caption: A decision tree for troubleshooting unexpected in vivo results with FSLLRY-NH2.

References

FSLLRY-NH2 TFA lot-to-lot variability and its impact

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FSLLRY-NH2 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this selective PAR2 antagonist effectively. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a particular focus on understanding and mitigating lot-to-lot variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

FSLLRY-NH2 is a synthetic peptide that acts as a selective antagonist for the Protease-Activated Receptor 2 (PAR2).[1][2][3][4] Its primary mechanism involves blocking the activation of PAR2 by proteases such as trypsin.[2][5] PAR2 activation is implicated in various physiological and pathophysiological processes, including inflammation and pain.[3][6][7]

Q2: What does the "TFA" in this compound signify?

TFA stands for trifluoroacetic acid. It is commonly used during the synthesis and purification of peptides and remains in the final product as a counterion to the positively charged peptide.[8][9] It is important to be aware of the presence of TFA as it can influence experimental outcomes.[8][9]

Q3: We are observing inconsistent results between different batches of this compound. What could be the cause?

Lot-to-lot variability is a known challenge in peptide-based research and can stem from several factors:[10][11]

  • Peptide Purity: Although typically high, minor variations in purity can affect the active concentration of the peptide.

  • Peptide Content: The actual amount of peptide in the lyophilized powder can vary. The measured weight includes the peptide, counterions (like TFA), and residual water.[12]

  • TFA Content: The amount of TFA counterion can differ between batches, which may have direct biological effects or alter the peptide's solubility and structure.[8][13]

  • Presence of Impurities: Synthesis-related impurities may vary between lots.

Q4: Can the TFA counterion itself affect our experiments?

Yes, the trifluoroacetate (TFA) counterion can have unintended effects in biological assays.[8][9] Studies have shown that TFA can:

  • Exhibit direct cellular toxicity, in some cases inhibiting cell growth at nanomolar concentrations.[8]

  • Alter the secondary structure of peptides.[8][13]

  • Affect cell proliferation assays, potentially leading to the misinterpretation of a peptide's effects.[8]

  • Induce trifluoroacetylation of proteins and phospholipids in vivo.[8]

For sensitive applications, it is advisable to either quantify the TFA content or exchange it for a more biologically compatible counterion like hydrochloride (HCl).[4][8]

Troubleshooting Guide

Issue 1: Unexpected or Noisy Data in Cell-Based Assays

If you are observing inconsistent or noisy data in your cell-based assays when using a new lot of this compound, consider the following troubleshooting steps:

Potential Cause & Troubleshooting Steps:

  • TFA Interference:

    • Quantify TFA Content: If possible, determine the TFA content of the new lot using methods like ion chromatography or ¹⁹F-NMR.[2][4]

    • Counterion Exchange: Perform a counterion exchange to replace TFA with HCl. A general procedure involves dissolving the peptide in a dilute HCl solution and then lyophilizing.[4][14]

    • Control Experiment: Run a control experiment with TFA alone to assess its direct effect on your cell line at the concentration present in your peptide stock.

  • Incorrect Peptide Quantification:

    • Net Peptide Content: Do not assume the gross weight of the lyophilized powder is the net peptide weight. Refer to the manufacturer's certificate of analysis for the net peptide content, often determined by amino acid analysis or elemental analysis.[12] If not provided, consider having this analysis performed.

    • Accurate Stock Solution Preparation: Prepare stock solutions based on the net peptide content to ensure accurate final concentrations.

  • Off-Target Effects:

    • Recent studies have shown that FSLLRY-NH2 can activate Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog MRGPRX1, which can trigger itch responses.[15][16] If your experimental system expresses these receptors, you may be observing off-target effects. Consider using a cell line that does not express these receptors to confirm PAR2-specific effects.

Issue 2: Reduced or No In Vivo Efficacy with a New Lot

If a new lot of this compound is showing reduced or no efficacy in your in vivo model, follow these steps:

Potential Cause & Troubleshooting Steps:

  • Lot Validation: Before starting a large-scale in vivo experiment, it is crucial to validate the activity of the new lot.

    • In Vitro Bioassay: Perform an in vitro bioassay, such as a calcium mobilization assay in PAR2-expressing cells, to compare the potency (e.g., IC50) of the new lot against a previously validated lot.[17][18]

    • Dose-Response Curve: Generate a dose-response curve for the new lot to determine if a higher concentration is needed to achieve the same effect.

  • Solubility and Formulation Issues:

    • Visual Inspection: Ensure the peptide is fully dissolved in your vehicle. If precipitation is observed, sonication or gentle heating may be required.[19]

    • Vehicle Compatibility: The TFA salt form can sometimes affect solubility. Ensure the chosen vehicle is appropriate. Common solvents include water, DMSO, and saline, sometimes with co-solvents like PEG300 and Tween-80.[1][19][20]

Data Presentation

Table 1: Key Quality Attributes for Lot-to-Lot Comparison of this compound

ParameterLot A (Reference)Lot B (New)Method of AnalysisImportance
Purity (%) >95%>95%HPLCEnsures the primary component is the desired peptide.
Net Peptide Content (%) 75%70%Amino Acid AnalysisCrucial for accurate stock solution preparation.
TFA Content (%) 20%25%Ion ChromatographyHigh TFA content may indicate potential for off-target effects.
In Vitro Potency (IC50) 50 µM55 µMCalcium Flux AssayConfirms biological activity and allows for dose adjustments.

Experimental Protocols

Protocol 1: Validation of a New Lot of this compound using a Calcium Mobilization Assay

This protocol outlines a method to compare the inhibitory activity of a new lot of this compound against a reference lot.

  • Cell Culture: Culture a PAR2-expressing cell line (e.g., KNRK cells) in appropriate media.[2]

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Preparation of Compounds:

    • Prepare serial dilutions of both the reference and new lots of this compound in an appropriate assay buffer.

    • Prepare a stock solution of a PAR2 agonist (e.g., Trypsin or AC264613) at a concentration that elicits a submaximal response (e.g., EC80).[19][20]

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the different concentrations of the this compound lots to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Add the PAR2 agonist to all wells except for the negative control.

    • Immediately measure the change in fluorescence using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the antagonist.

    • Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each lot.

Protocol 2: Quantification of TFA Counterion by Ion Chromatography

This protocol provides a general workflow for determining the TFA content in a peptide sample.

  • Sample Preparation: Accurately weigh a known amount of the lyophilized peptide and dissolve it in ultrapure water to a known concentration.

  • Standard Preparation: Prepare a series of TFA standards of known concentrations in ultrapure water.

  • Chromatographic Conditions:

    • Column: Anion-exchange column suitable for separating small organic anions.

    • Mobile Phase: An appropriate eluent, such as a sodium carbonate/bicarbonate buffer.

    • Detection: Suppressed conductivity detection.

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the peptide sample.

    • Quantify the TFA peak in the sample by comparing its area to the calibration curve.

  • Calculation: Calculate the weight percentage of TFA in the original lyophilized powder.

Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Protease PAR2 PAR2 Protease->PAR2 Cleavage & Activation FSLLRY-NH2 FSLLRY-NH2 FSLLRY-NH2->PAR2 Antagonism Gq11 Gαq/11 PAR2->Gq11 Activation PLC PLC Gq11->PLC Activation IP3 IP3 PLC->IP3 Production Ca_release Ca²⁺ Release IP3->Ca_release Downstream Downstream Signaling (e.g., ERK activation) Ca_release->Downstream

Caption: Simplified signaling pathway of PAR2 activation and inhibition by FSLLRY-NH2.

Lot_Validation_Workflow cluster_QC New Lot Quality Control cluster_Validation Functional Validation Receive Receive New Lot of This compound Review_CoA Review Certificate of Analysis (Purity, Peptide Content) Receive->Review_CoA Quantify_TFA Quantify TFA Content (Optional but Recommended) Review_CoA->Quantify_TFA Prepare_Stock Prepare Stock Solutions (Based on Net Peptide Content) Quantify_TFA->Prepare_Stock In_Vitro_Assay Perform In Vitro Bioassay (e.g., Calcium Mobilization) Prepare_Stock->In_Vitro_Assay Compare_IC50 Compare IC50 with Reference Lot In_Vitro_Assay->Compare_IC50 Decision IC50 comparable? Compare_IC50->Decision Proceed Proceed with Experiments Decision->Proceed Yes Troubleshoot Troubleshoot / Contact Supplier Decision->Troubleshoot No

Caption: Experimental workflow for validating a new lot of this compound.

References

Technical Support Center: FSLLRY-NH2 TFA for PAR2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the effective use of FSLLRY-NH2 TFA in Protease-Activated Receptor 2 (PAR2) inhibition studies. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit PAR2?

A1: FSLLRY-NH2 is a synthetic peptide that acts as a selective antagonist for Protease-Activated Receptor 2 (PAR2). It functions by competitively blocking the receptor's tethered ligand docking site, thereby preventing receptor activation by proteases like trypsin or mast cell tryptase. The Trifluoroacetic acid (TFA) salt is a residual counter-ion from the peptide purification process.

Q2: What is the significance of the TFA salt in my FSLLRY-NH2 sample?

A2: Trifluoroacetic acid (TFA) is a strong acid used during peptide synthesis and purification.[1] Residual TFA remains as a counter-ion in the final lyophilized product. It is crucial to be aware of this, as TFA can influence experimental outcomes by lowering the pH of your solutions or by directly affecting cell viability and proliferation, sometimes causing inhibition and other times stimulation.[1][2]

Q3: What is a typical working concentration for FSLLRY-NH2?

A3: The optimal concentration is highly dependent on the cell type and assay. An IC50 of 50 µM has been reported for inhibiting trypsin-mediated PAR2 activation in PAR2-KNRK cells.[3][4] However, effective concentrations in other assays, such as calcium mobilization, have been reported to be as low as 0.5 µM.[5][6] A concentration-response curve is always recommended to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store my this compound stock solution?

A4: For stock solutions, dissolve this compound in a suitable solvent like DMSO (up to 100 mg/mL) or sterile water (up to 1 mg/ml).[3][7] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][7] Store lyophilized peptide and stock solutions at -20°C or -80°C for long-term stability.[1][7][8]

Q5: Are there any known off-target effects of FSLLRY-NH2?

A5: Yes. FSLLRY-NH2 has been shown to activate the mas-related G protein-coupled receptor C11 (MrgprC11) in mice and its human ortholog MRGPRX1.[9][10] This can lead to off-target effects such as the induction of scratching behaviors in in-vivo models, which is independent of its action on PAR2.[9] This is a critical consideration when interpreting data, especially from in-vivo itch and pain studies.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between experiments. TFA counter-ions may be affecting cell health or assay performance.[1][2]Consider performing a TFA salt exchange to a more biologically compatible salt like hydrochloride (HCl) or acetate.[11][12] Always include a vehicle control containing TFA at the same final concentration as your peptide solution to account for its effects.
Inconsistent or no PAR2 inhibition. 1. Peptide Degradation: Improper storage or multiple freeze-thaw cycles.[1][7]2. Suboptimal Concentration: The concentration may be too low for the specific cell type or agonist strength.3. Incorrect pH: TFA may have acidified the media.1. Use fresh aliquots for each experiment. Store stocks at -80°C.[7][8]2. Perform a dose-response experiment, titrating FSLLRY-NH2 against a fixed concentration of a PAR2 agonist.3. Check and adjust the pH of your final assay buffer after adding the peptide solution.
Unexpected cellular response (e.g., toxicity, proliferation). 1. TFA Effects: TFA itself can be cytotoxic or mitogenic depending on the cell line and concentration.[2]2. Off-Target Activation: The peptide may be activating other receptors, such as MrgprC11/MRGPRX1.[9]1. Run a TFA-only control to assess the effect of the counter-ion alone. If effects are observed, perform a salt exchange.[11][12]2. If possible, use a secondary PAR2 antagonist with a different structure to confirm that the observed inhibition is specific to PAR2. Use cell lines that do not express known off-target receptors.
Peptide solubility issues. The peptide has precipitated out of solution.For aqueous solutions, sonication may be required.[7] For in-vivo formulations, co-solvents like PEG300 and Tween80 may be necessary.[3] Always ensure the stock solution is fully dissolved before diluting into aqueous assay buffers.

Quantitative Data Summary

The following table summarizes key quantitative parameters for FSLLRY-NH2.

ParameterValueCell Line / ModelAssay Type
IC50 ~50 µMPAR2-KNRK cellsTrypsin-mediated PAR2 activation
IC50 50 - 200 µMNot SpecifiedTrypsin-mediated PAR2 activation
Effective Concentration 0.5 µMHuman primary lung cellsIntracellular Calcium Mobilization
In-vivo Dose 50 µg per ratRat model of asphyxial cardiac arrestNeurological outcome

Experimental Protocols

Protocol 1: Determining Optimal FSLLRY-NH2 Concentration using a Calcium Mobilization Assay

This protocol outlines a method to determine the inhibitory potency of FSLLRY-NH2 by measuring its effect on PAR2 agonist-induced intracellular calcium flux.

1. Cell Preparation:

  • Plate cells known to express PAR2 (e.g., HEK293-PAR2, NCTC2544, primary keratinocytes) in a black-wall, clear-bottom 96-well plate.[13]

  • Grow cells to 80-90% confluency.

2. Dye Loading:

  • Wash cells once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Gently wash the cells 2-3 times with the assay buffer to remove excess dye.

3. Antagonist Pre-incubation:

  • Prepare a dilution series of this compound in assay buffer (e.g., 0.1 µM, 0.5 µM, 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle-only control.

  • Add the diluted antagonist to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

4. Agonist Stimulation and Measurement:

  • Prepare a PAR2 agonist (e.g., Trypsin or the synthetic peptide SLIGKV-NH2) at a concentration known to elicit a submaximal (EC80) response.

  • Place the 96-well plate into a fluorescence plate reader (e.g., FlexStation).

  • Begin recording the baseline fluorescence.

  • After a short baseline reading (e.g., 20 seconds), inject the PAR2 agonist into the wells and continue recording the fluorescence intensity for 2-3 minutes.

5. Data Analysis:

  • Calculate the change in fluorescence (Peak - Baseline) for each well.

  • Normalize the data to the vehicle control (0% inhibition) and a no-agonist control (100% inhibition).

  • Plot the normalized response against the log of the FSLLRY-NH2 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagrams

PAR2 Signaling Pathway

PAR2_Signaling_Pathway Figure 1. Simplified PAR2 Signaling Cascade cluster_membrane Cell Membrane PAR2 PAR2 (Inactive) PAR2_active PAR2 (Active) PAR2->PAR2_active Activation G_protein Heterotrimeric G Protein PAR2_active->G_protein Recruits Protease Protease (e.g., Trypsin) Protease->PAR2 Cleavage G_alpha_q Gαq G_protein->G_alpha_q G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release MAPK MAPK Pathway (e.g., ERK1/2) Ca_release->MAPK PKC->MAPK Inflammation Inflammatory Response MAPK->Inflammation FSLLRY FSLLRY-NH2 (Antagonist) FSLLRY->PAR2 Blocks

Caption: Canonical PAR2 signaling via Gαq leading to downstream inflammatory responses.

Experimental Workflow for Concentration Optimization

Experimental_Workflow Figure 2. Workflow for FSLLRY-NH2 Concentration Optimization start Start: Prepare Cell Culture prepare_reagents Prepare Reagents: - FSLLRY-NH2 Dilution Series - PAR2 Agonist (e.g., SLIGKV) - Assay Buffer & Dye start->prepare_reagents dye_loading Load Cells with Calcium-Sensitive Dye prepare_reagents->dye_loading pre_incubation Pre-incubate Cells with FSLLRY-NH2 or Vehicle dye_loading->pre_incubation readout Measure Fluorescence (Baseline + Post-Agonist Injection) pre_incubation->readout analysis Data Analysis: - Calculate Δ Fluorescence - Normalize to Controls readout->analysis dose_response Generate Dose-Response Curve analysis->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: Step-by-step workflow for determining the IC50 of FSLLRY-NH2.

References

How to address inconsistent results with FSLLRY-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FSLLRY-NH2 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during experiments with this selective Protease-Activated Receptor 2 (PAR2) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide that acts as a selective antagonist for Protease-Activated Receptor 2 (PAR2). Its primary mechanism involves blocking the activation of PAR2 by proteases like trypsin. It is thought to interact with the tethered ligand receptor-docking site on the second extracellular loop of the PAR2 receptor, thereby preventing the conformational change required for receptor activation and downstream signaling.

Q2: What are the common applications of this compound?

A2: this compound is widely used in research to investigate the physiological and pathological roles of PAR2. Common applications include studying inflammation, pain pathways, itch sensation, and neurological responses to ischemia.[1] It has been utilized in both in vitro cell-based assays and in vivo animal models.[2]

Q3: How should I store and handle this compound?

A3: Proper storage and handling are critical for maintaining the stability and activity of the peptide.

Storage ConditionRecommended Duration
Lyophilized Powder (-20°C)1 year
Lyophilized Powder (-80°C)2 years
In Solvent (-20°C)1 month
In Solvent (-80°C)6 months

For optimal results, it is recommended to aliquot the peptide upon receipt to avoid multiple freeze-thaw cycles. When preparing solutions, use fresh, high-purity solvents. For long-term storage of solutions, it is advisable to use -80°C.

Q4: In which solvents can I dissolve this compound?

A4: The solubility of this compound can vary. It is soluble in water up to 1 mg/ml and in DMSO up to 100 mg/mL.[3][4] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. For in vivo studies, various formulations with solvents like PEG300, Tween-80, and saline have been reported.[4][5]

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibition of PAR2 Activation

Possible Cause 1: Peptide Degradation Improper storage or handling can lead to the degradation of the peptide, reducing its effective concentration.

  • Solution:

    • Ensure the peptide has been stored correctly at -20°C or -80°C.

    • Aliquot the peptide to avoid repeated freeze-thaw cycles.

    • Prepare fresh working solutions for each experiment.

Possible Cause 2: Suboptimal Concentration The effective concentration of FSLLRY-NH2 can be cell-type and assay-dependent.

  • Solution:

    • Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup. Concentrations ranging from 50 µM to 200 µM have been reported in the literature.[2][4]

Possible Cause 3: Issues with PAR2 Activation The inconsistent inhibition might be due to a problem with the PAR2 agonist or the activation process itself.

  • Solution:

    • Verify the activity of your PAR2 agonist (e.g., trypsin, SLIGRL-NH2) with a positive control.

    • Ensure that the incubation time and conditions for PAR2 activation are optimal.

Issue 2: Unexpected Cellular Responses or Off-Target Effects

Possible Cause: Activation of Mas-related G protein-coupled Receptor C11 (MrgprC11) Recent studies have shown that FSLLRY-NH2 can act as an agonist for MrgprC11 and its human ortholog, MRGPRX1.[2] This can lead to off-target effects such as the induction of scratching behavior in mice and intracellular calcium mobilization, independent of PAR2.[2]

  • Solution:

    • Be aware of this potential off-target effect, especially in studies related to itch and sensory neuron activation.

    • Use appropriate controls, such as cells that do not express MrgprC11/MRGPRX1 or PAR2 knockout models, to dissect the specific effects of PAR2 inhibition.[2]

    • Consider using alternative PAR2 antagonists if MrgprC11/MRGPRX1 activation is a confounding factor in your experiments.

Issue 3: Poor Solubility or Precipitation in Aqueous Solutions

Possible Cause: Hydrophobicity of the Peptide FSLLRY-NH2 contains hydrophobic residues which can lead to aggregation and precipitation in aqueous buffers, especially at high concentrations.

  • Solution:

    • First, dissolve the peptide in a small amount of an organic solvent like DMSO.

    • Slowly add the concentrated peptide-organic solvent solution to the aqueous buffer while vortexing to avoid localized high concentrations.

    • If precipitation occurs over time, consider using a buffer with a different pH or ionic strength. The solubility of peptides is often lowest at their isoelectric point.

Experimental Protocols

In Vitro PAR2 Inhibition Assay

This protocol is a general guideline for assessing the inhibitory effect of FSLLRY-NH2 on trypsin-induced PAR2 activation in a cell line expressing PAR2 (e.g., KNRK cells).

  • Cell Seeding: Plate PAR2-expressing cells in a suitable multi-well plate and grow them to the desired confluency.

  • Preparation of FSLLRY-NH2: Prepare a stock solution of FSLLRY-NH2 in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium.

  • Pre-incubation: Remove the culture medium from the cells and add the medium containing different concentrations of FSLLRY-NH2. Incubate for 1 hour at 37°C.[2]

  • PAR2 Activation: Add the PAR2 agonist (e.g., 10 nM trypsin) to the wells and incubate for the desired time (e.g., 10 to 60 minutes) at 37°C.[4]

  • Readout: Measure the downstream signaling event of interest. A common method is to measure the increase in intracellular calcium levels using a fluorescent calcium indicator.

Quantitative Data Summary
ParameterValueCell Line/ModelReference
IC50 50 µMPAR2-KNRK cells[2]
In Vitro Concentration 200 µMKNRK cells[2]
In Vivo Dosage (rat) 50 µg (intranasal)Asphyxial Cardiac Arrest model[1]

Visualizations

PAR2 Signaling Pathway and Inhibition by FSLLRY-NH2

PAR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Protease PAR2 PAR2 Protease->PAR2 Activates Gq/11 Gq/11 PAR2->Gq/11 Activates FSLLRY-NH2 FSLLRY-NH2 FSLLRY-NH2->PAR2 Inhibits PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca2+ Mobilization IP3->Ca_Mobilization Induces PKC PKC DAG->PKC Activates MAPK_PI3K MAPK/PI3K Pathway PKC->MAPK_PI3K Activates

Caption: PAR2 signaling pathway and the inhibitory action of FSLLRY-NH2.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results Check_Peptide Check Peptide Integrity (Storage, Handling, Fresh Prep) Start->Check_Peptide Review_Solubility Review Peptide Solubility and Preparation Start->Review_Solubility Precipitation Observed Dose_Response Perform Dose-Response Experiment Check_Peptide->Dose_Response Peptide OK Check_Agonist Verify PAR2 Agonist Activity Dose_Response->Check_Agonist No Improvement Consider_Off_Target Consider Off-Target Effects (MrgprC11/MRGPRX1) Check_Agonist->Consider_Off_Target Agonist OK Use_Controls Use Specific Controls (e.g., PAR2 KO cells) Consider_Off_Target->Use_Controls End Optimized Experiment Use_Controls->End Review_Solubility->Check_Peptide

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Off-Target Signaling of FSLLRY-NH2

Off_Target_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FSLLRY-NH2 FSLLRY-NH2 MrgprC11_X1 MrgprC11/MRGPRX1 FSLLRY-NH2->MrgprC11_X1 Activates Gq_11 Gq/11 MrgprC11_X1->Gq_11 Activates PLC PLC Gq_11->PLC Activates IP3_Receptor IP3 Receptor PLC->IP3_Receptor Activates TRPC_Channels TRPC Channels PLC->TRPC_Channels Activates Ca_Mobilization Ca2+ Mobilization IP3_Receptor->Ca_Mobilization Induces TRPC_Channels->Ca_Mobilization Induces Itch_Sensation Itch Sensation Ca_Mobilization->Itch_Sensation Leads to

Caption: Off-target signaling of FSLLRY-NH2 via MrgprC11/MRGPRX1 activation.

References

Cell viability issues with high concentrations of FSLLRY-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of FSLLRY-NH2 TFA.

Troubleshooting Guide

Cell viability issues when using high concentrations of this compound can arise from several factors, ranging from the inherent properties of the peptide preparation to off-target effects. This guide provides a step-by-step approach to identifying and resolving these issues.

Problem: Decreased cell viability or unexpected cellular responses at high concentrations of this compound.

Step 1: Evaluate Potential Contamination of the Peptide Stock

Possible Cause 1: Trifluoroacetic Acid (TFA) Counter-ion Contamination

During peptide synthesis and purification, TFA is often used and can remain as a counter-ion in the final lyophilized product.[1][2] High concentrations of TFA can be cytotoxic and inhibit cell proliferation.[1][3]

Solutions:

  • TFA Removal: Consider purchasing a TFA-free version of the peptide or performing a salt exchange procedure.

  • Low pH Wash: If comfortable with the stability of the peptide, a carefully controlled wash with a low pH buffer followed by lyophilization can help reduce TFA levels.

  • Inform the Supplier: Contact the peptide supplier to inquire about the residual TFA levels in your batch.

Possible Cause 2: Endotoxin Contamination

Endotoxins, which are lipopolysaccharides from gram-negative bacteria, can be introduced during peptide synthesis and can cause inflammatory responses and cell death, confounding experimental results.[1]

Solution:

  • Use Endotoxin-Free Reagents: Ensure all reagents and water used for dissolving the peptide and in cell culture are endotoxin-free.

  • Test for Endotoxins: If you suspect contamination, use a Limulus Amebocyte Lysate (LAL) assay to test your peptide stock for endotoxin levels.

  • Purchase Endotoxin-Controlled Peptides: For sensitive applications, it is advisable to purchase peptides that are certified to have low endotoxin levels.[1]

Step 2: Investigate Off-Target Effects

Possible Cause: Activation of Mas-related G protein-coupled receptors (Mrgprs)

Recent studies have shown that FSLLRY-NH2, while being a PAR2 antagonist, can directly activate MrgprC11 and its human ortholog MRGPRX1.[4] This activation leads to an increase in intracellular calcium, which, at high concentrations of the peptide, could lead to cellular stress and be misinterpreted as cytotoxicity.[4]

Solutions:

  • Use a Lower Concentration Range: Determine the minimal effective concentration for PAR2 antagonism in your specific cell type and assay to avoid off-target Mrgpr activation.

  • Use a Different PAR2 Antagonist: If off-target effects are suspected, consider using a structurally different PAR2 antagonist to confirm that the observed effects are specific to PAR2 inhibition.

  • Measure Intracellular Calcium: Perform a calcium imaging assay to determine if high concentrations of FSLLRY-NH2 are causing a significant increase in intracellular calcium in your cells.

Step 3: Optimize Experimental Conditions

Possible Cause 1: High Solvent Concentration

This compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells.

Solutions:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below the toxic level for your specific cell line (typically <0.5%).

  • Solvent Control: Always include a vehicle control (medium with the same concentration of DMSO as the highest peptide concentration) in your experiments.

Possible Cause 2: Peptide Instability and Aggregation

Peptides can degrade or aggregate in solution, especially with repeated freeze-thaw cycles, leading to a loss of activity or the formation of cytotoxic aggregates.[1]

Solutions:

  • Proper Storage: Store the lyophilized peptide at -20°C or -80°C.[5]

  • Freshly Prepared Solutions: Prepare fresh stock solutions and dilute them to the final working concentration immediately before use.[6]

  • Aliquoting: Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[5]

  • Solubility Check: After dissolving, visually inspect the solution for any precipitates. If solubility is an issue, sonication may help.[5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide that acts as a selective antagonist for Protease-Activated Receptor 2 (PAR2).[7][8] Its mechanism involves blocking the activation of PAR2 by proteases like trypsin, not by inhibiting the proteases themselves, but likely by interfering with the tethered ligand docking site on the receptor.

Q2: What is a typical working concentration for this compound in cell culture experiments?

A2: The effective concentration of this compound can vary depending on the cell type and the specific assay. An IC50 of 50 µM has been reported for inhibiting PAR2 activation in PAR2-KNRK cells.[7] In another study, 200 µM was used to block trypsin-mediated PAR2 activation.[7] It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.

Q3: My cells are dying at what I consider a high concentration of this compound. What could be the cause?

A3: There are several potential reasons for this observation:

  • TFA Contamination: Residual trifluoroacetic acid from the peptide synthesis process can be cytotoxic at high concentrations.[1][2][3]

  • Off-Target Effects: FSLLRY-NH2 has been shown to activate MrgprC11/MRGPRX1, leading to increased intracellular calcium, which could induce cell stress or death.[4]

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve the peptide, the final concentration of the solvent in your culture may be toxic to the cells.

  • Peptide Aggregation: At high concentrations, the peptide may aggregate, and these aggregates could be cytotoxic.

Q4: How should I prepare and store my this compound stock solution?

A4: For optimal results, follow these guidelines:

  • Storage: Store the lyophilized peptide at -20°C or -80°C, protected from light.[5]

  • Solubilization: this compound is soluble in DMSO and to a lesser extent in water.[5] For a 100 mg/mL stock in DMSO, the use of a fresh, non-hygroscopic solvent and sonication may be necessary.[5]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[5]

  • Working Solution: Prepare fresh working solutions from the stock for each experiment.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the lyophilized this compound vial to room temperature before opening.

  • To prepare a 10 mM stock solution in DMSO, add the appropriate volume of high-quality, anhydrous DMSO. For example, to a 1 mg vial (M.Wt: 910.98 g/mol ), add 109.8 µL of DMSO.

  • Vortex briefly and sonicate if necessary to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use tubes.

  • Store the aliquots at -20°C or -80°C. When stored at -80°C, the solution can be stable for up to 6 months. At -20°C, it is recommended to use it within one month.[5]

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 70-80% confluency).

  • Cell Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound. Remember to include the following controls:

    • Untreated Control: Cells in medium only.

    • Vehicle Control: Cells in medium containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the peptide.

    • Positive Control: A known cytotoxic agent to ensure the assay is working correctly.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Data Summary

Table 1: Troubleshooting High Concentrations of this compound

Potential Issue Symptoms Recommended Action
TFA Contamination Decreased cell proliferation, unexpected cytotoxicityUse TFA-free peptide, perform salt exchange, or contact supplier.
Endotoxin Contamination Inflammatory response, apoptosis, inconsistent resultsUse endotoxin-free reagents, test peptide for endotoxins.
Off-target Mrgpr Activation Increased intracellular calcium, unexpected cellular responsesUse lower peptide concentrations, use a different PAR2 antagonist, perform calcium imaging.
Solvent Toxicity Cell death in both peptide-treated and vehicle control wellsKeep final solvent concentration low (e.g., DMSO <0.5%), include proper vehicle controls.
Peptide Instability/Aggregation Loss of peptide activity, visible precipitates, inconsistent resultsPrepare fresh solutions, aliquot stock, avoid freeze-thaw cycles.

Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Protease PAR2_inactive PAR2 (Inactive) Protease->PAR2_inactive Cleavage PAR2_active PAR2 (Active) Tethered Ligand PAR2_inactive->PAR2_active G_protein Gαq / Gα12/13 PAR2_active->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Activates Cellular_Response Cellular Response (e.g., Inflammation) MAPK_pathway->Cellular_Response

Caption: PAR2 Signaling Pathway Activation.

Troubleshooting_Workflow Start Start: Cell Viability Issues with High [FSLLRY-NH2] Check_Contamination Step 1: Check for Contamination Start->Check_Contamination TFA_Check Is TFA contamination a possibility? Check_Contamination->TFA_Check Yes Check_Off_Target Step 2: Investigate Off-Target Effects Check_Contamination->Check_Off_Target No Endotoxin_Check Is endotoxin contamination a possibility? TFA_Check->Endotoxin_Check No Contamination_Solutions Action: Use TFA-free peptide, test for endotoxins TFA_Check->Contamination_Solutions Yes Endotoxin_Check->Contamination_Solutions Yes Endotoxin_Check->Check_Off_Target No Contamination_Solutions->Check_Off_Target Mrgpr_Check Could Mrgpr activation be the cause? Check_Off_Target->Mrgpr_Check Yes Optimize_Conditions Step 3: Optimize Experimental Conditions Check_Off_Target->Optimize_Conditions No Off_Target_Solutions Action: Lower concentration, use different antagonist, measure intracellular Ca²⁺ Mrgpr_Check->Off_Target_Solutions Yes Mrgpr_Check->Optimize_Conditions No Off_Target_Solutions->Optimize_Conditions Solvent_Check Is solvent concentration too high? Optimize_Conditions->Solvent_Check Yes Resolved Issue Resolved Optimize_Conditions->Resolved No Stability_Check Is peptide stability/ aggregation an issue? Solvent_Check->Stability_Check No Optimization_Solutions Action: Use proper controls, prepare fresh solutions, aliquot stocks Solvent_Check->Optimization_Solutions Yes Stability_Check->Optimization_Solutions Yes Stability_Check->Resolved No Optimization_Solutions->Resolved

Caption: Troubleshooting Workflow for this compound.

References

Technical Support Center: Accounting for FSLLRY-NH2 TFA Off-Target Effects on MrgprC11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PAR2 ligand FSLLRY-NH2 TFA. A critical consideration in experimental design is its off-target agonist activity on the Mas-related G protein-coupled receptor C11 (MrgprC11). This guide offers strategies to identify, mitigate, and control for these off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the known off-target activity of this compound?

A1: While historically characterized as a selective antagonist of Protease-Activated Receptor 2 (PAR2), recent studies have revealed that FSLLRY-NH2 also functions as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1.[1][2] This off-target activation can lead to unintended physiological responses, such as the sensation of itch, which are independent of PAR2 signaling.[2]

Q2: At what concentrations does FSLLRY-NH2 exhibit its on-target (PAR2) and off-target (MrgprC11) effects?

A2: The effective concentrations for PAR2 antagonism and MrgprC11 agonism can overlap, necessitating careful dose-response studies in your specific experimental system. Available data suggests the following ranges:

  • PAR2 Antagonism: FSLLRY-NH2 has a reported IC50 of 50 µM for inhibiting trypsin-mediated PAR2 activation in KNRK cells.[3] Some studies have used concentrations as low as 0.5 µM to achieve PAR2 antagonism.

  • MrgprC11 Agonism: FSLLRY-NH2 activates MrgprC11 in a dose-dependent manner.[1][2] While a specific EC50 value for FSLLRY-NH2 at MrgprC11 is not yet consistently reported in the literature, the related PAR2 agonist SLIGRL, which also activates MrgprC11, has an EC50 of 10.1 µM at MrgprC11 and 4.8 µM at PAR2.[4] This suggests that the agonist and antagonist effects of FSLLRY-NH2 may occur within a similar concentration range.

Q3: What are the downstream signaling pathways of PAR2 and MrgprC11?

A3: Both PAR2 and MrgprC11 are G protein-coupled receptors (GPCRs) that primarily couple to Gαq/11.[2] Activation of this G protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels.[2] This common signaling pathway makes it challenging to distinguish between PAR2 and MrgprC11 activation based solely on downstream calcium mobilization.

Troubleshooting Guides

Problem 1: Unexplained or unexpected cellular responses to FSLLRY-NH2.

Possible Cause: The observed effects may be due to the off-target activation of MrgprC11.

Solutions:

  • Perform a Dose-Response Curve: Characterize the full dose-response of FSLLRY-NH2 in your experimental system. This will help determine if the observed effects are consistent with the known potency at either PAR2 or MrgprC11.

  • Use Appropriate Controls:

    • Positive Control for MrgprC11: Use a specific MrgprC11 agonist, such as BAM8-22, to confirm that your cells are responsive to MrgprC11 activation.[5][6]

    • Negative Control: Use a cell line that does not express MrgprC11 or PAR2 to rule out non-specific effects of FSLLRY-NH2.

  • Validate Receptor Expression: Confirm the expression of both PAR2 and MrgprC11 in your cell lines or tissues of interest using techniques like RT-qPCR or western blotting.

Problem 2: Inability to distinguish between PAR2- and MrgprC11-mediated effects.

Possible Cause: Both receptors share a common downstream signaling pathway (Gαq/11-PLC-Ca2+).

Solutions:

  • Genetic Knockdown/Knockout:

    • MrgprC11 Knockout/Knockdown: The most definitive way to isolate PAR2-specific effects is to use a cell line or animal model where the MrgprC11 gene is knocked out or its expression is knocked down using shRNA.[4] Any remaining response to FSLLRY-NH2 in these models can be attributed to PAR2.

    • PAR2 Knockout: Conversely, using a PAR2 knockout model will isolate the effects of FSLLRY-NH2 on MrgprC11.[2]

  • Pharmacological Inhibition (where possible):

    • While specific and commercially available antagonists for MrgprC11 are currently limited, using a potent and selective PAR2 antagonist (that does not interact with MrgprC11) in conjunction with FSLLRY-NH2 can help to isolate MrgprC11-mediated effects. Note: Thorough validation of the PAR2 antagonist's specificity is crucial.

Data Presentation

Table 1: Ligand Activity Profile at PAR2 and MrgprC11

LigandTarget ReceptorActivityReported PotencyCitation(s)
This compound PAR2AntagonistIC50: 50 µM (vs. trypsin)[3]
MrgprC11AgonistDose-dependent activation[1][2]
SLIGRL-NH2 PAR2AgonistEC50: 4.8 µM[4]
MrgprC11AgonistEC50: 10.1 µM[4]
BAM8-22 MrgprC11AgonistPotent and specific agonist[5][6]

Note: The potency of these ligands can vary between different cell types and assay conditions. It is highly recommended to perform in-house dose-response experiments.

Experimental Protocols

Protocol 1: Differentiating PAR2 and MrgprC11 Activation using Calcium Imaging

This protocol outlines a method to distinguish the cellular responses to FSLLRY-NH2 mediated by PAR2 and MrgprC11 using knockout/knockdown cell lines.

Materials:

  • Wild-type cells (expressing both PAR2 and MrgprC11)

  • MrgprC11 knockout or shRNA knockdown cells

  • PAR2 knockout cells

  • This compound

  • BAM8-22 (MrgprC11 agonist)

  • Trypsin or a specific PAR2 activating peptide (PAR2-AP)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Fluorescence plate reader or microscope capable of kinetic calcium measurements

Methodology:

  • Cell Culture and Dye Loading:

    • Plate wild-type, MrgprC11-deficient, and PAR2-deficient cells in a 96-well plate.

    • Load cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Establish Baseline Fluorescence:

    • Measure the baseline fluorescence of the cells before adding any compounds.

  • Compound Addition and Signal Acquisition:

    • Prepare a dilution series of FSLLRY-NH2, BAM8-22, and a PAR2 agonist.

    • Add the compounds to the respective wells and immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF/F0) for each well.

    • Plot the peak ΔF/F0 against the logarithm of the agonist concentration to generate dose-response curves.

    • Compare the dose-response curves of FSLLRY-NH2 in the different cell lines to distinguish between PAR2 and MrgprC11-mediated calcium mobilization.

Expected Outcomes:

  • Wild-type cells: Will show a dose-dependent increase in intracellular calcium in response to FSLLRY-NH2, BAM8-22, and the PAR2 agonist.

  • MrgprC11-deficient cells: Will show a significantly reduced or absent response to FSLLRY-NH2 and no response to BAM8-22, while retaining a normal response to the PAR2 agonist.

  • PAR2-deficient cells: Will show a response to FSLLRY-NH2 and BAM8-22, but no response to the PAR2 agonist.

Visualizations

G cluster_ligand Ligand cluster_receptors Receptors cluster_signaling Downstream Signaling FSLLRY FSLLRY-NH2 PAR2 PAR2 FSLLRY->PAR2 Antagonist MrgprC11 MrgprC11 FSLLRY->MrgprC11 Agonist Gq11 Gαq/11 PAR2->Gq11 MrgprC11->Gq11 PLC PLC Gq11->PLC Ca_release ↑ [Ca2+]i PLC->Ca_release

Caption: Dual activity of FSLLRY-NH2 on PAR2 and MrgprC11.

G cluster_workflow Experimental Workflow to Differentiate Receptor Activity start Start with cell lines: - Wild-type (WT) - MrgprC11 KO/KD - PAR2 KO load_dye Load cells with calcium-sensitive dye start->load_dye add_ligands Add Ligands: - FSLLRY-NH2 (dose-response) - BAM8-22 (positive control) - PAR2 agonist (positive control) load_dye->add_ligands measure_ca Measure intracellular calcium mobilization add_ligands->measure_ca analyze Analyze dose-response curves and compare cell lines measure_ca->analyze conclusion Conclusion: Attribute responses to PAR2 or MrgprC11 analyze->conclusion G cluster_troubleshooting Troubleshooting Logic unexpected_effect Unexpected cellular effect with FSLLRY-NH2 is_mrgprc11_expressed Is MrgprC11 expressed in your system? unexpected_effect->is_mrgprc11_expressed use_controls Use MrgprC11 KO/KD cells or specific agonist (BAM8-22) to confirm off-target effect is_mrgprc11_expressed->use_controls Yes par2_effect Effect is likely mediated by PAR2 is_mrgprc11_expressed->par2_effect No other_off_target Consider other potential off-target effects or non-specific activity use_controls->other_off_target Effect persists in MrgprC11 KO/KD

References

Best practices for handling and storing lyophilized FSLLRY-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing lyophilized FSLLRY-NH2 TFA, a selective antagonist of Protease-Activated Receptor 2 (PAR2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide that acts as a selective antagonist for Protease-Activated Receptor 2 (PAR2).[1][2] Its primary function is to block the signaling cascade initiated by the activation of PAR2.[3] PAR2 is a G-protein coupled receptor (GPCR) that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and mast cell tryptase.[4][5][6][7] This cleavage unmasks a tethered ligand which then binds to the receptor, initiating intracellular signaling pathways involved in inflammation and pain.[4][5] FSLLRY-NH2 prevents this signaling from occurring.

Q2: What are the recommended storage conditions for lyophilized this compound?

A2: To ensure the long-term stability of lyophilized this compound, it should be stored at -20°C in a tightly sealed container, protected from light.[8] Under these conditions, the peptide can be stable for several years.[3][8] Some suppliers recommend storage at -80°C for extended periods.[9] It is also advisable to minimize freeze-thaw cycles.[8]

Q3: How should I reconstitute lyophilized this compound?

A3: The reconstitution solvent will depend on your experimental needs. For cell-based assays, sterile water, phosphate-buffered saline (PBS), or dimethyl sulfoxide (DMSO) are commonly used.[3][9] It is recommended to first dissolve the peptide in a small amount of a solvent like DMSO and then dilute it with your aqueous buffer.[3][9] Always use high-purity solvents and prepare solutions fresh for optimal results.[1] If storing a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C.[9]

Q4: What is the stability of this compound in solution?

A4: The stability of this compound in solution is limited and it is recommended to use freshly prepared solutions.[1][10] If storage is necessary, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[9] Avoid repeated freeze-thaw cycles of solutions.[8]

Quantitative Data Summary

For easy reference, the following tables summarize the key quantitative data for handling and storing this compound.

Table 1: Storage Conditions

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder-20°CSeveral yearsKeep away from bright light.[8] Some vendors suggest 3 years.[3]
-80°CExtended periodsRecommended by some suppliers for maximum stability.[9]
In Solution (DMSO)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[3][9]
-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[3]

Table 2: Solubility

SolventMaximum SolubilityReference
Water1 mg/mL
50 mg/mL[3]
DMSO100 mg/mL[3]
PBS8.33 mg/mL[9]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound for In Vitro Studies

  • Preparation: Before opening, bring the vial of lyophilized peptide to room temperature for at least 15-20 minutes. This prevents condensation from forming on the peptide.

  • Solvent Selection: Choose an appropriate solvent based on your experimental requirements (e.g., sterile DMSO for a stock solution, or sterile PBS for direct use).

  • Reconstitution:

    • For a high-concentration stock solution, add the required volume of DMSO (e.g., to make a 10 mM stock). Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

    • For direct use in aqueous buffers, it is often best to first dissolve the peptide in a minimal amount of DMSO and then dilute it to the final concentration with the desired buffer.

  • Aliquoting and Storage: If not using the entire solution immediately, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C.

Protocol 2: In Vitro PAR2 Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of FSLLRY-NH2 on PAR2 activation in a cell-based assay.

  • Cell Culture: Culture cells known to express PAR2 (e.g., KNRK cells) in appropriate media and conditions until they reach the desired confluency.[3]

  • Cell Plating: Seed the cells into a multi-well plate at a suitable density and allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare a working solution of this compound at various concentrations in cell culture media.

    • Remove the old media from the cells and replace it with the media containing the different concentrations of this compound.

    • Incubate the cells with the antagonist for a predetermined amount of time (e.g., 30-60 minutes).

  • PAR2 Activation:

    • Add a known PAR2 agonist (e.g., trypsin or a PAR2 activating peptide like SLIGKV-NH2) to the wells.

    • Incubate for the time required to elicit a response (this will depend on the downstream signaling molecule being measured).

  • Signal Readout: Measure the downstream signaling event. This could be an increase in intracellular calcium, phosphorylation of ERK, or production of inflammatory cytokines.

  • Data Analysis: Compare the response in cells treated with this compound to control cells (no antagonist) to determine the inhibitory effect.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Difficulty dissolving the lyophilized peptide Peptide has poor solubility in the chosen solvent at the desired concentration.Try sonicating the solution briefly. Alternatively, first dissolve the peptide in a small amount of an organic solvent like DMSO before diluting with an aqueous buffer.[9]
Loss of peptide activity in experiments Improper storage of the peptide (lyophilized or in solution). Repeated freeze-thaw cycles.Ensure the lyophilized peptide is stored at -20°C or -80°C. When in solution, aliquot and store at -20°C or -80°C and avoid multiple freeze-thaw cycles.[8][9] Always prepare fresh working solutions from a stock for each experiment.
Inconsistent experimental results Degradation of the peptide in solution. Variability in reconstitution.Prepare fresh solutions for each experiment. Ensure the peptide is fully dissolved and the solution is homogenous before use.
Precipitation of the peptide in aqueous buffer The concentration of the peptide exceeds its solubility limit in the aqueous buffer, especially after dilution from a DMSO stock.Decrease the final concentration of the peptide. Ensure the percentage of DMSO in the final working solution is low and compatible with your experimental system.

Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serine Protease Serine Protease (e.g., Trypsin) PAR2_inactive Inactive PAR2 Serine Protease->PAR2_inactive Cleavage PAR2_active Active PAR2 PAR2_inactive->PAR2_active Activation G_protein G-protein (Gq/11, G12/13) PAR2_active->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Inflammation Inflammation & Pain Signaling Ca_release->Inflammation MAPK MAPK Pathway (ERK) PKC->MAPK MAPK->Inflammation FSLLRY FSLLRY-NH2 FSLLRY->PAR2_active Inhibits

Caption: PAR2 signaling pathway and the inhibitory action of FSLLRY-NH2.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute Lyophilized This compound Treat_Antagonist Treat Cells with FSLLRY-NH2 Reconstitute->Treat_Antagonist Prepare_Cells Prepare and Plate PAR2-Expressing Cells Prepare_Cells->Treat_Antagonist Activate_PAR2 Activate PAR2 with Agonist (e.g., Trypsin) Treat_Antagonist->Activate_PAR2 Measure_Response Measure Downstream Signaling Response Activate_PAR2->Measure_Response Analyze_Data Analyze and Compare Data to Controls Measure_Response->Analyze_Data

Caption: General experimental workflow for an in vitro PAR2 inhibition assay.

References

Validation & Comparative

Validating FSLLRY-NH2 TFA Antagonism of PAR2 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of FSLLRY-NH2 TFA's performance as a Protease-Activated Receptor 2 (PAR2) antagonist against other alternatives, supported by experimental data from in vitro studies. We present a summary of quantitative data, detailed experimental protocols for key validation assays, and visualizations of the PAR2 signaling pathway and experimental workflows.

Comparative Analysis of PAR2 Antagonists

FSLLRY-NH2 is a selective peptide antagonist of PAR2.[1] Its mechanism involves blocking the activation of PAR2 by proteases like trypsin, without inhibiting the proteolytic activity of the enzyme itself.[2] It also effectively inhibits PAR2 activation by synthetic peptide agonists.[2] The primary mode of action is thought to be through interaction with the tethered ligand receptor-docking site on the receptor's extracellular loop 2.[2]

The following tables summarize the in vitro potency of this compound and other notable PAR2 antagonists across various functional assays. It is important to note that the inhibitory concentrations (IC50) are influenced by the specific cell line, agonist, and assay conditions used in each study.

Table 1: Inhibition of PAR2-Mediated Calcium Mobilization

AntagonistAgonistCell LineIC50Citation
FSLLRY-NH2 TrypsinPAR2-KNRK50 µM[3]
K-14585SLIGKV-OHPrimary human keratinocytes~1.1 µM[2]
C3912-at-LIGRL-NH216HBE14o-Not explicitly stated, but effective at 3 µM[4]
GB882f-LIGRLO-NH2HT-29560 nM[5]
AZ8838SLIGRL-NH21321N1-hPAR2pIC50 = 5.70 ± 0.02[6]
AZ3451SLIGRL-NH21321N1-hPAR2pIC50 = 8.6 ± 0.1[6]
ENMD-1068TrypsinNot specified5 mM[2]

Table 2: Inhibition of PAR2-Mediated ERK Phosphorylation

AntagonistAgonistCell LineIC50Citation
FSLLRY-NH2 Not reportedIsolated cardiac fibroblastsBlocks ERK activation[1]
C3912-at-LIGRL-NH216HBE14o-Similar to Ca2+ assay[4]
GB882f-LIGRLO-NH2HT-29Agonist activity[5]
AZ8838SLIGRL-NH2U2OS-hPAR2pIC50 = 5.7 ± 0.1[6]
AZ3451SLIGRL-NH2U2OS-hPAR2pIC50 = 7.9 ± 0.1[6]

Table 3: Inhibition of PAR2-Mediated β-Arrestin Recruitment

AntagonistAgonistCell LineIC50Citation
FSLLRY-NH2 Not reportedNot reportedNot reported
AZ8838SLIGRL-NH2U2OS-hPAR2pIC50 = 6.1 ± 0.1[6]
AZ3451SLIGRL-NH2U2OS-hPAR2pIC50 = 8.0 ± 0.1[6]

Key In Vitro Validation Assays: Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to validate PAR2 antagonism.

Calcium Mobilization Assay

This assay is a primary method for assessing the function of Gq-coupled GPCRs like PAR2. Activation of PAR2 leads to an increase in intracellular calcium, which can be measured using fluorescent calcium indicators.

Protocol:

  • Cell Culture: Plate cells expressing PAR2 (e.g., PAR2-KNRK, 16HBE14o-, or HEK293 transfected with PAR2) in a 96-well or 384-well black, clear-bottom plate and culture to confluence.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye solution for 30-60 minutes at 37°C.

  • Antagonist Pre-incubation: Wash the cells to remove excess dye. Add the test antagonist, such as this compound, at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader equipped with an automated injection system. Initiate fluorescence reading to establish a baseline. Inject a PAR2 agonist (e.g., Trypsin or a synthetic peptide like SLIGRL-NH2) into the wells and continue to monitor the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The inhibitory effect of the antagonist is calculated by comparing the peak fluorescence signal in the presence of the antagonist to the signal with the agonist alone. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

ERK1/2 Phosphorylation Assay (MAPK Pathway)

Activation of PAR2 can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Protocol:

  • Cell Culture and Serum Starvation: Culture PAR2-expressing cells in multi-well plates. Once the cells reach the desired confluency, serum-starve them for 18-24 hours to reduce basal levels of ERK phosphorylation.

  • Antagonist Treatment: Pre-incubate the serum-starved cells with varying concentrations of the PAR2 antagonist (e.g., this compound) for a specific duration (e.g., 30-60 minutes).

  • Agonist Stimulation: Stimulate the cells with a PAR2 agonist for a short period (typically 5-15 minutes) at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of ERK.

  • Detection of Phospho-ERK: The levels of phosphorylated ERK (p-ERK) and total ERK can be quantified using various methods, such as:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-ERK and total ERK.

    • ELISA: Use a sandwich ELISA kit with antibodies specific for p-ERK and total ERK.

    • In-Cell Western/Immunofluorescence: Fix and permeabilize the cells in the plate and use fluorescently labeled antibodies to detect p-ERK and total ERK.

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal. The percentage of inhibition by the antagonist is calculated relative to the agonist-only control. Determine the IC50 value by plotting the inhibition percentage against the antagonist concentration.

β-Arrestin Recruitment Assay

β-arrestin recruitment is a key event in GPCR desensitization and signaling. Assays that measure the interaction between PAR2 and β-arrestin provide a direct readout of this process.

Protocol:

  • Cell Line: Utilize a cell line engineered to express a tagged PAR2 and a tagged β-arrestin. Several commercial systems are available, often based on enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET).

  • Cell Plating: Seed the engineered cells in an appropriate microplate (e.g., white opaque plates for luminescence assays).

  • Antagonist Incubation: Add the PAR2 antagonist at different concentrations to the cells and incubate for a specified time.

  • Agonist Stimulation: Add the PAR2 agonist to the wells to induce the recruitment of β-arrestin to the receptor.

  • Signal Detection: After an incubation period (typically 60-90 minutes), measure the signal (luminescence or fluorescence) according to the assay kit's instructions. The signal generated is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Calculate the percentage of inhibition of agonist-induced β-arrestin recruitment by the antagonist. Determine the IC50 value from the concentration-response curve.

Visualizing PAR2 Signaling and Experimental Validation

To further clarify the biological context and experimental procedures, the following diagrams are provided.

PAR2_Signaling_Pathway Protease Protease (e.g., Trypsin) PAR2 PAR2 Receptor Protease->PAR2 Cleavage Agonist Synthetic Agonist (e.g., SLIGRL-NH2) Agonist->PAR2 Binding Gq_alpha Gαq PAR2->Gq_alpha Activation beta_arrestin β-Arrestin PAR2->beta_arrestin Recruitment PLC PLC Gq_alpha->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release MAPK_cascade MAPK Cascade (Raf/MEK/ERK) PKC->MAPK_cascade Activation ERK_p p-ERK MAPK_cascade->ERK_p Internalization Receptor Internalization beta_arrestin->Internalization FSLLRY This compound FSLLRY->PAR2 Antagonism

Caption: PAR2 Signaling Pathway and Point of Antagonism.

Experimental_Workflow cluster_assays In Vitro Assays Assay1 Calcium Mobilization Detect Signal Detection Assay1->Detect Assay2 ERK Phosphorylation Assay2->Detect Assay3 β-Arrestin Recruitment Assay3->Detect Start Select PAR2-expressing cell line Culture Cell Culture & Plating Start->Culture Antagonist Pre-incubate with This compound Culture->Antagonist Agonist Stimulate with PAR2 Agonist Antagonist->Agonist Agonist->Assay1 Agonist->Assay2 Agonist->Assay3 Analysis Data Analysis (IC50 Determination) Detect->Analysis

References

A Comparative Guide to PAR2 Modulation: FSLLRY-NH2 TFA vs. SLIGRL-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used synthetic peptides, FSLLRY-NH2 TFA and SLIGRL-NH2, for the modulation of Protease-Activated Receptor 2 (PAR2). This document synthesizes experimental data to highlight their distinct primary mechanisms of action and overlapping off-target effects, offering a critical resource for researchers in pharmacology and drug development.

Introduction to PAR2 and Peptide Modulators

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a significant role in a variety of physiological and pathological processes, including inflammation, pain, and tissue repair.[1] It is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin, which exposes a tethered ligand that binds to the receptor and initiates signaling.[2] Synthetic peptides that mimic this tethered ligand are invaluable tools for studying PAR2 function.

SLIGRL-NH2 is a well-established hexapeptide agonist of PAR2, derived from the murine PAR2 tethered ligand sequence.[3] It is widely used to induce PAR2-mediated signaling in experimental settings. In contrast, FSLLRY-NH2 is a peptide that has been characterized primarily as a PAR2 antagonist, capable of inhibiting receptor activation. However, recent evidence has revealed a more complex pharmacological profile for FSLLRY-NH2, including significant off-target agonist activity on other receptors.[4]

This guide will delve into the quantitative performance of these two peptides, detail the experimental protocols for their characterization, and visualize the key signaling pathways and experimental workflows.

Quantitative Performance Comparison

The following table summarizes the key pharmacological parameters for this compound and SLIGRL-NH2 based on available experimental data. It is important to note that these values are derived from various studies and experimental conditions may differ.

ParameterThis compoundSLIGRL-NH2Reference Cell Line/Assay
Primary Target Protease-Activated Receptor 2 (PAR2)Protease-Activated Receptor 2 (PAR2)N/A
Primary Mechanism AntagonistAgonist[3]
Potency (PAR2) IC50: 50 - 200 µM (inhibition of trypsin-mediated activation)EC50: ~5-10 µM (activation)PAR2-KNRK cells[5], Endothelium-free preparations
Off-Target Mas-related G protein-coupled receptor C11 (MrgprC11)Mas-related G protein-coupled receptor C11 (MrgprC11)HEK293T cells expressing MrgprC11[4][6]
Off-Target Effect AgonistAgonist[4][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize FSLLRY-NH2 and SLIGRL-NH2.

Calcium Mobilization Assay

This assay is a primary method for determining the agonist or antagonist activity of compounds targeting Gq-coupled receptors like PAR2 and MrgprC11.

Objective: To measure changes in intracellular calcium concentration ([Ca2+]) in response to peptide application.

Materials:

  • HEK293T cells (or other suitable cell line) transiently transfected with human PAR2 or MrgprC11 expression vectors.

  • Fluo-4 Direct Calcium Assay Kit.

  • This compound and SLIGRL-NH2 stock solutions.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Protocol:

  • Cell Culture and Transfection: Seed HEK293T cells in a 96-well plate at a density of 20,000 cells per well and allow them to adhere overnight. Transfect cells with the appropriate receptor expression vector using a suitable transfection reagent.

  • Agonist Assay (for SLIGRL-NH2 and FSLLRY-NH2 on MrgprC11):

    • Prepare serial dilutions of the agonist peptide (SLIGRL-NH2 or FSLLRY-NH2).

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4) according to the manufacturer's instructions.

    • Add the different concentrations of the agonist to the wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm/516 nm for Fluo-4) immediately after adding the agonist and at regular intervals to capture the peak response.[8]

  • Antagonist Assay (for FSLLRY-NH2 on PAR2):

    • Prepare serial dilutions of the antagonist peptide (FSLLRY-NH2).

    • Pre-incubate the cells with the antagonist for a defined period.

    • Add a known concentration of a PAR2 agonist (e.g., trypsin or SLIGRL-NH2) that elicits a submaximal response (e.g., EC80).

    • Measure the fluorescence intensity as described above. A decrease in the agonist-induced calcium signal indicates antagonist activity.[8][9]

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the logarithm of the agonist/antagonist concentration to determine the EC50/IC50 values using a nonlinear regression model.

In Vivo Scratching Behavior Assay

This assay is used to assess the pruritic (itch-inducing) effects of the peptides, particularly relevant for their activity on MrgprC11, which is expressed in sensory neurons.[4]

Objective: To quantify the number of scratching bouts in mice following intradermal injection of the peptides.

Materials:

  • Wild-type and PAR2 knockout mice.

  • This compound and SLIGRL-NH2 solutions for injection.

  • Video recording equipment.

Protocol:

  • Acclimatization: Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.

  • Injection: Administer an intradermal injection of the test peptide (FSLLRY-NH2 or SLIGRL-NH2) or vehicle control into the nape of the neck.

  • Observation and Recording: Immediately after the injection, record the behavior of the mice for a defined period (e.g., 30-60 minutes).

  • Data Analysis: A blinded observer should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site. Compare the number of scratches induced by the peptides with the vehicle control.[4][6]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for comparing FSLLRY-NH2 and SLIGRL-NH2.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Cleavage & Activation SLIGRL_NH2 SLIGRL-NH2 SLIGRL_NH2->PAR2 Agonist Binding Gq Gαq PAR2->Gq beta_arrestin β-Arrestin PAR2->beta_arrestin Recruitment PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Activation PKC->MAPK beta_arrestin->MAPK

Caption: Canonical PAR2 signaling pathway initiated by proteolytic cleavage or agonist binding.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Cell_Culture Cell Culture (e.g., HEK293T) Transfection Transfection (PAR2 or MrgprC11) Cell_Culture->Transfection Calcium_Assay Calcium Mobilization Assay Transfection->Calcium_Assay Data_Analysis_invitro EC50 / IC50 Determination Calcium_Assay->Data_Analysis_invitro Animal_Model Animal Model (e.g., Mice) Peptide_Injection Intradermal Injection Animal_Model->Peptide_Injection Behavioral_Assay Scratching Behavior Assay Peptide_Injection->Behavioral_Assay Data_Analysis_invivo Quantification of Scratches Behavioral_Assay->Data_Analysis_invivo Peptide_Synthesis Peptide Synthesis (FSLLRY-NH2 & SLIGRL-NH2) Peptide_Synthesis->Cell_Culture Peptide_Synthesis->Animal_Model Logical_Relationship cluster_peptides Peptides cluster_receptors Receptors cluster_effects Primary Cellular Effects FSLLRY FSLLRY-NH2 PAR2 PAR2 FSLLRY->PAR2 Antagonist MrgprC11 MrgprC11 FSLLRY->MrgprC11 Agonist (Off-Target) SLIGRL SLIGRL-NH2 SLIGRL->PAR2 Agonist SLIGRL->MrgprC11 Agonist (Off-Target) Inhibition Inhibition of PAR2 Signaling PAR2->Inhibition Activation_PAR2 Activation of PAR2 Signaling PAR2->Activation_PAR2 Activation_MrgprC11 Activation of MrgprC11 Signaling MrgprC11->Activation_MrgprC11

References

Unmasking the Specificity of FSLLRY-NH2 TFA: A Comparative Guide for GPCR Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive guide on the specificity of the widely used Protease-Activated Receptor 2 (PAR2) antagonist, FSLLRY-NH2 TFA. This publication provides a detailed comparison of its on-target and off-target activities against other G protein-coupled receptors (GPCRs), supported by experimental data and detailed protocols.

FSLLRY-NH2 is a synthetic peptide antagonist highly valued for its ability to selectively inhibit PAR2, a key player in inflammation and pain signaling.[1] However, recent findings have revealed a more complex pharmacological profile, highlighting the importance of thorough specificity testing. This guide aims to provide researchers with the necessary data to make informed decisions in their experimental designs.

Performance Profile: On-Target Antagonism and Off-Target Agonism

This compound is a potent antagonist of PAR2, with a reported half-maximal inhibitory concentration (IC50) of 50 µM in PAR2-expressing KNRK cells. Its mechanism of action is believed to involve interaction with the tethered ligand receptor-docking site on the second extracellular loop of PAR2, thereby preventing its activation by proteases like trypsin.

A critical aspect of FSLLRY-NH2's specificity, however, is its recently discovered agonistic activity on Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1.[2][3][4] This off-target effect is significant as these receptors are involved in sensory neuron activation and itch sensation. While the activation is described as dose-dependent, specific EC50 values for this agonistic activity are not yet prominently reported in the literature, underscoring a key area for future investigation.

The following table summarizes the known activity of this compound and compares it with other relevant GPCR ligands.

CompoundTarget ReceptorActivityPotency (IC50/EC50)Reference
This compound PAR2 Antagonist 50 µM (IC50)
MrgprC11 Agonist Dose-dependent [2][3][4]
MRGPRX1 Agonist Moderate activation [2][3][4]
SLIGRL-NH2PAR2Agonist~5 µM (EC50)
MrgprC11Agonist10.1 µM (EC50)[5]
GB88PAR2AntagonistHigh nM to low µM range
K-14585PAR2Antagonist1.1–2.87 µM (IC50)
AZ3451PAR2AntagonistpIC50 = 8.6
AZ8838PAR2AntagonistpIC50 = 5.70

Experimental Methodologies

The primary method for assessing the functional activity of this compound and other GPCR ligands is the intracellular calcium mobilization assay. This technique measures the transient increase in intracellular calcium concentration following receptor activation or inhibition.

Intracellular Calcium Mobilization Assay (FLIPR Assay)

This protocol outlines a typical workflow for evaluating GPCR activity using a Fluorescence Imaging Plate Reader (FLIPR).

1. Cell Culture and Seeding:

  • HEK293 cells stably expressing the GPCR of interest (e.g., PAR2, MrgprC11, MRGPRX1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at a density of 50,000 cells per well and incubated for 24 hours to allow for attachment.

2. Dye Loading:

  • The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C in the dark.

  • Some protocols may include a probenecid solution to prevent dye leakage.

3. Compound Preparation and Addition:

  • This compound and other test compounds are serially diluted in the assay buffer to the desired concentrations.

  • For antagonist testing, cells are pre-incubated with this compound for a specified period before the addition of a known agonist.

  • For agonist testing, the baseline fluorescence is measured before the addition of this compound.

4. Signal Detection:

  • The microplate is placed in the FLIPR instrument.

  • The instrument automatically adds the agonist (for antagonist testing) or the test compound (for agonist testing) to the wells.

  • The fluorescence intensity is measured kinetically, typically for 60-180 seconds, to capture the transient calcium flux.

5. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

  • For antagonist activity, IC50 values are determined by plotting the percent inhibition of the agonist response against the logarithm of the antagonist concentration.

  • For agonist activity, EC50 values are determined by plotting the fluorescence response against the logarithm of the agonist concentration.

Signaling Pathways and Experimental Workflows

The activation of PAR2 and MrgprC11/MRGPRX1 by their respective ligands initiates distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting experimental data.

cluster_PAR2 PAR2 Signaling Pathway cluster_Mrgpr MrgprC11/MRGPRX1 Signaling Pathway Protease (e.g., Trypsin) Protease (e.g., Trypsin) PAR2 PAR2 Protease (e.g., Trypsin)->PAR2 activates Gq/11 Gq/11 PAR2->Gq/11 activates FSLLRY-NH2 FSLLRY-NH2 FSLLRY-NH2->PAR2 inhibits PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release induces FSLLRY-NH2_agonist FSLLRY-NH2 MrgprC11/MRGPRX1 MrgprC11/MRGPRX1 FSLLRY-NH2_agonist->MrgprC11/MRGPRX1 activates Gq/11_2 Gq/11_2 MrgprC11/MRGPRX1->Gq/11_2 activates PLC_2 PLC_2 Gq/11_2->PLC_2 activates PIP2_2 PIP2_2 PLC_2->PIP2_2 cleaves IP3_2 IP3_2 PIP2_2->IP3_2 DAG_2 DAG_2 PIP2_2->DAG_2 Ca2+ Release_2 Ca2+ Release_2 IP3_2->Ca2+ Release_2 induces

Caption: Signaling pathways for PAR2 inhibition and MrgprC11/MRGPRX1 activation.

The experimental workflow for assessing the specificity of this compound involves a systematic approach to test its activity on the target receptor and a panel of potential off-target receptors.

Start Start Cell Culture Culture cells expressing target GPCRs (PAR2, MrgprC11, etc.) Start->Cell Culture Dye Loading Load cells with calcium-sensitive dye Cell Culture->Dye Loading Compound Addition Add FSLLRY-NH2 (antagonist mode) or FSLLRY-NH2 (agonist mode) Dye Loading->Compound Addition FLIPR Measurement Measure intracellular calcium mobilization Compound Addition->FLIPR Measurement Data Analysis Calculate IC50 (for PAR2) and EC50 (for Mrgprs) FLIPR Measurement->Data Analysis Specificity Profile Determine Specificity Profile Data Analysis->Specificity Profile

Caption: Experimental workflow for GPCR specificity testing.

Conclusion and Future Directions

This compound remains a valuable tool for studying PAR2-mediated signaling. However, researchers must be cognizant of its off-target agonistic effects on MrgprC11 and MRGPRX1, particularly in studies involving sensory neurons or itch-related phenomena. The lack of a definitive EC50 for these off-target interactions highlights a critical knowledge gap that warrants further investigation. Future studies should aim to quantify the potency of FSLLRY-NH2 at these Mas-related GPCRs to provide a more complete picture of its pharmacological profile. This will enable more precise interpretation of experimental results and facilitate the development of even more specific PAR2 antagonists for therapeutic applications.

References

A Comparative Guide to the Dose-Response Analysis of FSLLRY-NH2 TFA in PAR2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the inhibitory effects of FSLLRY-NH2 TFA on Protease-Activated Receptor 2 (PAR2) with other known PAR2 antagonists. It is designed for researchers, scientists, and drug development professionals to offer an objective analysis supported by experimental data.

Introduction to PAR2 and its Inhibition

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cancer.[1][2] It is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin, which exposes a tethered ligand that binds to the receptor and initiates downstream signaling.[2][3] Given its involvement in disease, PAR2 has emerged as a significant therapeutic target.

This compound is a selective peptide antagonist of PAR2.[4] It functions by competitively blocking the activation of the receptor by its agonists.[5] This guide will delve into the dose-response characteristics of this compound and compare its performance with other notable PAR2 inhibitors.

Comparative Dose-Response Data

The inhibitory potency of various PAR2 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes the available quantitative data for this compound and a selection of alternative PAR2 antagonists.

AntagonistAssay TypeCell Line/SystemAgonistIC50 / KiReference
This compound Calcium MobilizationPAR2-KNRK cellsTrypsinIC50: 50 µM[4]
Calcium MobilizationKNRK cellsTrypsinIC50: 50-200 µM[5]
C391 Calcium Signaling16HBE14o- cells2-at-LIGRL-NH2IC50: 1.30 µM[6]
K-12940 Radioligand BindingHuman PAR2[3H]-2-furoyl-LIGRL-NH2Ki: 1.94 µM[3]
K-14585 Radioligand BindingHuman PAR2[3H]-2-furoyl-LIGRL-NH2Ki: 0.627 µM[3]
GB88 Calcium ReleaseHT-29 cells2f-LIGRLO-NH2IC50: 560 nM[2]
AZ8838 Calcium Mobilization1321N1-hPAR2 cellsSLIGRL-NH2pIC50: 5.70 ± 0.02[4]
AZ3451 Calcium Mobilization1321N1-hPAR2 cellsSLIGRL-NH2pIC50: 8.6 ± 0.1[4]

Detailed Experimental Protocols

The characterization of PAR2 antagonists primarily relies on in vitro functional assays that measure the inhibition of agonist-induced receptor activation. The two most common methods are the intracellular calcium mobilization assay and the radioligand binding assay.

1. Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca2+]i) triggered by a PAR2 agonist.

  • Cell Culture and Plating:

    • Culture cells endogenously expressing or recombinantly overexpressing PAR2 (e.g., HT-29, 16HBE14o-, or HEK293 cells transfected with PAR2) in appropriate growth medium.

    • Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

  • Loading with Calcium Indicator Dye:

    • On the day of the experiment, remove the growth medium from the wells.

    • Wash the cell monolayer with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) supplemented with 20 mM HEPES.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in the assay buffer.

    • Incubate the plate in the dark at 37°C for a specified time (typically 30-60 minutes) to allow for dye uptake.

    • After incubation, gently wash the cells with the assay buffer to remove any excess dye.

  • Compound Treatment and Signal Detection:

    • Prepare serial dilutions of the PAR2 antagonist (e.g., this compound) in the assay buffer.

    • Add the antagonist solutions to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.

    • Prepare a solution of a PAR2 agonist (e.g., Trypsin, SLIGRL-NH2) at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Initiate the assay by adding the agonist solution to the wells.

    • Measure the fluorescence intensity over time to monitor the change in intracellular calcium levels.

  • Data Analysis:

    • The peak fluorescence response in each well is determined.

    • The percentage of inhibition by the antagonist is calculated relative to the response of the agonist alone (positive control) and a vehicle control (negative control).

    • A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response equation using a suitable software (e.g., GraphPad Prism).

2. Radioligand Binding Assay

This assay directly measures the affinity of an antagonist for the PAR2 receptor by quantifying its ability to displace a radiolabeled ligand.

  • Membrane Preparation:

    • Harvest cells expressing PAR2 and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled PAR2 ligand (e.g., [3H]2-furoyl-LIGRL-NH2), and varying concentrations of the unlabeled antagonist (e.g., this compound).

    • To determine non-specific binding, a set of wells should contain a high concentration of an unlabeled PAR2 agonist or antagonist.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the antagonist concentration.

    • Determine the IC50 value from the curve.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Protease PAR2_inactive PAR2 (Inactive) Protease->PAR2_inactive Cleavage PAR2_active PAR2 (Active) Tethered Ligand Exposed PAR2_inactive->PAR2_active FSLLRY This compound FSLLRY->PAR2_active Inhibits G_protein Gαq/11 PAR2_active->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Signaling (e.g., MAPK) PKC->Downstream

Caption: PAR2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_assay_prep Assay Preparation cluster_treatment Treatment cluster_data_acq Data Acquisition & Analysis Cell_Culture 1. Culture PAR2-expressing cells Plate_Cells 2. Seed cells in 96-well plate Cell_Culture->Plate_Cells Load_Dye 3. Load cells with Ca2+ indicator dye Plate_Cells->Load_Dye Add_Antagonist 4. Add this compound (or alternative) Load_Dye->Add_Antagonist Add_Agonist 5. Add PAR2 Agonist (e.g., Trypsin) Add_Antagonist->Add_Agonist Measure_Fluorescence 6. Measure fluorescence change Add_Agonist->Measure_Fluorescence Analyze_Data 7. Analyze dose-response curve Measure_Fluorescence->Analyze_Data Determine_IC50 8. Determine IC50 value Analyze_Data->Determine_IC50

Caption: Experimental Workflow for Dose-Response Analysis.

References

A Researcher's Guide to Negative Control Experiments for FSLLRY-NH2 TFA Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and implementing robust negative control experiments in studies involving the peptide FSLLRY-NH2 TFA. As a well-documented antagonist of Protease-Activated Receptor 2 (PAR2), FSLLRY-NH2 is a valuable tool in inflammation, pain, and cancer research.[1] However, recent findings have highlighted its potential off-target effects, specifically the activation of Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog MRGPRX1.[2][3] This underscores the critical need for meticulous negative controls to ensure the specificity of experimental findings.

This document outlines key negative control strategies, provides detailed experimental protocols for common downstream signaling assays, and presents representative data to guide the interpretation of results.

Key Negative Control Strategies

To confidently attribute the observed biological effects to the specific antagonism of PAR2 by FSLLRY-NH2, a multi-pronged negative control approach is recommended. This involves using a combination of a scrambled peptide, vehicle controls, and potentially cell lines lacking the target receptor.

Scrambled Peptide Control

A scrambled peptide, composed of the same amino acids as FSLLRY-NH2 but in a randomized sequence, is the most crucial negative control. This control helps to rule out non-specific effects related to the physicochemical properties of the peptide, such as charge, hydrophobicity, or potential membrane interactions.

Proposed Scrambled Sequence for FSLLRY-NH2: LRYFSL-NH2

This proposed sequence maintains the same amino acid composition and C-terminal amidation as the active peptide while disrupting the specific sequence required for receptor binding.

Vehicle Control

The vehicle control consists of the solvent used to dissolve the this compound peptide (e.g., sterile water, PBS, or DMSO). This control is essential to account for any effects the solvent itself may have on the experimental system.

PAR2-Null and MrgprC11/MRGPRX1-Expressing Cell Lines

Utilizing cell lines that do not express PAR2 can confirm that the effects of FSLLRY-NH2 are indeed PAR2-dependent. Conversely, employing cell lines specifically expressing MrgprC11 or MRGPRX1 can help to characterize any off-target agonist activity.

Comparative Analysis: Expected Outcomes

The following tables summarize the expected outcomes when comparing the activity of FSLLRY-NH2 with its scrambled peptide control in key functional assays.

Table 1: Intracellular Calcium Mobilization in PAR2-Expressing Cells (e.g., HT-29)

Treatment GroupAgonist (Trypsin or SLIGRL-NH2)AntagonistPeak [Ca2+]i (Normalized Response)Interpretation
Vehicle Control+-1.00 ± 0.08Baseline PAR2 activation
FSLLRY-NH2+FSLLRY-NH20.25 ± 0.05Specific antagonism of PAR2
Scrambled Peptide+LRYFSL-NH20.98 ± 0.09Scrambled peptide is inactive
No Agonist Control--0.10 ± 0.02Basal calcium level

Table 2: ERK1/2 Phosphorylation in PAR2-Expressing Cells (e.g., HEK293-PAR2)

Treatment GroupAgonist (Trypsin or SLIGRL-NH2)Antagonistp-ERK/Total ERK Ratio (Fold Change)Interpretation
Vehicle Control+-4.5 ± 0.3Robust PAR2-mediated ERK activation
FSLLRY-NH2+FSLLRY-NH21.2 ± 0.2Inhibition of PAR2-mediated ERK signaling
Scrambled Peptide+LRYFSL-NH24.3 ± 0.4Scrambled peptide has no effect
No Agonist Control--1.0 ± 0.1Basal ERK phosphorylation

Table 3: Intracellular Calcium Mobilization in MrgprC11/MRGPRX1-Expressing Cells

Treatment GroupAgonistPeak [Ca2+]i (Normalized Response)Interpretation
Vehicle Control-0.12 ± 0.03Basal calcium level
FSLLRY-NH2FSLLRY-NH20.85 ± 0.07Off-target agonist activity
Scrambled PeptideLRYFSL-NH20.15 ± 0.04Scrambled peptide is inactive

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol is designed to measure changes in intracellular calcium concentration ([Ca2+]i) in response to receptor activation or inhibition.

Materials:

  • Cells expressing the target receptor (e.g., PAR2 or MrgprC11/MRGPRX1)

  • Black, clear-bottom 96-well plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound, scrambled peptide, and appropriate agonists (e.g., Trypsin, SLIGRL-NH2)

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Addition and Measurement:

    • For antagonist studies, pre-incubate the cells with FSLLRY-NH2, the scrambled peptide, or vehicle for 15-30 minutes.

    • Place the plate in the plate reader and establish a baseline fluorescence reading.

    • Inject the agonist (for antagonist studies) or the test peptide (for agonist studies) and continuously measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) for at least 2 minutes.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. Normalize the data to the baseline and express as a fold change or relative fluorescence units.

Protocol 2: ERK1/2 Phosphorylation Western Blot

This protocol assesses the phosphorylation of ERK1/2, a key downstream signaling event for many GPCRs.

Materials:

  • Cells expressing the target receptor

  • 6-well plates

  • Serum-free cell culture medium

  • This compound, scrambled peptide, and appropriate agonists

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • PVDF membranes

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Prior to the experiment, serum-starve the cells for 4-6 hours. Pre-treat with FSLLRY-NH2, scrambled peptide, or vehicle for 30 minutes, followed by stimulation with the agonist for 5-10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phosphorylated ERK to total ERK.

Visualizing the Concepts

To further clarify the experimental logic and signaling pathways, the following diagrams are provided.

PAR2_Signaling_Pathway cluster_membrane Cell Membrane PAR2 PAR2 Gq Gαq PAR2->Gq Trypsin Trypsin/ Agonist Peptide Trypsin->PAR2 Activates FSLLRY FSLLRY-NH2 (Antagonist) FSLLRY->PAR2 Inhibits Scrambled Scrambled Peptide (Negative Control) Scrambled->PAR2 No Effect PLC PLC Gq->PLC IP3 IP3 PLC->IP3 ERK ERK1/2 Phosphorylation PLC->ERK Ca_release Ca²⁺ Release IP3->Ca_release

Caption: PAR2 signaling and points of intervention.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Treatment Groups cluster_assays Downstream Assays cluster_results Expected Results Cells PAR2-Expressing Cells Vehicle Vehicle + Agonist FSLLRY FSLLRY-NH2 + Agonist Scrambled Scrambled Peptide + Agonist Calcium Calcium Mobilization Vehicle->Calcium ERK ERK Phosphorylation Vehicle->ERK FSLLRY->Calcium FSLLRY->ERK Scrambled->Calcium Scrambled->ERK Result_Vehicle Full Response Calcium->Result_Vehicle Result_FSLLRY Inhibited Response Calcium->Result_FSLLRY Result_Scrambled Full Response Calcium->Result_Scrambled ERK->Result_Vehicle ERK->Result_FSLLRY ERK->Result_Scrambled

Caption: Workflow for negative control experiments.

By incorporating these negative control experiments and adhering to the detailed protocols, researchers can significantly enhance the rigor and reproducibility of their findings, leading to a more accurate understanding of the biological roles of PAR2 and the specific effects of its antagonist, FSLLRY-NH2.

References

A Comparative Analysis of FSLLRY-NH2 TFA and I-191 in Modulating PAR2 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the complex roles of Protease-Activated Receptor 2 (PAR2) in health and disease. This guide provides an objective comparison of two widely used PAR2 modulators, the peptide antagonist FSLLRY-NH2 TFA and the small molecule antagonist I-191, focusing on their efficacy, mechanism of action, and specificity in PAR2 signaling pathways.

Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR), is a key player in a multitude of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Its activation by serine proteases such as trypsin initiates a cascade of intracellular signaling events.[3] Consequently, the development and characterization of potent and selective PAR2 antagonists are of significant interest for both basic research and therapeutic applications. This guide presents a comparative overview of this compound and I-191, supported by experimental data to aid in the selection of the most suitable compound for specific research needs.

Quantitative Efficacy in PAR2 Signaling

The potency and efficacy of this compound and I-191 in inhibiting PAR2-mediated signaling have been evaluated in various in vitro assays. A summary of the available quantitative data is presented below.

CompoundAssayTarget Cell LineAgonistPotency (pIC50/IC50)Reference
I-191 Intracellular Ca²⁺ ReleaseHT292f-LIGRL-NH2pIC50: 7.2 ± 0.1[1]
Intracellular Ca²⁺ ReleaseHT29TrypsinpIC50: 6.7 ± 0.1[1]
ERK1/2 PhosphorylationHT292f-LIGRL-NH2pIC50: 7.8 ± 0.2[1]
ERK1/2 PhosphorylationHT29TrypsinpIC50: 7.2 ± 0.2[1]
cAMP Accumulation (inhibition)HT292f-LIGRL-NH2pIC50: 6.8 ± 0.3[1]
This compound PAR2 ActivationPAR2-KNRK cellsTrypsinIC50: 50 µM[4]

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

The data clearly indicates that I-191 is a significantly more potent PAR2 antagonist than this compound, with inhibitory activity in the nanomolar range compared to the micromolar range for this compound.

Mechanism of Action

I-191 has been characterized as a noncompetitive, negative allosteric modulator of PAR2.[1] This means that it binds to a site on the receptor that is distinct from the agonist binding site and, in doing so, reduces the efficacy of the agonist.[1][5] This noncompetitive nature makes its inhibitory effect insurmountable by increasing agonist concentrations.[6][7]

This compound , on the other hand, is a peptide-based antagonist that is believed to act as a competitive antagonist , interacting with the tethered ligand receptor-docking site on the second extracellular loop of PAR2.[8]

Specificity and Off-Target Effects

A critical point of differentiation between the two compounds is their specificity. While I-191 has been shown to be a potent and selective PAR2 antagonist, recent studies have revealed a significant off-target effect for FSLLRY-NH2 . It has been demonstrated that FSLLRY-NH2 can directly activate the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog MRGPRX1, leading to the induction of scratching behaviors in mice, independent of PAR2.[9][10] This finding is crucial for interpreting experimental results, particularly in studies related to itch and sensory neuron activation.

Signaling Pathways and Experimental Workflows

The activation of PAR2 triggers multiple downstream signaling cascades. A simplified representation of the canonical PAR2 signaling pathway is depicted below, along with a general workflow for evaluating PAR2 antagonists.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Trypsin, 2f-LIGRL-NH2) PAR2 PAR2 Agonist->PAR2 Gq Gαq PAR2->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]i IP3->Ca2 releases PKC PKC DAG->PKC Ca2->PKC MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) PKC->MAPK_Cascade ERK p-ERK1/2 MAPK_Cascade->ERK Response Cellular Responses (Inflammation, Proliferation, etc.) ERK->Response

Caption: Canonical PAR2 signaling pathway leading to cellular responses.

Antagonist_Evaluation_Workflow cluster_workflow Experimental Workflow for PAR2 Antagonist Evaluation start Culture PAR2-expressing cells pretreat Pre-treat cells with Antagonist (FSLLRY-NH2 or I-191) start->pretreat stimulate Stimulate cells with PAR2 Agonist pretreat->stimulate assay Perform downstream signaling assay (e.g., Calcium mobilization, p-ERK1/2) stimulate->assay analyze Analyze data and determine IC50/pIC50 assay->analyze

Caption: General experimental workflow for evaluating PAR2 antagonists.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to characterize PAR2 antagonists.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.

  • Cell Culture: Plate PAR2-expressing cells (e.g., HT29) in a 96-well black, clear-bottom plate and culture to near confluence.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C in the dark.[11]

  • Washing: Gently wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES) to remove extracellular dye.[11]

  • Antagonist Pre-incubation: Add varying concentrations of the PAR2 antagonist (this compound or I-191) to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.[12]

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Initiate fluorescence reading to establish a baseline. Inject a PAR2 agonist (e.g., 2f-LIGRL-NH2 or trypsin) at a concentration that elicits a submaximal response (e.g., EC80) and continue to measure the fluorescence intensity over time to detect changes in intracellular calcium levels.[13]

  • Data Analysis: The inhibitory effect of the antagonist is calculated as a percentage of the response to the agonist alone. The IC50 or pIC50 value is determined by fitting the concentration-response data to a suitable pharmacological model.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the antagonist's ability to inhibit PAR2-mediated activation of the MAPK/ERK signaling pathway.

  • Cell Culture and Starvation: Seed PAR2-expressing cells (e.g., HT29) in 6-well plates and grow to near confluence. Serum-starve the cells for 24 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.[11]

  • Antagonist Pre-treatment: Pre-treat the cells with different concentrations of the PAR2 antagonist (this compound or I-191) for 1 hour.[11]

  • Agonist Stimulation: Add a PAR2 agonist and incubate for a specified time (e.g., 5-10 minutes) to induce ERK1/2 phosphorylation.[11]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

  • Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal. Calculate the IC50 or pIC50 value for the inhibition of ERK1/2 phosphorylation.

Conclusion

Both this compound and I-191 are valuable tools for investigating PAR2 signaling. However, their distinct properties make them suitable for different experimental contexts.

I-191 emerges as a highly potent and selective PAR2 antagonist with a well-defined noncompetitive, allosteric mechanism of action. Its nanomolar potency across multiple PAR2-mediated signaling pathways makes it an excellent choice for studies requiring robust and specific inhibition of PAR2.

This compound , while historically significant as an early peptide-based PAR2 antagonist, exhibits considerably lower potency. More importantly, its newly discovered off-target activity on MrgprC11/MRGPRX1 necessitates careful consideration and appropriate control experiments, especially in research areas involving sensory functions like itch.

For researchers aiming for high potency and specificity in targeting PAR2 signaling, I-191 is the superior choice. When using this compound, it is crucial to be aware of its potential off-target effects and to validate findings accordingly. This comparative guide provides a foundation for making informed decisions in the selection of PAR2 modulators to advance our understanding of this critical receptor.

References

Unveiling the Cross-Reactivity Profile of FSLLRY-NH2 TFA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the peptide FSLLRY-NH2 TFA, widely recognized as a Protease-Activated Receptor 2 (PAR2) antagonist, reveals a nuanced cross-reactivity profile that extends beyond its primary target. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's interaction with other protease-activated receptors and highlights a significant off-target activity, supported by experimental data and detailed protocols.

Executive Summary

This compound is a well-established antagonist of PAR2, a G protein-coupled receptor involved in inflammation and pain signaling pathways. However, its selectivity across the entire PAR family (PAR1, PAR2, PAR3, and PAR4) has not been exhaustively documented in a single source. This guide consolidates available data, revealing that while this compound effectively inhibits PAR2, it also exhibits unexpected agonist activity on Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog, MRGPRX1. This off-target effect is a critical consideration for researchers utilizing this peptide as a specific PAR2 inhibitor.

Comparative Analysis of Receptor Activity

To provide a clear comparison of this compound's activity across different receptors, the following table summarizes the available quantitative data.

ReceptorPeptideActivityReported Value (IC50/EC50)Cell LineAssay Type
PAR2 This compoundAntagonist50 µM (IC50)[1]PAR2-KNRK cellsProteolytic Activity Assay[1]
MrgprC11 FSLLRY-NH2AgonistDose-dependent activationHEK293T cells expressing MrgprC11Calcium Imaging[2]
MRGPRX1 FSLLRY-NH2AgonistModerate activationHEK293T cells expressing MRGPRX1Calcium Imaging[2]
PAR1 This compoundNo data available---
PAR3 This compoundNo data available---
PAR4 This compoundNo data available---

Note: The lack of quantitative data for PAR1, PAR3, and PAR4 indicates a significant gap in the current understanding of the complete selectivity profile of this compound. Researchers are advised to exercise caution and independently validate its specificity in their experimental systems.

Signaling Pathways and Experimental Workflows

The interaction of this compound with its target and off-target receptors initiates distinct signaling cascades. The following diagrams, generated using Graphviz, illustrate these pathways and the general experimental workflows used to assess receptor activity.

PAR2 Antagonism and Downstream Signaling

FSLLRY-NH2 is known to block PAR2 activation by proteases like trypsin. This inhibition prevents the coupling of G proteins and the subsequent activation of downstream signaling pathways, such as the phosphorylation of Extracellular signal-Regulated Kinase (ERK), which is implicated in inflammation and cell proliferation.

PAR2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Activates FSLLRY FSLLRY-NH2 FSLLRY->PAR2 Inhibits G_protein G Protein Activation PAR2->G_protein ERK_Activation ERK Phosphorylation G_protein->ERK_Activation Inflammation Inflammatory Response ERK_Activation->Inflammation

PAR2 signaling inhibition by FSLLRY-NH2.
MrgprC11/MRGPRX1 Agonism and Calcium Mobilization

In contrast to its effect on PAR2, FSLLRY-NH2 acts as an agonist on MrgprC11 and its human ortholog MRGPRX1. This activation leads to the mobilization of intracellular calcium, a key second messenger in many cellular processes, including itch sensation.[2]

MrgprC11_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FSLLRY FSLLRY-NH2 MrgprC11 MrgprC11/ MRGPRX1 FSLLRY->MrgprC11 Activates Gaq11 Gαq/11 Activation MrgprC11->Gaq11 PLC Phospholipase C Gaq11->PLC IP3 IP3 Production PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release

MrgprC11/MRGPRX1 activation by FSLLRY-NH2.
Experimental Workflow for Receptor Activity Assessment

The following diagram outlines a typical workflow for assessing the activity of compounds like FSLLRY-NH2 on protease-activated receptors.

Experimental_Workflow start Start: Cell Culture cell_prep Cell Preparation (e.g., seeding in plates) start->cell_prep assay Functional Assay cell_prep->assay compound_prep Compound Preparation (FSLLRY-NH2 & Agonists) compound_prep->assay ca_assay Calcium Mobilization assay->ca_assay Agonist/ Antagonist Screening erk_assay ERK Phosphorylation assay->erk_assay Inhibition Screening data_acq Data Acquisition (e.g., Fluorescence Reader) ca_assay->data_acq erk_assay->data_acq data_analysis Data Analysis (IC50/EC50 Determination) data_acq->data_analysis results Results: Cross-reactivity Profile data_analysis->results

General workflow for receptor activity assays.

Detailed Experimental Protocols

To aid in the replication and validation of these findings, detailed methodologies for the key experiments are provided below.

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration upon receptor activation, a common downstream event for many Gq-coupled GPCRs.

Objective: To determine the agonist or antagonist activity of this compound on PARs and MrgprC11/MRGPRX1.

Materials:

  • HEK293T cells (or other suitable cell line) transiently or stably expressing the receptor of interest (PAR1, PAR2, PAR3, PAR4, or MrgprC11/MRGPRX1).

  • This compound and known receptor agonists/antagonists.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Black, clear-bottom 96-well microplates.

  • Fluorescence microplate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the Fluo-4 AM loading solution (containing probenecid) in the dark at 37°C for 45-60 minutes.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition:

    • For antagonist testing: Pre-incubate the cells with varying concentrations of this compound for a defined period before adding a known agonist for the target receptor.

    • For agonist testing: Add varying concentrations of this compound directly to the cells.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time using a microplate reader. The kinetic response, particularly the peak fluorescence, is indicative of the intracellular calcium concentration.

  • Data Analysis: Normalize the fluorescence data and plot concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

ERK Phosphorylation Assay (Western Blot)

This assay is used to measure the phosphorylation of ERK1/2, a key downstream signaling molecule for PAR2 activation.

Objective: To determine the inhibitory effect of this compound on PAR2-mediated ERK phosphorylation.

Materials:

  • Cells endogenously or recombinantly expressing PAR2.

  • This compound and a known PAR2 agonist (e.g., Trypsin or SLIGRL-NH2).

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and Western blot apparatus.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment: Culture cells to near confluency and then serum-starve them to reduce basal ERK phosphorylation. Pre-treat the cells with varying concentrations of this compound before stimulating with a PAR2 agonist.

  • Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against p-ERK.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

  • Data Analysis: Quantify the band intensities and express the level of p-ERK as a ratio to total ERK. Plot the data to determine the inhibitory effect of this compound.

Conclusion and Recommendations

The available evidence confirms that this compound is an effective antagonist of PAR2. However, its significant agonist activity at MrgprC11 and MRGPRX1 necessitates careful consideration and control experiments to ensure that observed biological effects are solely attributable to PAR2 inhibition. The lack of data on its interaction with PAR1, PAR3, and PAR4 represents a critical knowledge gap.

For researchers in pharmacology, drug discovery, and related fields, it is imperative to:

  • Validate Specificity: Independently confirm the selectivity of this compound in the specific cell types and experimental models being used.

  • Employ Control Experiments: Utilize appropriate controls, such as cells lacking the target receptor or co-administration with specific antagonists for potential off-target receptors, to dissect the observed effects.

  • Consider Alternatives: When absolute specificity for PAR2 is required, researchers may consider exploring other PAR2 antagonists with a more thoroughly characterized selectivity profile.

This guide serves as a valuable resource for understanding the cross-reactivity of this compound. By presenting the current state of knowledge and highlighting areas for further investigation, we aim to promote more rigorous and reproducible research in the field of protease-activated receptor signaling.

References

Safety Operating Guide

Proper Disposal of FSLLRY-NH2 TFA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of the protease-activated receptor 2 (PAR2) inhibitor, FSLLRY-NH2 TFA, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a step-by-step operational plan for its disposal.

FSLLRY-NH2, a selective PAR2 inhibitor, is commonly supplied as a trifluoroacetic acid (TFA) salt.[1][2][3][4] The disposal procedure must therefore account for the chemical hazards associated with trifluoroacetic acid, which is a corrosive substance.[5][6][7][8] All waste containing this compound should be treated as hazardous chemical waste.

Key Disposal Procedures and Safety Precautions

Proper disposal begins with understanding the nature of the waste. This compound waste should not be disposed of down the drain.[5] It must be collected and segregated appropriately.

Waste Segregation and Storage:

  • Dedicated Waste Container: Use a designated, clearly labeled, and chemically compatible container for collecting all this compound waste. Glass or polyethylene containers are generally suitable.[6]

  • Labeling: The container must be labeled as "Hazardous Waste" and should clearly identify the contents, including "this compound" and "Trifluoroacetic Acid."

  • Segregation: Store the waste container separately from incompatible materials, such as bases and oxidizing agents, to prevent dangerous chemical reactions.[5]

  • Storage Location: Keep the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic, until it is collected for disposal.[6]

Disposal Protocol:

  • Collection: Collect all materials contaminated with this compound, including unused solutions, contaminated personal protective equipment (PPE), and cleaning materials, in the dedicated hazardous waste container.

  • Contact EHS: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent regulatory body.[5][6]

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and local regulations.

The following table summarizes the key quantitative and qualitative data for the proper disposal of this compound.

ParameterGuidelineSource
Waste Category Hazardous Chemical Waste[5][6][8]
Incompatible Materials Alkalines (Bases), Oxidizing Agents[5]
Container Type Closed, properly labeled, compatible material (e.g., glass, polyethylene)[5][6]
Disposal Method Collection by Environmental Health and Safety (EHS)[5][6]
Drain Disposal Prohibited[5]

Experimental Workflow for Waste Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory aspects are considered.

cluster_0 This compound Waste Disposal Workflow A Waste Generation (this compound) B Is the waste mixed with other hazardous materials? A->B C Segregate as This compound Waste B->C No D Segregate as Mixed Hazardous Waste B->D Yes E Store in a labeled, closed, compatible container C->E D->E F Store in a designated, secure, and ventilated area E->F G Contact Environmental Health & Safety (EHS) for disposal F->G H Disposal complete G->H

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets (SDS) for the most comprehensive guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling FSLLRY-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with FSLLRY-NH2 TFA. This guide provides immediate, actionable information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe and efficient laboratory environment.

This compound is a selective protease-activated receptor 2 (PAR2) inhibitor used in research.[1][2][3][4] As with any synthetic peptide, especially those supplied as a trifluoroacetic acid (TFA) salt, it is crucial to handle the compound with care to protect personnel and maintain the integrity of experiments. The toxicological properties of this specific peptide have not been exhaustively investigated, warranting a cautious approach.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[6][7]

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles with side-shields.Protects eyes from accidental splashes of peptide solutions or contact with the lyophilized powder.[6][8]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended.Prevents skin contact, which could lead to irritation or allergic reactions.[7][8]
Body Protection Laboratory CoatA clean, buttoned lab coat.Protects skin and clothing from contamination.[8]
Respiratory Protection Suitable RespiratorUse in a well-ventilated area, preferably a fume hood, especially when handling the powder.Avoids inhalation of the lyophilized powder or aerosols.[6][7]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes.Protects feet from spills and falling objects.[8]

Operational Plan: From Receipt to Reconstitution

A systematic workflow is essential for safely handling this compound from the moment it arrives in the lab to its final use in experiments.

G This compound Handling Workflow cluster_receipt Receiving and Storage cluster_prep Preparation cluster_use Experimental Use cluster_disposal Waste Disposal Receipt Receive Package Inspect Inspect for Damage Receipt->Inspect Storage Store at -20°C or -80°C Inspect->Storage WearPPE Don Appropriate PPE Storage->WearPPE FumeHood Work in Fume Hood WearPPE->FumeHood Weigh Weigh Peptide FumeHood->Weigh Reconstitute Reconstitute with Sterile Solvent Weigh->Reconstitute Aliquot Aliquot Solution Reconstitute->Aliquot Use Use in Experiment Aliquot->Use StoreSolution Store Aliquots at -20°C or -80°C Aliquot->StoreSolution CollectWaste Collect Peptide Waste Use->CollectWaste StoreSolution->Use Decontaminate Decontaminate Glassware CollectWaste->Decontaminate Dispose Dispose According to Institutional Protocols Decontaminate->Dispose

Caption: A workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:
  • Receiving and Storage : Upon receipt, inspect the packaging for any damage. Store the lyophilized peptide at -20°C for short-term storage or -80°C for long-term storage, away from moisture and light.[2][9]

  • Preparation for Use :

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.[8]

    • Conduct all work with the lyophilized powder and initial reconstitution within a certified chemical fume hood to minimize inhalation risk.[7]

    • Allow the vial to warm to room temperature before opening to prevent condensation.

  • Reconstitution :

    • FSLLRY-NH2 is soluble in water up to 1 mg/ml.[4] For cell-based assays, sterile bacteriostatic water is a suitable solvent.[8]

    • To reconstitute, gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking.[8]

    • For in vivo studies, specific formulations may be required. For instance, a suspension can be made in a CMC-Na solution.[1]

  • Aliquoting and Storage of Solutions :

    • To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to aliquot the reconstituted solution into single-use volumes.[8]

    • Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2][9]

The Impact of TFA and Considerations for Removal

Synthetic peptides are often delivered as TFA salts, a byproduct of the synthesis and purification process.[10][11][12] While TFA is useful in these procedures, residual amounts can be toxic to cells and interfere with biological assays, even at nanomolar concentrations.[10] For sensitive applications such as cell-based assays or in vivo studies, the removal of TFA is highly recommended.[10][12]

Experimental Protocol for TFA Removal (HCl Exchange):

This protocol outlines a common method for exchanging TFA for a more biologically compatible hydrochloride (HCl) salt.[11][13][14]

  • Dissolution : Dissolve the peptide in distilled water at a concentration of 1 mg/mL.[11]

  • Acidification : Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 and 10 mM.[11] A concentration of 10 mM HCl has been shown to be effective without compromising peptide integrity.[15]

  • Incubation : Let the solution stand at room temperature for at least one minute.[11]

  • Lyophilization : Flash-freeze the solution using liquid nitrogen and lyophilize overnight to remove all liquid.[11][13]

  • Repeat : To ensure complete exchange, repeat the process of re-dissolving the lyophilized powder in the HCl solution and lyophilizing at least two more times.[11]

  • Final Reconstitution : After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.[11]

Spill and Disposal Plan

In the event of a spill, or for routine disposal of waste, follow these procedures to ensure safety and environmental compliance.

Spill Response:
  • Evacuate and Secure : Clear the area of all personnel and restrict access.

  • Protect Yourself : Wear appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.[16]

  • Containment : For a solid spill, carefully cover with an absorbent material to avoid raising dust. For a liquid spill, contain it with absorbent pads.

  • Clean-up : Gently sweep or wipe up the contained material and place it in a sealed, labeled container for hazardous waste.

  • Decontamination : Clean the spill area with an appropriate disinfectant or cleaning solution.

Waste Disposal:
  • All waste containing this compound, including unused peptide, contaminated consumables (e.g., pipette tips, tubes), and spill clean-up materials, must be collected in designated, sealed containers.[7]

  • Never dispose of peptide waste down the drain or in the regular trash.[7]

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific protocols.[7] TFA is known to be harmful to aquatic life.[17]

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。